Artemether and lumefantrine
Description
Properties
CAS No. |
141204-94-6 |
|---|---|
Molecular Formula |
C196H218Cl18N6O11 |
Molecular Weight |
3472 g/mol |
IUPAC Name |
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol;(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/6C30H32Cl3NO.C16H26O5/c6*1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28;1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h6*7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3;9-14H,5-8H2,1-4H3/b6*25-15-;/t;;;;;;9-,10-,11+,12+,13+,14-,15?,16-/m......1/s1 |
InChI Key |
VZQXHIJHMCHBNW-AGAWRZPESA-N |
SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Isomeric SMILES |
CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.C[C@H]1[C@H]2[C@]34OOC(O[C@H]3O[C@@H]([C@@H]([C@@H]4CC1)C)OC)(CC2)C |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
artemether - benflumetol Artemether Benflumetol Artemether Benflumetol Combination Artemether Lumefantrine Artemether Lumefantrine Combination artemether, benflumetol drug combination Artemether, Lumefantrine Drug Combination artemether-benflumetol combination artemether-lumefantrine combination Benflumetol, Artemether CGP 56697 CGP-56697 CGP56697 Co Artemether co-artemether Coartem Lumefantrine, Artemethe |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Artemether and Lumefantrine Against Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Artemisinin-based Combination Therapy (ACT) represents the cornerstone of modern treatment for uncomplicated Plasmodium falciparum malaria, the most lethal form of the disease. Among the most widely adopted ACTs is the fixed-dose combination of artemether (B1667619) and lumefantrine (B1675429) (AL). This guide provides an in-depth examination of the distinct yet complementary mechanisms of action of these two agents, their synergistic relationship, and the experimental methodologies used to elucidate their antimalarial properties.
Artemether: The Rapid Parasite Reducer
Artemether is a semi-synthetic derivative of artemisinin (B1665778), a sesquiterpene lactone extracted from the plant Artemisia annua.[1] It is characterized by its rapid onset of action, which is crucial for quickly reducing the parasite burden and alleviating clinical symptoms.[2][3]
Activation and Radical Generation
The primary mechanism of artemether is dependent on its interaction with heme, a byproduct of the parasite's digestion of host hemoglobin within its digestive vacuole.[4] The key steps are as follows:
-
Heme-Mediated Activation : The endoperoxide bridge, a unique feature of the artemisinin class of drugs, is cleaved by intraparasitic ferrous iron (Fe²⁺), which is predominantly available in the form of free heme.[4][5]
-
Free Radical Formation : This cleavage generates a cascade of highly reactive oxygen species (ROS) and carbon-centered free radicals.[1]
-
Indiscriminate Alkylation : These radicals then proceed to alkylate and damage a wide array of parasite components, including proteins and lipids, leading to widespread, non-specific cellular injury.[6] This multi-target action is believed to be a key reason for the slow development of high-level resistance.
While the damage is extensive, one proposed specific target is the parasite's sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), PfATP6.[7][8] Inhibition of this enzyme disrupts calcium homeostasis, contributing to parasite death.[1][8] However, the predominant view is that artemether's lethality stems from broad oxidative damage rather than inhibition of a single target.[9]
Due to its rapid action, artemether quickly clears the bulk of parasites from the bloodstream.[7] However, it possesses a very short plasma half-life of about 2 hours, which, if used as a monotherapy, would lead to high rates of recrudescence as it fails to eliminate all parasites.[3][8]
Caption: Mechanism of Artemether action in P. falciparum.
Lumefantrine: The Residual Parasite Eliminator
Lumefantrine is a synthetic aryl amino alcohol compound, structurally related to quinine (B1679958) and halofantrine.[10] Its primary role in the combination is to eradicate the parasites that survive the initial assault by artemether.
Inhibition of Heme Detoxification
During its intraerythrocytic stages, P. falciparum digests vast quantities of host hemoglobin for nutrients.[11][12] This process liberates large amounts of toxic free heme. To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline structure called hemozoin, also known as malaria pigment.[12][13] This detoxification pathway is the principal target of lumefantrine.[11][14]
Lumefantrine is thought to bind to heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal.[11] This inhibition of heme polymerization leads to the accumulation of toxic, soluble heme within the parasite's digestive vacuole.[13] The buildup of this toxic metabolite results in oxidative damage to cellular membranes and other vital structures, ultimately leading to the parasite's demise.[11] Some evidence also suggests lumefantrine may interfere with the parasite's nucleic acid and protein synthesis.[2][7]
Unlike artemether, lumefantrine is slow-acting but has a long terminal elimination half-life of 3 to 6 days in malaria patients, ensuring sustained antimalarial pressure to clear the infection completely.[7]
Caption: Mechanism of Lumefantrine action in P. falciparum.
Pharmacokinetic and Pharmacodynamic Synergy
The rationale for combining artemether and lumefantrine lies in their complementary pharmacological profiles. The synergy is primarily pharmacodynamic, stemming from their distinct mechanisms, but is enabled by their opposing pharmacokinetic properties.[2][11]
-
Artemether : Provides a rapid reduction in parasite biomass within the first 24-48 hours.[7]
-
Lumefantrine : Acts over a longer duration to eliminate the remaining parasites, preventing recrudescence.[2][7]
This combination strategy is highly effective, achieving cure rates greater than 95% in many regions, and is thought to delay the development of drug resistance.[7][15] Recent studies suggest a further synergistic interaction where lumefantrine, by increasing free heme, may enhance the activation of artemether, particularly against artemisinin-resistant parasites during their early ring stage.[16]
Caption: Synergistic relationship of this compound.
Quantitative Data Summary
The efficacy and pharmacokinetic parameters of artemether-lumefantrine are critical for its clinical success.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Artemether | Lumefantrine |
| Absorption | Improved 2- to 3-fold with food, especially fat.[8] | Highly lipophilic; absorption significantly enhanced with fatty meals.[11][13] |
| Protein Binding | Highly bound (~95.4%).[8] | Strongly bound to lipoproteins.[2] |
| Metabolism | Metabolized by CYP3A4/5 to active metabolite dihydroartemisinin (B1670584) (DHA).[8] | Metabolized by CYP3A4 to desbutyl-lumefantrine.[11] |
| Time to Peak Plasma Conc. | ~2 hours.[8] | ~6-8 hours.[17] |
| Elimination Half-life | ~2 hours (Parent drug and DHA).[8] | 3-6 days (in malaria patients).[7] |
Table 2: Clinical Efficacy of Artemether-Lumefantrine (6-Dose Regimen)
| Outcome | Result | Reference(s) |
| 28-Day PCR-Corrected Cure Rate | >95% (in many endemic regions) | [7] |
| Overall PCR-Uncorrected Cure Rate | 98.4% (95% CI 97.6–99.1) | [9] |
| Parasite Clearance Time (Median) | ~44 hours | [10] |
| Fever Clearance Time (Median) | 21-37 hours | [10] |
| Required Day 7 Lumefantrine Conc. | ≥200 ng/mL (for >98% cure rate) | [18] |
Key Experimental Protocols
The mechanisms and efficacy of antimalarial drugs are evaluated using a combination of in vitro and in vivo methods.
In Vitro Parasite Susceptibility Assay
This assay determines the concentration of a drug required to inhibit parasite growth by 50% (IC₅₀).
Methodology:
-
Parasite Culture : Asexual blood stages of P. falciparum (e.g., strains 3D7, W2, Dd2) are cultured in vitro at 37°C in human erythrocytes (3-5% hematocrit) using RPMI 1640 medium supplemented with human serum or Albumax.[19] The culture is maintained in a reduced oxygen environment (5% CO₂, 5% O₂, 90% N₂).[19]
-
Drug Dilution : The test drug is serially diluted in culture medium across a 96-well microtiter plate.
-
Inoculation : Synchronized ring-stage parasites are added to the wells to achieve a starting parasitemia of ~0.5%.
-
Incubation : Plates are incubated for 48-72 hours to allow for parasite maturation.
-
Quantification of Growth Inhibition :
-
Radiolabeling : [³H]-hypoxanthine is added for the final 24 hours of incubation. Parasite nucleic acid synthesis, and thus incorporation of the radiolabel, is proportional to growth. The amount of incorporated radioactivity is measured using a scintillation counter.[12][20]
-
Fluorometric Assay : DNA-intercalating dyes like SYBR Green I or PicoGreen are used. After lysing the red blood cells, the fluorescence intensity, which correlates with parasite DNA content, is measured.
-
-
Data Analysis : IC₅₀ values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Hemozoin (β-Hematin) Formation Inhibition Assay
This cell-free assay specifically assesses a compound's ability to interfere with heme polymerization, the key mechanism of lumefantrine.
Methodology:
-
Reaction Mixture : A solution of hemin (B1673052) (the oxidized form of heme) is prepared in a suitable solvent (e.g., DMSO) and added to an acetate (B1210297) buffer (pH ~5.0) to simulate the acidic environment of the parasite's digestive vacuole.[21]
-
Drug Addition : The test compound (e.g., lumefantrine, chloroquine (B1663885) as a positive control) is added at various concentrations.
-
Initiation and Incubation : The polymerization reaction is initiated (e.g., by adding a lipid catalyst or through heat) and incubated for several hours or overnight to allow for β-hematin crystal formation.
-
Quantification : The insoluble β-hematin is separated from the soluble heme monomer by centrifugation. The amount of remaining soluble heme in the supernatant can be quantified spectrophotometrically, or the amount of β-hematin formed in the pellet can be measured after depolymerization.
-
Analysis : The percentage of inhibition is calculated relative to a drug-free control, and IC₅₀ values for polymerization inhibition are determined.[22]
Caption: Workflow for in vitro antimalarial susceptibility testing.
Clinical Therapeutic Efficacy Studies
These studies are essential for monitoring the effectiveness of ACTs in real-world settings and detecting the emergence of resistance.
Methodology (Based on WHO Guidelines):
-
Patient Enrollment : Patients with uncomplicated P. falciparum malaria confirmed by microscopy are enrolled after providing informed consent. Key exclusion criteria include signs of severe malaria, pregnancy (first trimester), and known allergies to the study drug.
-
Treatment Administration : A standard 6-dose regimen of artemether-lumefantrine is administered over 3 days, often under supervision to ensure adherence.
-
Follow-up : Patients are followed for 28 or 42 days. Clinical assessments (e.g., temperature) and parasitological assessments (microscopic examination of blood smears) are performed on scheduled days (e.g., 0, 1, 2, 3, 7, 14, 21, 28) and any unscheduled visit.[23][24]
-
Outcome Classification : Treatment outcomes are classified as either Treatment Failure (early or late) or Adequate Clinical and Parasitological Response (ACPR).
-
Molecular Correction : For late failures, PCR genotyping is used to distinguish between recrudescence (true treatment failure with the original parasite strain) and a new infection. Cure rates are then "PCR-corrected."
-
Data Analysis : Efficacy is typically analyzed using Kaplan-Meier survival analysis to calculate the PCR-corrected cure rate.[24]
References
- 1. What is the mechanism of Artemether? [synapse.patsnap.com]
- 2. Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Plasmodium falciparum Artemisinin Resistance: The Effect of Heme, Protein Damage, and Parasite Cell Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Artemether - Wikipedia [en.wikipedia.org]
- 9. Efficacy and safety of artemether–lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Ethiopia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. What is Lumefantrine used for? [synapse.patsnap.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Lumefantrine attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Artemether-lumefantrine treatment of uncomplicated Plasmodium falciparum malaria: a systematic review and meta-analysis of day 7 lumefantrine concentrations and therapeutic response using individual patient data. | Infectious Diseases Data Observatory [iddo.org]
- 19. mmv.org [mmv.org]
- 20. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Therapeutic efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in a high-transmission area in northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic efficacy and safety of artemether-lumefantrine combination therapy for the treatment of uncomplicated Plasmodium falciparum malaria at Teda Health Centre, Northwest Ethiopia, 2022/23 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antimalarial Action of Artemether and Lumefantrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synergistic antimalarial activity of the artemether-lumefantrine combination therapy, a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria. The document outlines the individual and combined mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental basis for their synergistic interaction. Detailed experimental protocols for in vitro assessment and quantitative efficacy data are presented to support further research and development in the field of antimalarial drugs.
Introduction: The Rationale for Combination Therapy
The emergence and spread of drug-resistant P. falciparum strains have necessitated the development of combination therapies. The artemether-lumefantrine combination, an artemisinin-based combination therapy (ACT), is a highly effective and widely recommended first-line treatment for uncomplicated falciparum malaria.[1][2][3] The rationale behind this combination is to leverage the distinct pharmacological profiles of a fast-acting artemisinin (B1665778) derivative (artemether) and a slower-acting, longer-half-life partner drug (lumefantrine).[4][5] This strategy aims to achieve rapid parasite clearance, prevent the development of drug resistance, and ensure the elimination of residual parasites to prevent recrudescence.[4][6]
Mechanisms of Action
Artemether (B1667619) and lumefantrine (B1675429) exhibit distinct mechanisms of action that, when combined, result in a potent synergistic antimalarial effect.[7]
Artemether: The Rapid Parasite Killer
Artemether, a semi-synthetic derivative of artemisinin, is a highly potent and fast-acting blood schizonticide.[8][9] Its primary mechanism of action involves the cleavage of its endoperoxide bridge, a reaction catalyzed by intraparasitic heme iron, which is abundant in infected erythrocytes due to hemoglobin digestion by the parasite.[8][10] This cleavage generates a cascade of reactive oxygen species (ROS) and other free radicals.[8][10] These highly reactive molecules then alkylate and damage a multitude of parasite proteins and lipids, leading to widespread cellular damage and parasite death.[2][8] Artemether has also been shown to inhibit the parasite-specific calcium ATPase PfATP6, disrupting calcium homeostasis within the parasite and contributing to its demise.[8][9]
Lumefantrine: The Persistent Cleaner
Lumefantrine, a synthetic aryl-amino alcohol, acts at a slower pace but has a significantly longer elimination half-life.[2][11] Its primary target is the parasite's food vacuole, where it interferes with the detoxification of heme.[6] During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (β-hematin).[6] Lumefantrine is believed to inhibit this polymerization process by forming a complex with heme, leading to the accumulation of toxic heme within the parasite.[6][11][12] This buildup of free heme is thought to cause oxidative damage to parasite membranes and interfere with nucleic acid and protein synthesis, ultimately leading to parasite death.[11][12][13]
Synergistic Interaction
The synergy between artemether and lumefantrine stems from their complementary pharmacokinetic and pharmacodynamic properties. Artemether, with its rapid onset of action, is responsible for a swift reduction in the parasite biomass, leading to a rapid resolution of clinical symptoms.[14] However, due to its short half-life, artemether alone may not eliminate all parasites, potentially leading to recrudescence. This is where lumefantrine's role becomes critical. With its much longer half-life of 3-6 days, lumefantrine persists in the bloodstream at parasiticidal concentrations, effectively clearing the remaining parasites that were not eliminated by artemether.[2][11] This dual action not only enhances the overall efficacy of the treatment but is also thought to protect against the development of resistance to either drug.[4][6]
Synergistic interaction of this compound.
Pharmacokinetics and Pharmacodynamics
The distinct pharmacokinetic profiles of this compound are fundamental to their synergistic efficacy.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Artemether | Dihydroartemisinin (B1670584) (DHA) | Lumefantrine |
| Absorption | Rapidly absorbed. | Active metabolite of artemether.[15] | Variable absorption, significantly enhanced by co-administration with fatty food.[1] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours. | ~2-3 hours.[16] | ~3-4 hours.[16] |
| Protein Binding | Highly bound (~95.4%).[9] | N/A | Highly bound to lipoproteins.[4] |
| Metabolism | Rapidly metabolized in the liver, primarily by CYP3A4/5, to its active metabolite, dihydroartemisinin (DHA).[9][16] | Further metabolized. | Metabolized mainly by CYP3A4 to desbutyl-lumefantrine.[6] |
| Elimination Half-life (t1/2) | ~1 hour. | ~1 hour. | 3-6 days.[2] |
The rapid absorption and conversion of artemether to DHA lead to a quick reduction in parasite load. The slower absorption and much longer half-life of lumefantrine ensure sustained antimalarial activity to eliminate the remaining parasites.[1]
Quantitative Data on Synergistic Efficacy
In vitro studies have quantitatively demonstrated the synergistic interaction between this compound against various strains of P. falciparum.
Table 2: In Vitro Activity of this compound Against P. falciparum Strains
| P. falciparum Strain | Drug | IC50 (nmol/L) | IC90 (nmol/L) |
| T-996 (Multidrug-resistant) | Artemether alone | - | 34.45 |
| Lumefantrine alone | - | 293.03 | |
| Artemether + Lumefantrine | Synergism observed, especially at IC90 and IC99 levels.[17][18] | - | |
| LS-21 (Chloroquine-resistant) | Artemether alone | - | 7.11 |
| Lumefantrine alone | - | 95.61 | |
| Artemether + Lumefantrine | Substantial synergism observed.[17][18] | - |
Data from Chimanuka et al., 2001.[17][18]
Clinically, the artemether-lumefantrine combination has consistently shown high efficacy in treating uncomplicated P. falciparum malaria.
Table 3: Clinical Efficacy of Artemether-Lumefantrine (6-dose regimen)
| Study Population/Region | Efficacy Endpoint | Cure Rate (%) | Reference(s) |
| Pooled analysis (Adults) | 28-day PCR-corrected | 97.1 | [19] |
| Pooled analysis (Children) | 28-day PCR-corrected | 97.3 | [19] |
| Ethiopia (Meta-analysis) | PCR-corrected | 98.7 | [20] |
| Tanzania (2022) | 28-day PCR-corrected (pooled across 3 sites) | >94 | [21][22] |
| Global (Pooled analysis) | 28-day PCR-adjusted | 97.6 | [23] |
Experimental Protocols for In Vitro Synergy Assessment
The following provides a detailed methodology for assessing the in vitro synergistic activity of this compound against P. falciparum. This protocol is a composite based on established methods such as the isotopic microtest and non-radioactive assays.
Parasite Culture
-
Continuous Culture: P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant K1) are maintained in continuous culture using the method of Trager and Jensen.[24]
-
Culture Medium: RPMI-1640 medium supplemented with 0.5% Albumax I, hypoxanthine, and gentamicin (B1671437) is used.[23]
-
Incubation: Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[20][21]
-
Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.[25]
In Vitro Drug Susceptibility Assay (Fixed-Ratio Isobologram Method)
-
Drug Preparation: Stock solutions of this compound are prepared in an appropriate solvent (e.g., DMSO). Serial dilutions are then made in the culture medium.
-
Combination Ratios: The drugs are combined in fixed molar ratios (e.g., 100:1, 10:1, 1:1, 1:10, 1:100 of artemether:lumefantrine).[17][18]
-
Assay Plates: 96-well microtiter plates are pre-dosed with the individual drugs and their combinations in triplicate. Control wells containing no drug are included.
-
Parasite Inoculation: A synchronized parasite culture (ring stage) with a starting parasitemia of 0.5% and a hematocrit of 2% is added to each well.[21][25]
-
Incubation: The plates are incubated for 72 hours under the conditions described in 5.1.3.[21]
Assessment of Parasite Growth Inhibition
Several methods can be used to quantify parasite growth:
-
SYBR Green I-based Fluorescence Assay: This is a widely used, simple, and cost-effective method.[12][26]
-
After incubation, the assay plates are frozen to lyse the red blood cells.
-
A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
The plates are incubated in the dark, and fluorescence is measured using a microplate reader. The fluorescence intensity is proportional to the amount of parasite DNA.[4][11]
-
-
Isotopic Microtest: This is considered a gold standard method.[19][27]
-
After 24 hours of incubation with the drugs, [³H]hypoxanthine is added to each well.[20]
-
The plates are incubated for a further 24-48 hours.
-
The cells are harvested, and the incorporation of the radioisotope is measured using a scintillation counter. The amount of incorporated radioactivity is proportional to parasite growth.[27]
-
-
pLDH Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate (B86563) dehydrogenase (pLDH).[1][28]
-
After incubation, the cells are lysed to release pLDH.
-
A reaction mixture containing a substrate for pLDH and a chromogen is added.
-
The optical density is measured, which is proportional to the pLDH activity and, therefore, the number of viable parasites.[1]
-
Data Analysis
-
IC50 Determination: The 50% inhibitory concentration (IC50) for each drug alone and for each fixed-ratio combination is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Fractional Inhibitory Concentration (FIC): The FIC is calculated for each combination to determine the nature of the interaction.
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Sum of FICs (ΣFIC): The ΣFIC is calculated by adding the FIC of Drug A and the FIC of Drug B.
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4.0: Additive/Indifference
-
ΣFIC > 4.0: Antagonism
-
-
Isobologram Analysis: The IC50 values of the drug combinations are plotted on an isobologram. Points falling below the line of additivity indicate synergy.
Workflow for in vitro synergy testing of antimalarial drugs.
Signaling Pathways in Antimalarial Action
The primary mechanisms of action of this compound are not directly linked to specific signaling pathways but rather to direct cytotoxic effects on the parasite. However, the downstream consequences of their actions impact various essential cellular processes.
Cellular targets of this compound in P. falciparum.
Conclusion
The artemether-lumefantrine combination represents a highly successful example of synergistic drug action in the fight against malaria. The rapid parasiticidal activity of artemether coupled with the sustained action of lumefantrine leads to high cure rates and a reduced risk of resistance development. A thorough understanding of their individual and combined mechanisms, supported by robust in vitro and in vivo data, is crucial for the continued effective use of this vital antimalarial therapy and for the development of future combination treatments. The experimental protocols detailed herein provide a framework for researchers to further investigate the nuances of this synergistic relationship and to screen new compounds for their potential as partner drugs in novel antimalarial combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reliability of Antimalarial Sensitivity Tests Depends on Drug Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuous culture of Plasmodium falciparum: its impact on malaria research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [The simplified isotopic microtest: a method for studying the drug resistance in vitro of Plasmodium falciparum to antimalarial drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergism of benflumetol and artemether in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 20. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mmv.org [mmv.org]
- 24. Human malaria parasites in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. iddo.org [iddo.org]
- 27. researchgate.net [researchgate.net]
- 28. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Artemether (B1667619) and Lumefantrine (B1675429)
Core Content
The fixed-dose combination of artemether and lumefantrine is a cornerstone of global efforts to combat uncomplicated Plasmodium falciparum malaria. As an artemisinin-based combination therapy (ACT), its success lies in the synergistic interplay of two agents with distinct, complementary pharmacological profiles. Artemether, an artemisinin (B1665778) derivative, provides a rapid reduction in parasite biomass, while the slowly eliminated lumefantrine clears the remaining parasites, preventing recrudescence.[1][2][3] A thorough understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this combination is critical for optimizing dosing strategies, maintaining therapeutic efficacy, and mitigating the development of drug resistance.
Pharmacodynamics: The Synergistic Action Against Plasmodium
The therapeutic rationale for combining this compound is to leverage their different mechanisms and temporal activities to achieve a high cure rate and protect against resistance.[4]
Mechanism of Action
-
Artemether and Dihydroartemisinin (B1670584) (DHA): Artemether is a prodrug that is rapidly and extensively metabolized to its more potent, active metabolite, dihydroartemisinin (DHA).[5][6][7] The mechanism of action for these artemisinin derivatives is believed to involve the cleavage of the endoperoxide bridge in their structure within the parasite's food vacuole. This process is catalyzed by heme, which is released during the parasite's digestion of host hemoglobin.[8] The resulting reactive oxygen species and carbon-centered radicals are highly cytotoxic, damaging parasite proteins, lipids, and nucleic acids, leading to rapid parasite death.[9] This accounts for the swift clearance of parasites from the bloodstream and the prompt resolution of clinical symptoms.[2][6]
-
Lumefantrine: Lumefantrine is a slower-acting schizonticide. Its primary mechanism involves interfering with the parasite's heme detoxification pathway.[8] Inside the food vacuole, the parasite polymerizes toxic free heme into an inert, crystalline substance called hemozoin. Lumefantrine is thought to inhibit this polymerization process.[4][8] The resulting accumulation of toxic heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[8] It may also interfere with the parasite's nucleic acid and protein synthesis.[4][9]
-
Complementary Action: The combination's efficacy stems from this dual-action profile. Artemether and DHA exert a rapid effect, reducing the parasite biomass by an estimated 10,000-fold per asexual cycle.[2] Their short half-lives mean they are quickly cleared.[1] The long-acting lumefantrine, with its half-life of 3-6 days, persists at therapeutic concentrations to eradicate the residual parasites left behind, thereby preventing treatment failure (recrudescence).[1][9][10]
Key Pharmacodynamic Relationships
Clinical studies have established crucial links between drug exposure and therapeutic outcomes:
-
Parasite Clearance Time (PCT): The exposure to artemether and DHA is directly correlated with the speed of parasite clearance.[11]
-
Cure Rate: The concentration of lumefantrine, particularly the plasma or whole blood concentration on Day 7 post-treatment, is a key predictor of the overall cure rate.[1][10] A Day 7 lumefantrine concentration below 200-280 ng/mL has been associated with an increased risk of therapeutic failure.[10][12]
Pharmacokinetics: The Journey of this compound in the Body
The disparate pharmacokinetic profiles of this compound are fundamental to their combined therapeutic success.
Absorption
-
Artemether: Is absorbed rapidly, with peak plasma concentrations (Tmax) occurring approximately 2 hours after oral administration.[2][5] Its bioavailability is generally low and variable but is enhanced 2- to 3-fold when taken with food.[5]
-
Lumefantrine: Absorption is slower and more variable than artemether, with a Tmax of around 3 to 6 hours.[2][7] As a highly lipophilic compound, its absorption is critically dependent on co-administration with fat.[1][12] Taking lumefantrine with a high-fat meal can increase its bioavailability by as much as 16-fold compared to a fasted state.[13] This food effect is the most significant factor influencing lumefantrine exposure and, consequently, clinical efficacy.[13][14] During the acute phase of malaria, absorption can be poor due to fever and anorexia but improves as the patient recovers and resumes eating.[12][14]
Distribution
Both this compound are highly lipophilic and extensively bound to plasma proteins (approximately 95%).[5][15]
Metabolism
The liver is the primary site of metabolism for both drugs.
-
Artemether: Undergoes rapid and extensive first-pass metabolism, primarily by the cytochrome P450 isoenzyme CYP3A4/5, to form the active metabolite DHA.[5][7] Artemether is also known to induce its own metabolism (auto-induction), which can lead to a time-dependent increase in its clearance during a standard treatment course.[16][17][18]
-
Lumefantrine: Is also metabolized by CYP3A4, with the main metabolite being desbutyl-lumefantrine.[7] In vitro studies suggest this metabolite has higher antiparasitic activity than the parent compound.[7] Lumefantrine is a known inhibitor of CYP2D6.[7]
Excretion
-
Artemether/DHA: Both compounds are eliminated very rapidly, with terminal half-lives of approximately 1 to 3 hours.[1][5][7]
-
Lumefantrine: Elimination is much slower, with a terminal half-life of 3 to 6 days in patients with malaria.[1][10] It is eliminated predominantly through the liver via biliary excretion into the feces.[13] Renal excretion is negligible.[19]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key parameters from studies in various patient populations.
Table 1: Summary of Key Pharmacokinetic Parameters
| Parameter | Artemether | Dihydroartemisinin (DHA) | Lumefantrine | Population | Reference(s) |
| Tmax (h) | ~2 | ~2-3 | ~3-6 | Malaria Patients | [2][5][7] |
| T½ (h) | ~1-3 | ~1-3 | 72-144 (3-6 days) | Malaria Patients | [1][5][7] |
| Protein Binding | >95% | >95% | >95% | General | [5][15] |
| Metabolism | CYP3A4/5 (Primary) | Glucuronidation (UGT) | CYP3A4 (Primary) | General | [5][7][20] |
| Cmax (ng/mL) | 34 | 119 | 6,757 | Children (Uganda) | [21] |
| AUC₀₋∞ (ng·h/mL) | 168 | 382 | 210,000 | Children (Uganda) | [21] |
| Effect of Food | 2-3x increase in bioavailability | - | Up to 16x increase in bioavailability | General | [5][13] |
Note: PK parameters exhibit high inter-individual variability. Values are approximate and can differ based on patient population (e.g., age, pregnancy status, acute illness).
Table 2: Summary of Key Pharmacodynamic Parameters
| Parameter | Value | Population / Conditions | Reference(s) |
| Median Parasite Clearance Time | 44 hours | Thai patients, multidrug-resistant falciparum malaria | [12] |
| 28-Day PCR-Corrected Cure Rate | 95.5% | Thai patients, six-dose regimen | [22] |
| 28-Day PCR-Corrected Cure Rate | >95% | Various patient populations globally | [9] |
| Day 7 Lumefantrine Threshold | >200 ng/mL | Associated with reduced risk of recurrent parasitemia in children | [10] |
| Day 7 Lumefantrine Threshold | >280 ng/mL | Useful cutoff for determining risk of therapeutic failure | [12] |
Experimental Protocols: A Framework for PK/PD Assessment
The characterization of artemether-lumefantrine's PK/PD profile relies on well-designed clinical trials. A typical protocol involves the following steps.
Study Design
-
Objective: To characterize the pharmacokinetic profiles and pharmacodynamic responses of artemether, DHA, and lumefantrine in patients with uncomplicated P. falciparum malaria.
-
Design: An open-label or randomized clinical trial.
-
Population: Patients diagnosed with acute, uncomplicated P. falciparum malaria, confirmed by microscopy. Exclusion criteria often include signs of severe malaria, pregnancy (unless it is a specific study focus), and recent use of other antimalarials.[12][23]
-
Intervention: Administration of a standard six-dose regimen of artemether-lumefantrine (e.g., tablets containing 20 mg artemether and 120 mg lumefantrine) over three days.[16] Dosing is typically weight-based.[16] Each dose is administered with a standardized fat-containing meal or drink (e.g., 200 ml of milk) to ensure consistent absorption.[10][16]
Sample Collection and Processing
-
Pharmacokinetic Sampling: Venous or capillary blood samples are collected at predefined time points. For intensive PK analysis, this may include pre-dose (0 hours) and multiple post-dose samples (e.g., 1, 2, 4, 8, 24, 48, 72 hours) and on subsequent days (e.g., Day 7, 14, 21) to capture the full concentration-time profile of both the short-acting artemether/DHA and the long-acting lumefantrine.[20][23]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored at -80°C until analysis to ensure drug stability.[23]
Bioanalytical Methodology
-
Quantification: Plasma concentrations of artemether, DHA, lumefantrine, and its metabolite desbutyl-lumefantrine are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[24] This technique provides the necessary sensitivity and specificity for accurate measurement.
Pharmacokinetic and Pharmacodynamic Analysis
-
PK Analysis: Concentration-time data are analyzed using specialized software (e.g., NONMEM). A population pharmacokinetic (PopPK) modeling approach is often used to characterize the typical PK parameters (clearance, volume of distribution, absorption rate) and their variability within the patient population.[16][23] This approach allows for the identification of covariates (e.g., age, weight, pregnancy) that significantly influence drug exposure.[10][23]
-
PD Analysis: Parasite density is monitored at regular intervals (e.g., every 6-12 hours until clearance) using microscopic examination of thick and thin blood smears.[12] This data is used to calculate the parasite clearance time. Patients are followed for 28 or 42 days to assess the clinical and parasitological response. PCR genotyping is used to distinguish between recrudescence (treatment failure) and a new infection.[12]
-
PK/PD Modeling: The relationship between drug exposure (e.g., AUC, Day 7 lumefantrine concentration) and treatment outcome (e.g., parasite clearance, cure rate) is then formally assessed.[11][16]
Special Populations and Drug Interactions
Special Populations
-
Pregnant Women: Pregnancy induces physiological changes that can alter drug pharmacokinetics, including increased activity of metabolizing enzymes like CYP3A4.[20][23] Some studies have reported lower plasma concentrations of artemether, DHA, and lumefantrine in pregnant women compared to non-pregnant adults, which may increase the risk of treatment failure.[23][25] However, results across studies are not entirely consistent.[20][26]
-
Children: Young children, particularly those under three years of age, are at risk of lower drug exposure compared to adults, even with weight-based dosing.[10] This is a critical consideration as children bear the highest burden of malaria mortality.[27]
Drug-Drug Interactions
The metabolism of both this compound via CYP3A4 makes them susceptible to significant drug-drug interactions.
-
CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's wort, and the antiretrovirals efavirenz (B1671121) and nevirapine) can decrease plasma concentrations of this compound, potentially leading to a loss of antimalarial efficacy.[28][29]
-
CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 (e.g., protease inhibitors like ritonavir, certain azole antifungals) can increase plasma concentrations, which may elevate the risk of toxicity, such as QT interval prolongation.[29][30]
-
Hormonal Contraceptives: Artemether-lumefantrine may reduce the effectiveness of hormonal contraceptives. An alternative or additional method of contraception is recommended during therapy.[28][31]
Conclusion
The artemether-lumefantrine combination is a highly effective antimalarial therapy, a success attributable to the complementary pharmacodynamic and pharmacokinetic properties of its components. The rapid parasiticidal action of artemether/DHA combined with the sustained activity of the long-acting lumefantrine provides a robust defense against P. falciparum. However, its clinical effectiveness is critically dependent on adherence to a full course of therapy and, most importantly, administration with fatty food to ensure adequate lumefantrine absorption. For drug development professionals and researchers, continued vigilance is required to understand its performance in special populations and in the context of co-morbidities and polypharmacy, particularly in HIV co-infected patients, to preserve its efficacy for the future.
References
- 1. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]
- 2. Understanding the pharmacokinetics of Coartem® | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemether - Wikipedia [en.wikipedia.org]
- 6. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Artemether-Lumefantrine Combination Therapy for Treatment of Uncomplicated Malaria: The Potential for Complex Interactions with Antiretroviral Drugs in HIV-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Pharmacokinetics and Pharmacodynamics of Lumefantrine (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.uva.nl [pure.uva.nl]
- 14. Pharmacokinetics and pharmacodynamics of lumefantrine (benflumetol) in acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artemether/Lemefantrine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Population Pharmacokinetics and Pharmacodynamics of this compound during Combination Treatment in Children with Uncomplicated Falciparum Malaria in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Pharmacokinetics of Artemether-Lumefantrine and Artesunate-Amodiaquine in Children in Kampala, Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A clinical and pharmacokinetic trial of six doses of artemether-lumefantrine for multidrug-resistant Plasmodium falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Population Pharmacokinetics of Artemether, Lumefantrine, and Their Respective Metabolites in Papua New Guinean Children with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Population Pharmacokinetics and Clinical Response for Artemether-Lumefantrine in Pregnant and Nonpregnant Women with Uncomplicated Plasmodium falciparum Malaria in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Artemether-Lumefantrine Pharmacokinetics and Clinical Response Are Minimally Altered in Pregnant Ugandan Women Treated for Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Artemether Lumefantrine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 29. Artemether-lumefantrine co-administration with antiretrovirals: population pharmacokinetics and dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. drugs.com [drugs.com]
- 31. This compound: MedlinePlus Drug Information [medlineplus.gov]
An In-depth Technical Guide to the Molecular Targets of Artemether and Lumefantrine in Malaria Parasites
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Artemether (B1667619) and lumefantrine (B1675429) form the backbone of first-line artemisinin-based combination therapies (ACTs) for uncomplicated Plasmodium falciparum malaria. Their synergistic action relies on distinct but complementary mechanisms targeting different aspects of parasite biology. Artemether, a potent artemisinin (B1665778) derivative, delivers a rapid reduction in parasite biomass through a multi-targeted, heme-activated cascade of oxidative damage. Lumefantrine, a slower-acting aryl-amino alcohol, eradicates the remaining parasites by interfering with the crucial heme detoxification pathway. This guide provides a detailed examination of the molecular targets of both compounds, presenting quantitative data, in-depth experimental protocols, and visual representations of the key pathways and methodologies.
Artemether: A Multi-Targeted Radical Assault
Artemether's primary mechanism of action is not a classic lock-and-key interaction with a single protein but rather a chemically-driven, promiscuous attack on multiple cellular components. This is initiated by the activation of its endoperoxide bridge by ferrous heme (Fe²⁺-heme), which is abundantly produced during the parasite's digestion of host hemoglobin in the food vacuole.
This activation generates highly reactive carbon-centered radicals and reactive oxygen species (ROS). These radicals then indiscriminately alkylate and damage a wide array of parasite proteins, lipids, and other macromolecules, leading to widespread cellular dysfunction and parasite death.[1] This multi-targeted nature is a key factor in the rapid parasiticidal activity of artemisinins and is thought to slow the development of resistance.
Key Molecular Targets and Pathways
While artemether's action is pleiotropic, several specific proteins and pathways have been identified as key targets.
-
Heme: Heme is not a target in the traditional sense but the essential activator of the drug. The interaction between artemether and heme cleaves the endoperoxide bridge, initiating the cascade of radical formation.[1]
-
PfATP6 (SERCA): The P. falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6) is a proposed specific target of artemisinins.[2] Inhibition of this calcium pump disrupts calcium homeostasis, a critical process for parasite survival, leading to cellular stress and death.[1] While direct binding affinity data for artemether is scarce, the inhibitory constant (Ki) for artemisinin against PfATP6 has been reported to be approximately 150 nM.[3] Mutations in pfatp6 have been linked to reduced artemether susceptibility.[4]
-
Multiple Protein Alkylation: The reactive radicals generated from artemether activation covalently modify a multitude of parasite proteins. Proteomic studies have identified over 120 protein targets, including those involved in crucial pathways such as:
-
Glycolysis
-
Hemoglobin degradation
-
Cellular redox and stress responses
-
Protein synthesis and folding
-
-
Mitochondrial Disruption: Artemether has been shown to interfere with the parasite's mitochondrial function, further contributing to the overall cellular stress and energy deficit.[1]
Mechanisms of Resistance
Resistance to artemisinins is primarily associated with mutations in the P. falciparum Kelch13 (K13) protein. These mutations are linked to a reduced rate of parasite clearance and are the basis for the Ring-stage Survival Assay (RSA) used to phenotype resistance. Mutations in pfatp6 and increased copy number of the pfmdr1 gene have also been implicated in reduced susceptibility.[4][5]
Quantitative Data: Artemether
| Parameter | Value | P. falciparum Strain/Condition | Reference |
| IC₅₀ | 3.71 nM | Chloroquine-resistant African isolates | [6] |
| 5.14 nM | Chloroquine-susceptible African isolates | [6] | |
| 1.80 ± 0.01 nM | 3D7 | [7] | |
| 8.2 nM (mean) | Wild-type pfatp6 | [4] | |
| 13.5 nM (mean) | pfatp6 A623E/S769N mutant | [4] | |
| 19-22 nM | Knockdown of pfmdr1 (from 2 copies to 1) | [5] | |
| 34 nM | FCB line (2 copies of pfmdr1) | [5] | |
| Ki (Artemisinin) | ~150 nM | Against PfATP6 | [3] |
Lumefantrine: Disrupting Heme Detoxification
Lumefantrine acts more slowly than artemether and has a significantly longer half-life, making it an ideal partner drug to eliminate residual parasites that survive the initial artemether onslaught. Its primary molecular target is the parasite's heme detoxification pathway.
Key Molecular Target and Pathway
-
Heme Polymerization (Hemozoin Formation): During hemoglobin digestion, the parasite releases large quantities of toxic free heme. To protect itself, the parasite crystallizes this heme into an inert, insoluble polymer called hemozoin within its food vacuole. Lumefantrine is believed to inhibit this process by forming a complex with heme, preventing its incorporation into the growing hemozoin crystal.[8] The accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death. While the precise binding affinity has not been definitively quantified by methods like isothermal titration calorimetry in the available literature, its mechanism is well-supported by hemozoin inhibition assays.
-
Nucleic Acid and Protein Synthesis: Some studies suggest that lumefantrine may also interfere with the parasite's nucleic acid and protein synthesis, although this is considered a secondary mechanism.[8]
Mechanisms of Resistance
Decreased susceptibility to lumefantrine is strongly associated with an increased copy number of the P. falciparum multidrug resistance transporter 1 (pfmdr1) gene.[1][5][7][9] PfMDR1 is a transporter protein located on the membrane of the parasite's food vacuole. Overexpression of this transporter is thought to increase the efflux of lumefantrine from its site of action. Polymorphisms in pfmdr1 and the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene can also modulate lumefantrine susceptibility.
Quantitative Data: Lumefantrine
| Parameter | Value | P. falciparum Strain/Condition | Reference |
| IC₅₀ | 19.27 nM (mean) | Cambodian isolates | [7] |
| 90 nM | FCB line (2 copies of pfmdr1) | [5] | |
| 18-24 nM | Knockdown of pfmdr1 (from 2 copies to 1) | [5] | |
| 20.8 nM (mean) | Ugandan isolates (2013) | [10] | |
| 32.0 nM (mean) | Ugandan isolates (2016) | [10] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key molecular interactions and pathways for artemether and lumefantrine.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the molecular targets and mechanisms of action of this compound.
Ring-stage Survival Assay (RSA) for Artemisinin Resistance
This assay is the gold standard for phenotyping artemisinin resistance in vitro. It mimics the clinical scenario where short-acting artemisinins are rapidly cleared, and resistant parasites are able to recover.[11]
Objective: To determine the percentage of early ring-stage parasites that survive a short, high-dose exposure to dihydroartemisinin (B1670584) (DHA), the active metabolite of artemether.
Protocol:
-
Parasite Synchronization: Tightly synchronize P. falciparum cultures to the 0-3 hour post-invasion ring stage. This is typically achieved by repeated sorbitol lysis or by purifying mature schizonts and allowing them to invade fresh erythrocytes for a short period.[12]
-
Drug Exposure: Resuspend the synchronized ring-stage parasites at a defined parasitemia (e.g., 1%) and hematocrit. Expose a test culture to a high concentration of DHA (typically 700 nM) for 6 hours. A control culture is exposed to the vehicle (e.g., 0.1% DMSO).[12]
-
Drug Washout: After 6 hours, wash the parasites three times with drug-free culture medium to remove the DHA.
-
Recovery Phase: Resuspend the washed parasites in fresh culture medium and incubate for 66 hours to allow surviving parasites to mature into trophozoites/schizonts.
-
Quantification of Survival: At 72 hours post-invasion, prepare thin blood smears from both the DHA-treated and control cultures. Stain with Giemsa and determine the parasitemia by light microscopy, counting the number of viable parasites per 10,000 erythrocytes.
-
Calculation: The percent survival is calculated as: (Parasitemia of DHA-treated culture / Parasitemia of control culture) x 100. A survival rate of ≥1% is typically indicative of artemisinin resistance.
In Vitro β-Hematin (Hemozoin) Formation Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin. It is a primary method for evaluating drugs that target heme detoxification, such as lumefantrine.[8][10][13][14]
Objective: To quantify the inhibition of heme polymerization into β-hematin by a test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of hemin (B1673052) chloride in DMSO (e.g., 5.2 µg/mL).[13]
-
Prepare serial dilutions of the test compound (e.g., lumefantrine) and a positive control (e.g., chloroquine) in DMSO.
-
Prepare a sodium acetate (B1210297) buffer (e.g., 0.2 M, pH 4.4).[13]
-
-
Assay Setup (96-well plate):
-
To test wells, add 50 µL of the hemin solution and 50 µL of the test compound dilution.
-
To positive control wells, add 50 µL of hemin and 50 µL of the chloroquine dilution.
-
To negative control wells (maximum β-hematin formation), add 50 µL of hemin and 50 µL of DMSO.
-
-
Initiation of Polymerization: Initiate the reaction by adding 100 µL of the acetate buffer to all wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification:
-
Centrifuge the plate to pellet the insoluble β-hematin.
-
Remove the supernatant.
-
Dissolve the β-hematin pellet in a known volume of NaOH (e.g., 0.1 N).
-
Measure the absorbance of the dissolved heme at 405 nm using a microplate reader.
-
-
Calculation: The percentage inhibition is calculated as: [1 - (Absorbance of test well / Absorbance of negative control well)] x 100. IC₅₀ values can be determined by plotting percent inhibition against compound concentration.[13]
Photoaffinity Labeling (PAL) for Target Identification
PAL is a powerful chemoproteomic technique used to identify direct binding partners of a drug. A photoreactive group is incorporated into the drug's structure, which upon UV irradiation, covalently crosslinks the drug to its target protein(s).[15][16][17][18][19]
Objective: To covalently label and subsequently identify the protein targets of artemether.
Protocol:
-
Probe Synthesis: Synthesize a photoaffinity probe of artemether. This involves chemically modifying artemether to include a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a terminal alkyne or biotin (B1667282) for subsequent enrichment).[15]
-
In Situ Labeling:
-
Incubate live, cultured P. falciparum parasites with the photoaffinity probe for a defined period.
-
Expose the parasites to UV light (e.g., 365 nm) to activate the photoreactive group and induce covalent crosslinking to binding proteins.
-
A control experiment without UV exposure is essential.
-
-
Parasite Lysis and "Click" Chemistry:
-
Lyse the parasites to release the proteins.
-
If an alkyne tag was used, perform a "click" reaction to attach a biotin handle to the probe-protein adducts.
-
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotin-tagged protein complexes.
-
Proteomic Analysis:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the artemether probe.
-
Fluo-4 Assay for PfMDR1 Transporter Activity
This assay utilizes the fluorescent calcium indicator Fluo-4, which is also a substrate for PfMDR1, to assess the transporter's activity and its inhibition by drugs like lumefantrine.[20][21][22]
Objective: To measure the transport of Fluo-4 into the parasite's digestive vacuole via PfMDR1 and assess competitive inhibition by antimalarial drugs.
Protocol:
-
Parasite Preparation: Use late trophozoite-stage parasites, as PfMDR1 expression is high at this stage.
-
Dye Loading: Load the infected red blood cells with the membrane-permeant form of the dye, Fluo-4 AM. Intracellular esterases will cleave the AM group, trapping the fluorescent Fluo-4 inside the parasite.[22]
-
Imaging and Measurement:
-
Use confocal fluorescence microscopy to visualize the accumulation of Fluo-4 within the parasite, specifically in the digestive vacuole.
-
Quantify the fluorescence intensity in the digestive vacuole over time.
-
-
Competition Assay: To test for inhibition, co-incubate the parasites with Fluo-4 AM and a test compound (e.g., lumefantrine). A decrease in the rate of Fluo-4 accumulation in the digestive vacuole indicates that the test compound is competing for transport by PfMDR1.
-
Data Analysis: Calculate the initial rate of Fluo-4 transport in the presence and absence of the inhibitor to determine the degree of inhibition.
Conclusion
The complementary mechanisms of this compound are a testament to the success of combination therapy in combating drug-resistant malaria. Artemether's rapid, multi-pronged assault, initiated by heme activation, overwhelms the parasite's defenses. Lumefantrine's targeted inhibition of the vital hemozoin detoxification pathway provides a sustained action that clears the infection. Understanding these distinct molecular targets and the experimental methodologies used to elucidate them is crucial for monitoring resistance, optimizing current therapies, and guiding the development of the next generation of antimalarial drugs. The continued application of advanced techniques such as CRISPR/Cas9-mediated gene editing, thermal proteome profiling, and quantitative mass spectrometry will undoubtedly uncover further intricacies of their modes of action and resistance mechanisms, ensuring our continued advantage in the fight against this devastating disease.
References
- 1. Pfmdr1 copy number and arteminisin derivatives combination therapy failure in falciparum malaria in Cambodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. CRISPR/Cas9 Editing of the Plasmodium falciparum Genome | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pfmdr1 copy number and arteminisin derivatives combination therapy failure in falciparum malaria in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 11. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iddo.org [iddo.org]
- 13. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 14. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. Photoaffinity labelling of Plasmodium falciparum proteins involved in phospholipid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling of chloroquine-binding proteins in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photoaffinity labelling of Plasmodium falciparum proteins involved in phospholipid transport : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 20. Assessment of Plasmodium falciparum PfMDR1 transport rates using Fluo-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Plasmodium falciparum PfMDR1 transport rates using Fluo-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
Navigating the Metabolic Maze: A Technical Guide to Artemether and Lumefantrine Metabolism by Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The artemisinin-based combination therapy (ACT) of artemether (B1667619) and lumefantrine (B1675429) stands as a cornerstone in the global fight against uncomplicated Plasmodium falciparum malaria. The therapeutic efficacy and safety of this combination are intrinsically linked to the metabolic fate of its components, orchestrated primarily by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth exploration of the metabolism of artemether and lumefantrine, with a core focus on the roles of specific CYP isozymes. It synthesizes quantitative data from in vitro and in vivo studies, details key experimental methodologies, and presents visual representations of metabolic pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals. Understanding these metabolic pathways is critical for optimizing dosing regimens, predicting drug-drug interactions, and overcoming the challenge of drug resistance.
Introduction
Artemether, a potent and rapidly acting artemisinin (B1665778) derivative, is responsible for the initial reduction of parasite biomass.[1] Lumefantrine, a slower-acting drug, works to eliminate the remaining parasites.[1] The pharmacokinetic and pharmacodynamic profiles of both drugs are heavily influenced by their biotransformation in the liver, a process dominated by CYP enzymes. Variations in the activity of these enzymes, due to genetic polymorphisms or co-administered drugs, can lead to significant inter-individual differences in drug exposure and, consequently, clinical outcomes.[2][3]
Artemether Metabolism
Artemether undergoes extensive and rapid metabolism, primarily through demethylation to its active metabolite, dihydroartemisinin (B1670584) (DHA).[4] DHA is also a potent antimalarial and contributes significantly to the overall therapeutic effect.[4]
Primary Metabolic Pathway: The Role of CYP3A4
In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the conversion of artemether to DHA.[5][6][7] This metabolic step is crucial for the drug's activity.
Secondary Metabolic Pathways
While CYP3A4 is the major player, other CYP enzymes contribute to a lesser extent to artemether metabolism. These include CYP2B6, CYP2C9, and CYP2C19.[4][8] The relative contribution of these secondary pathways can become more significant in individuals with compromised CYP3A4 activity.
Metabolic Pathway of Artemether
Lumefantrine Metabolism
Lumefantrine is metabolized more slowly than artemether, which contributes to its longer half-life and its role in clearing residual parasites.[9]
Primary Metabolic Pathway: The Role of CYP3A4
Similar to artemether, the metabolism of lumefantrine is predominantly mediated by CYP3A4.[5][10] The primary metabolic pathway involves the N-debutylation of lumefantrine to its active metabolite, desbutyl-lumefantrine.[8]
Further Metabolism and Excretion
Desbutyl-lumefantrine is further metabolized, primarily through glucuronidation, to more polar and inactive metabolites that are then excreted.[8]
Metabolic Pathway of Lumefantrine
Quantitative Data on Metabolism and Pharmacokinetics
The following tables summarize key quantitative data from various studies on the metabolism and pharmacokinetics of this compound.
Table 1: In Vitro Enzyme Kinetics of Artemether Metabolism
| Parameter | Value | Enzyme Source | Reference |
| Artemether to DHA | |||
| Km | 53.7 ± 29.5 µM | Human Liver Microsomes | [6] |
| Vmax | 1.64 ± 1.78 nmol/min/mg protein | Human Liver Microsomes | [6] |
| Ki (with Ketoconazole) | 0.33 ± 0.11 µM | Human Liver Microsomes | [6] |
Table 2: Pharmacokinetic Parameters of Artemether and Dihydroartemisinin (DHA) in Healthy Volunteers (Single 80 mg Oral Dose)
| Parameter | Artemether | DHA | Reference |
| Cmax (ng/mL) | 184 ± 100 | 126 ± 46 | [11] |
| Tmax (hr) | 1.56 ± 0.68 | 1.69 ± 0.59 | [11] |
| t1/2 (hr) | 2.00 ± 0.71 | 1.80 ± 0.31 | [11] |
| AUC0-∞ (ng·h/mL) | Not Reported | Not Reported | [11] |
Table 3: Pharmacokinetic Parameters of Lumefantrine in Healthy Volunteers (Single 480 mg Oral Dose)
| Parameter | Value | Condition | Reference |
| Cmax (ng/mL) | 6757 | With Food | [12] |
| Tmax (hr) | ~6-8 | With Food | |
| t1/2 (days) | 2-3 | ||
| AUC0-∞ (µg·h/mL) | 210 | With Food | [12] |
Table 4: Effect of CYP3A4 Inhibitors and Inducers on this compound Pharmacokinetics
| Co-administered Drug | Effect on Artemether/DHA | Effect on Lumefantrine | Reference |
| Ketoconazole (B1673606) (Inhibitor) | ↑ Artemether AUC (2.4-fold)↑ DHA AUC (1.7-fold) | ↑ Lumefantrine AUC (1.7-fold) | [13] |
| Nevirapine (B1678648) (Inducer) | ↓ Artemether AUC | ↑ Lumefantrine AUC | [8] |
| Mefloquine (B1676156) | No significant effect | ↓ Lumefantrine AUC (30-40%) | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to study the metabolism of this compound.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to determine the kinetics of drug metabolism by liver enzymes.
Recombinant CYP Enzyme Phenotyping
This protocol helps identify the specific CYP enzymes responsible for metabolizing a drug.
Clinical Pharmacokinetic Study Design
This protocol outlines a typical design for a clinical trial to assess the pharmacokinetics of artemether-lumefantrine in healthy volunteers.
Drug-Drug Interactions
Given that both this compound are primarily metabolized by CYP3A4, there is a significant potential for drug-drug interactions when co-administered with inhibitors or inducers of this enzyme.
-
CYP3A4 Inhibitors: Strong inhibitors of CYP3A4, such as ketoconazole, can significantly increase the plasma concentrations of both this compound, potentially leading to an increased risk of adverse effects.[13]
-
CYP3A4 Inducers: Co-administration with potent CYP3A4 inducers, like the antiretroviral drug nevirapine, can decrease the plasma concentrations of artemether.[8] Interestingly, nevirapine has been observed to increase lumefantrine exposure, suggesting a more complex interaction mechanism.[8]
Lumefantrine has also been shown to inhibit CYP2D6 in vitro, indicating a potential for interactions with drugs metabolized by this enzyme.[10][16]
Conclusion and Future Directions
The metabolism of this compound is a complex process predominantly governed by CYP3A4. A thorough understanding of these metabolic pathways is paramount for optimizing the clinical use of this vital antimalarial combination. Future research should focus on further elucidating the role of minor metabolic pathways, the impact of a wider range of genetic polymorphisms on drug disposition, and the clinical significance of potential drug-drug interactions with a broader array of co-administered medications. Such knowledge will be instrumental in personalizing therapy to maximize efficacy and minimize the risk of adverse events and the development of drug resistance.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Determine the enzymatic kinetic characteristics of CYP3A4 variants utilizing artemether-lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. Pharmacokinetics of artemether and dihydroartemisinin in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of beta-arteether to dihydroqinghaosu by human liver microsomes and recombinant cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2B6*6 Genotype Specific Differences in Artemether‐Lumefantrine Disposition in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. extranet.who.int [extranet.who.int]
- 10. pure.uva.nl [pure.uva.nl]
- 11. d-nb.info [d-nb.info]
- 12. Pharmacokinetics of Artemether-Lumefantrine and Artesunate-Amodiaquine in Children in Kampala, Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and electrocardiographic pharmacodynamics of artemether-lumefantrine (Riamet®) with concomitant administration of ketoconazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic interaction trial between co-artemether and mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacogenetics of artemether‐lumefantrine influence on nevirapine disposition: Clinically significant drug–drug interaction? - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of Artemether and Lumefantrine Resistance in Plasmodium falciparum: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the genetic determinants of resistance to the frontline antimalarial combination therapy, artemether-lumefantrine. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular mechanisms, key genetic markers, experimental protocols for their detection, and the intricate signaling pathways involved in the emergence and spread of drug-resistant Plasmodium falciparum.
The increasing resistance of Plasmodium falciparum to artemisinin-based combination therapies (ACTs), such as artemether-lumefantrine, poses a significant threat to global malaria control and elimination efforts. Understanding the genetic basis of this resistance is paramount for the development of effective surveillance tools and novel therapeutic strategies. This guide synthesizes current knowledge on the primary genetic drivers of resistance to both artemether (B1667619) and its partner drug, lumefantrine (B1675429).
Core Genetic Determinants of Resistance
Resistance to artemether-lumefantrine is a complex polygenic trait, primarily associated with mutations and copy number variations in two key parasite genes: P. falciparum Kelch 13 (PfK13) and P. falciparum multidrug resistance gene 1 (pfmdr1). Additionally, the P. falciparum chloroquine (B1663885) resistance transporter gene (pfcrt) has been implicated in modulating lumefantrine susceptibility.
Artemether Resistance and the Role of PfK13
Artemisinin (B1665778) resistance, clinically defined by delayed parasite clearance, is predominantly associated with non-synonymous mutations in the propeller domain of the PfK13 gene.[1][2] These mutations are thought to reduce the parasite's susceptibility to the active artemisinin metabolite, dihydroartemisinin (B1670584) (DHA), particularly in the early ring stage of the parasite's lifecycle.[2] The C580Y mutation is one of the most widespread and high-level resistance markers.[1] Other validated resistance-conferring mutations include R539T, I543T, and Y493H.[1] The introduction of PfK13 mutations, such as G533S, into different parasite genetic backgrounds has been shown to confer significant increases in ring-stage survival rates.[3]
The proposed mechanism of PfK13-mediated resistance involves a reduction in the activation of artemisinin due to decreased hemoglobin endocytosis and digestion, leading to lower intracellular levels of the drug's activator, Fe2+.[1] Mutations in PfK13 are also linked to an upregulation of the unfolded protein response (UPR), which helps the parasite cope with the proteotoxic stress induced by artemisinin.[2]
Lumefantrine Resistance: A Multifactorial Phenomenon
Resistance to lumefantrine is more complex and is primarily associated with genetic changes in the pfmdr1 gene, which encodes a transporter protein located on the parasite's digestive vacuole membrane.[2][4][5] Two main genetic alterations in pfmdr1 are linked to reduced lumefantrine susceptibility:
-
Copy Number Variation (CNV): An increased copy number of the pfmdr1 gene is a significant determinant of reduced lumefantrine susceptibility and has been associated with artemether-lumefantrine treatment failure.[4][5][6][7][8] Increased gene dosage leads to higher expression of the PfMDR1 transporter, which is thought to enhance the efflux of lumefantrine from its site of action.[9][10]
-
Single Nucleotide Polymorphisms (SNPs): Certain SNPs in pfmdr1 are selected for under artemether-lumefantrine drug pressure. The N86 allele, in particular, has been shown to be selected for in recurrent infections following treatment.[11][12] The Y184F mutation, often in combination with N86, has also been associated with tolerance to lumefantrine.[11][12]
The pfcrt gene, primarily known for its role in chloroquine resistance, also influences lumefantrine susceptibility. The wild-type K76 allele in pfcrt is associated with decreased susceptibility to lumefantrine, while the chloroquine-resistant 76T allele appears to increase sensitivity.[4][5]
Quantitative Data on Genetic Markers of Resistance
The following tables summarize key quantitative data related to the association between genetic markers and artemether-lumefantrine resistance.
| Gene | Genetic Marker | Association with Resistance | Geographic Prevalence |
| PfK13 | C580Y, R539T, I543T, Y493H, G533S, and others | Primary determinant of artemisinin partial resistance, leading to delayed parasite clearance and increased in vitro ring-stage survival rates (>1%).[1][2][3] | Predominantly in the Greater Mekong Subregion, with some validated resistance mutations emerging in Africa.[13][14][15] |
| pfmdr1 | Increased Copy Number | Associated with a 2-fold increase in lumefantrine IC50 values and an increased risk of treatment failure, particularly with sub-therapeutic drug levels.[6][16] | Reported in Southeast Asia and with increasing observations in Africa.[4][7][17] |
| pfmdr1 | N86 allele | Selected for in recrudescent infections after artemether-lumefantrine treatment.[11][12][18] Parasites with this allele are estimated to be 4.7 times more likely to recrudesce.[18] | Widespread, with selection observed in various malaria-endemic regions, particularly in Africa.[4][5][11] |
| pfmdr1 | Y184F allele | Often co-selected with the N86 allele and associated with lumefantrine tolerance.[11][12] | Prevalent in many malaria-endemic areas. |
| pfcrt | K76 allele (wild-type) | Associated with reduced susceptibility to lumefantrine.[4][5] | Common in regions where chloroquine resistance is not widespread. |
Experimental Protocols for Resistance Marker Detection
Accurate and timely detection of resistance markers is crucial for surveillance and for guiding treatment policies. The following are key experimental protocols used in the study of artemether-lumefantrine resistance.
Genotyping of PfK13, pfmdr1, and pfcrt using PCR and DNA Sequencing
Objective: To identify single nucleotide polymorphisms (SNPs) in the target genes.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from patient blood samples (whole blood or dried blood spots) using commercially available kits.
-
PCR Amplification: The specific gene regions of interest (e.g., the propeller domain of PfK13, codons 86, 184, and 1246 of pfmdr1, and codon 76 of pfcrt) are amplified using nested or semi-nested Polymerase Chain Reaction (PCR) with specific primers.
-
Sequencing: The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) platforms.
-
Sequence Analysis: The resulting sequences are aligned to a reference sequence (e.g., from the 3D7 parasite strain) to identify any nucleotide changes and the corresponding amino acid substitutions.
Quantification of pfmdr1 Copy Number using Real-Time PCR
Objective: To determine the copy number of the pfmdr1 gene.
Methodology:
-
DNA Extraction: As described above.
-
Real-Time PCR: A TaqMan-based real-time PCR assay is performed. This involves using specific primers and a fluorescently labeled probe for the pfmdr1 gene and a single-copy reference gene (e.g., β-tubulin).
-
Data Analysis: The copy number of pfmdr1 is calculated relative to the reference gene using the comparative CT (ΔΔCT) method. A copy number significantly greater than one indicates gene amplification.[6]
In Vitro Drug Susceptibility Testing: Ring-Stage Survival Assay (RSA)
Objective: To assess the in vitro susceptibility of P. falciparum isolates to artemisinin derivatives.
Methodology:
-
Parasite Culture: Asexual stage P. falciparum parasites are cultured in vitro.
-
Synchronization: The parasite culture is synchronized to obtain a high proportion of early ring-stage parasites (0-3 hours post-invasion).
-
Drug Exposure: The synchronized ring-stage parasites are exposed to a high concentration of dihydroartemisinin (DHA) (e.g., 700 nM) for a short duration (e.g., 6 hours). A drug-free control is run in parallel.
-
Washout and Continued Culture: The drug is washed out, and the parasites are cultured for a further 66-72 hours.
-
Readout: Parasite survival is determined by microscopy (counting viable parasites) or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I) to measure parasite growth. A survival rate of >1% is indicative of artemisinin resistance.[2]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to artemether-lumefantrine resistance.
Caption: Proposed signaling pathway for PfK13-mediated artemisinin resistance.
Caption: Genetic determinants and mechanisms of lumefantrine resistance.
Caption: Workflow for molecular detection of resistance markers.
Conclusion and Future Directions
The genetic landscape of artemether-lumefantrine resistance in P. falciparum is continually evolving. While mutations in PfK13 and alterations in pfmdr1 are the major known determinants, other genetic factors and epigenetic mechanisms may also contribute to the resistance phenotype.[19][20][21] Continuous molecular surveillance of these and other potential markers is essential to monitor the efficacy of ACTs and to inform malaria control strategies. Further research is needed to fully elucidate the complex interplay between different resistance mechanisms and to identify novel drug targets that can overcome existing resistance. The development and deployment of rapid, field-deployable diagnostic tools for the detection of key resistance markers will be critical in the ongoing fight against malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PfK13 G533S mutation confers artemisinin partial resistance in multiple genetic backgrounds of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - The molecular basis of Plasmodium falciparum resistance to the antimalarial lumefantrine - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. scispace.com [scispace.com]
- 6. Molecular and pharmacological determinants of the therapeutic response to artemether-lumefantrine in multidrug-resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scite.ai [scite.ai]
- 9. Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]
- 11. The role of pfmdr1 in Plasmodium falciparum tolerance to artemether-lumefantrine in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness | eLife [elifesciences.org]
- 15. Emerging threat of artemisinin partial resistance markers (pfk13 mutations) in Plasmodium falciparum parasite populations in multiple geographical locations in high transmission regions of Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Increased pfmdr1 Copy Number and Sequence Polymorphisms in Plasmodium falciparum Isolates from Sudanese Malaria Patients Treated with Artemether-Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021 [frontiersin.org]
- 19. An Epigenetic Antimalarial Resistance Mechanism Involving Parasite Genes Linked to Nutrient Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An epigenetic antimalarial resistance mechanism involving parasite genes linked to nutrient uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
artemether and lumefantrine absorption, distribution, metabolism, and excretion (ADME) profile
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of the fixed-dose antimalarial combination, artemether (B1667619) and lumefantrine (B1675429). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of key physiological and experimental processes.
Introduction
Artemether-lumefantrine is a cornerstone of global malaria treatment, demonstrating high efficacy against multidrug-resistant Plasmodium falciparum. The combination leverages the rapid schizonticidal action of artemether and its active metabolite, dihydroartemisinin (B1670584) (DHA), with the slower, sustained activity of lumefantrine to achieve rapid parasite clearance and prevent recrudescence. A thorough understanding of the ADME profile of both compounds is critical for optimizing dosing regimens, predicting drug-drug interactions, and informing the development of future antimalarial therapies.
Absorption
Artemether: Following oral administration, artemether is rapidly absorbed, with peak plasma concentrations typically reached within two hours.[1][2][3][4][5] Its absorption is significantly influenced by the presence of food, particularly fatty meals, which can more than double its bioavailability.[2][4][5][6] This food effect is a critical consideration in clinical practice, as patients with acute malaria often experience anorexia.
Lumefantrine: Lumefantrine is a highly lipophilic compound, and its absorption is markedly dependent on co-administration with fat.[7][8] Food can increase the bioavailability of lumefantrine by as much as 16-fold compared to the fasted state.[2][4][5][6][9] The absorption of lumefantrine is variable, especially during the acute phase of malaria, but tends to improve as the patient's clinical condition and appetite recover.[10][11]
Experimental Protocols: Bioavailability and Food Effect Studies
Bioavailability and food effect studies for artemether-lumefantrine are typically conducted in healthy volunteers as single-dose, two-way crossover studies under both fasting and fed conditions.[12]
-
Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover design is commonly employed. A washout period of at least 31 days is maintained between the two treatment periods.
-
Dosing: A single oral dose of artemether/lumefantrine (e.g., 80 mg/480 mg) is administered. In the fed state, this is given after a standardized high-fat, high-calorie meal.
-
Blood Sampling: Due to the different pharmacokinetic profiles of the two drugs, an intensive blood sampling schedule is required. For the rapidly absorbed and eliminated artemether, frequent sampling is necessary within the first few hours post-dose. For the slowly absorbed and eliminated lumefantrine, sampling should extend to at least 72 hours post-dose.[4][5]
-
Bioanalytical Method: Plasma concentrations of artemether, its active metabolite dihydroartemisinin (DHA), and lumefantrine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] The method must be sensitive enough to quantify low concentrations of the analytes.[4]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax, AUC (Area Under the Curve), and Tmax are calculated from the plasma concentration-time data for both parent drugs and DHA. Statistical analysis is then performed to compare these parameters between the fasted and fed states to quantify the food effect.
Bioavailability and Food Effect Study Workflow
Distribution
Both artemether and lumefantrine are highly bound to plasma proteins.
Artemether: Artemether is approximately 95.4% bound to human serum proteins.[3] Its active metabolite, DHA, exhibits protein binding in the range of 47% to 76%.[3]
Lumefantrine: Lumefantrine is extensively bound to plasma proteins, with a binding of approximately 99.7%.[3][13] It primarily binds to high-density lipoproteins (HDL).[7]
Experimental Protocol: Plasma Protein Binding Determination
The extent of plasma protein binding is typically determined in vitro using methods such as equilibrium dialysis or ultrafiltration.
-
Method: The drug is incubated with plasma from healthy human donors.
-
Separation: In ultrafiltration, a semipermeable membrane is used to separate the free drug from the protein-bound drug by centrifugation.
-
Quantification: The concentration of the drug in the protein-free ultrafiltrate is measured using a validated analytical method like LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated by comparing the drug concentration in the ultrafiltrate to the total drug concentration in the plasma.
Metabolism
This compound are both primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.
Artemether: Artemether undergoes extensive first-pass metabolism, primarily mediated by CYP3A4, to its pharmacologically active metabolite, dihydroartemisinin (DHA).[2][4][5] Other CYP enzymes, including CYP2B6, CYP2C9, and CYP2C19, play a lesser role in its metabolism.[7][14] DHA is subsequently converted to inactive metabolites.[4][5]
Lumefantrine: Lumefantrine is also metabolized by CYP3A4 to its main metabolite, desbutyl-lumefantrine.[11] While desbutyl-lumefantrine has shown higher in vitro antiparasitic activity than lumefantrine, its systemic exposure is significantly lower. Lumefantrine has been shown to inhibit CYP2D6 in vitro.[15]
Metabolic Pathways of this compound
Experimental Protocol: In Vitro Metabolism Studies
In vitro metabolism studies using human liver microsomes are conducted to identify the metabolic pathways and the specific CYP enzymes involved.
-
Incubation: The test compound (artemether or lumefantrine) is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).
-
Metabolite Identification: After incubation, the mixture is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, the incubation is repeated in the presence of selective chemical inhibitors of different CYP isoforms or by using recombinant human CYP enzymes. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.
In Vitro Metabolism Experimental Workflow
Excretion
Artemether: Artemether and its metabolites are rapidly cleared from the plasma.[4][5] Excretion is primarily through the feces via biliary excretion. Renal excretion is not a significant route of elimination for artemether.[1]
Lumefantrine: Lumefantrine is eliminated very slowly from the body.[4][5] Similar to artemether, it is predominantly eliminated in the feces.[6]
Pharmacokinetic Parameters
The pharmacokinetic parameters of artemether, DHA, and lumefantrine can vary depending on the study population (e.g., healthy volunteers vs. malaria patients, adults vs. children) and the prandial state. The following tables summarize typical pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Artemether and Dihydroartemisinin (DHA)
| Parameter | Artemether | Dihydroartemisinin (DHA) | Reference |
| Tmax (h) | ~2 | ~2-3 | [1][2] |
| t½ (h) | ~2 | ~2 | [4][5] |
| Cmax (ng/mL) | 175 ± 168 (dispersible tablets in patients) | 64.7 ± 58.1 (dispersible tablets in patients) | [1] |
| AUC (ng·h/mL) | Varies significantly with food intake | Varies significantly with food intake | [1] |
| Protein Binding (%) | 95.4 | 47-76 | [3] |
Table 2: Pharmacokinetic Parameters of Lumefantrine
| Parameter | Lumefantrine | Reference |
| Tmax (h) | ~6-8 (healthy volunteers) | [4][5] |
| ~3-4 (malaria patients) | [1] | |
| t½ (days) | ~2-3 (healthy volunteers) | [4][5] |
| ~4-6 (malaria patients) | [4][5] | |
| Cmax (µg/mL) | 6.3 ± 4.6 (dispersible tablets in patients) | [1] |
| AUC (µg·h/mL) | 574 (dispersible tablets in patients) | [1] |
| Protein Binding (%) | 99.7 | [3][13] |
Conclusion
The ADME profiles of this compound are well-characterized, revealing complementary pharmacokinetic properties that underpin their efficacy as a combination therapy. Key features include the rapid absorption and metabolism of artemether to its active metabolite DHA, and the slow absorption and long elimination half-life of lumefantrine. The profound influence of food on the absorption of both compounds, particularly lumefantrine, is a critical factor in ensuring therapeutic success. Both drugs are highly protein-bound and are primarily metabolized by CYP3A4, with excretion occurring mainly through the feces. The detailed understanding of these ADME characteristics is essential for the continued effective and safe use of this vital antimalarial agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. ijpbs.com [ijpbs.com]
- 4. extranet.who.int [extranet.who.int]
- 5. extranet.who.int [extranet.who.int]
- 6. "Population pharmacokinetics and pharmacodynamics of artemether and lum" by S.F. Hietala, A. Martensson et al. [ecommons.aku.edu]
- 7. Binding of this compound to plasma proteins and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF this compound IN PHARMACEUTICAL DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
- 9. Bioavailability of Lumefantrine Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics and Clinical Response for Artemether-Lumefantrine in Pregnant and Nonpregnant Women with Uncomplicated Plasmodium falciparum Malaria in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bfopcu.eg.net [bfopcu.eg.net]
- 12. pharmadesk.com [pharmadesk.com]
- 13. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics of Lumefantrine in Pregnant Women Treated with Artemether-Lumefantrine for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Heme in the Activation of Artemether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Artemether (B1667619), a potent artemisinin (B1665778) derivative, is a cornerstone of modern antimalarial therapy. Its parasiticidal activity is not inherent but requires activation within the infected erythrocyte. This guide provides a detailed examination of the pivotal role of heme, a byproduct of hemoglobin digestion by the malaria parasite, in the bioactivation of artemether. Through a Fenton-type reaction, the ferrous iron (Fe(II)) within heme catalyzes the cleavage of artemether's endoperoxide bridge, unleashing a cascade of reactive oxygen species and carbon-centered radicals. These highly reactive intermediates are responsible for the widespread alkylation of parasite proteins and other vital biomolecules, leading to parasite death. This document consolidates the current understanding of this activation mechanism, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the critical pathways and workflows.
The Chemical Mechanism of Heme-Mediated Artemether Activation
The parasiticidal action of artemether is contingent upon the cleavage of its defining 1,2,4-trioxane (B1259687) ring, specifically the endoperoxide bridge.[1][2] This process is initiated by a one-electron reduction catalyzed by a source of ferrous iron (Fe(II)).[3][4] Within the food vacuole of the intraerythrocytic Plasmodium falciparum, the digestion of host hemoglobin releases large quantities of heme.[5][6] While much of this heme is sequestered into the inert crystalline hemozoin, a sufficient pool of redox-active ferrous heme (Fe(II)-protoporphyrin IX) remains available to activate artemether.[5][6]
The activation cascade can be summarized as follows:
-
Initial Interaction: Artemether interacts with ferrous heme (Fe(II)).[3]
-
Reductive Cleavage: The Fe(II) donates an electron to the endoperoxide bridge, leading to its reductive cleavage and the formation of an oxygen-centered radical.[4][7]
-
Radical Rearrangement: This highly unstable oxygen-centered radical rapidly rearranges to form more stable and cytotoxic carbon-centered radicals.[3][8]
-
Alkylation and Damage: These carbon-centered radicals are potent alkylating agents, indiscriminately targeting and damaging a wide array of parasite proteins and other essential macromolecules, ultimately leading to parasite death.[6][9] Concurrently, reactive oxygen species (ROS) are generated, contributing to the oxidative stress within the parasite.[1]
Formation of Artemether-Heme Adducts
A significant consequence of the activation process is the covalent adduction of artemether-derived radicals to the heme molecule itself.[10][11] These artemether-heme adducts have been identified both in vitro and in vivo and are considered a hallmark of artemisinin activation.[10][12] The formation of these adducts not only represents a sink for the reactive radicals but may also contribute to the overall parasiticidal effect by inhibiting the detoxification of heme into hemozoin.[13]
Quantitative Data on Artemether Activation and Efficacy
While precise kinetic parameters for the artemether-heme interaction are not widely reported in the literature, various studies have provided quantitative data on the outcomes of this activation and the resulting biological activity.
Table 1: In Vitro Efficacy of Artemether and Related Compounds against Plasmodium falciparum
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Artemether | - | 1.78 (GM) | [14] |
| Artesunate | HeLa cells | 6,000 ± 3,000 | [15] |
| Artesunate | HeLa ρ⁰ cells | 34,000 ± 5,000 | [15] |
| 10β-(p-fluorophenoxy)dihydroartemisinin | HL-60 cells | 360 ± 200 | [16] |
| 10β-(p-fluorophenoxy)dihydroartemisinin (with succinylacetone) | HL-60 cells | >100,000 | [16] |
GM: Geometric Mean
Table 2: Artemether-Heme Adduct Formation
| Parameter | Value | Reference |
| Yield of Heme-Artemisinin Adducts (in vitro) | ~50% | [3] |
Table 3: Binding of Artemether to Blood Components
| Blood Component | Percentage Bound | Binding Capacity (nKa, lmol⁻¹) | Reference |
| Alpha₁-acid glycoprotein | 33% | 3.2 x 10⁵ | [2][17] |
| Albumin | 17% | 6.2 x 10³ | [2][17] |
| High-density lipoproteins (HDL) | 12% | 2.1 x 10⁵ | [2][17] |
| Low-density lipoproteins (LDL) | 9.3% | 1.7 x 10⁶ | [2][17] |
| Very-low-density lipoproteins (VLDL) | 12% | 2.0 x 10⁷ | [2][17] |
| Erythrocytes | ~10% | - | [2][17] |
Experimental Protocols
In Vitro Culture and Drug Susceptibility Testing of P. falciparum
This protocol outlines the standard method for the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum and the subsequent assessment of artemether susceptibility.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human erythrocytes (type O+)
-
Complete culture medium: RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum (or Albumax I), and 20 mg/L gentamicin.
-
Artemether stock solution (in DMSO) and serial dilutions.
-
96-well microplates.
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
[³H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Parasite Culture Maintenance:
-
Maintain asynchronous parasite cultures in T-25 or T-75 flasks at 37°C in the specified gas mixture.
-
Monitor parasitemia daily by Giemsa-stained thin blood smears.
-
Sub-culture the parasites every 2-3 days to maintain parasitemia between 1-5%. To do this, centrifuge the culture, remove the supernatant, and resuspend the infected erythrocytes with fresh erythrocytes and complete medium to the desired hematocrit (typically 2-5%) and parasitemia.
-
-
Drug Susceptibility Assay (Hypoxanthine Incorporation Method):
-
Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Prepare a parasite suspension with a starting parasitemia of 0.5% and a hematocrit of 1.5% in complete culture medium.
-
In a 96-well plate, add 25 µL of the appropriate artemether dilutions to triplicate wells. Include drug-free wells as a control.
-
Add 200 µL of the parasite suspension to each well.
-
Incubate the plate for 24 hours at 37°C in the gas mixture.
-
Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well.
-
Incubate for an additional 24 hours.
-
Harvest the contents of each well onto a glass fiber filter using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curve.
-
Detection and Quantification of Artemether-Heme Adducts by HPLC-MS
This protocol describes a method for the in vitro generation and subsequent analysis of artemether-heme adducts.
Materials:
-
Artemether
-
Hemin (B1673052) (Fe(III)-protoporphyrin IX)
-
Sodium dithionite (B78146) (reducing agent)
-
n-Butanol
-
Deionized water
-
HPLC system coupled to a mass spectrometer (e.g., LTQ-Orbitrap)
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile (B52724) and water with 0.1% formic acid
Procedure:
-
In Vitro Adduct Formation:
-
Prepare a solution of hemin in n-butanol.
-
Prepare a solution of sodium dithionite in deionized water.
-
Prepare a solution of artemether in n-butanol.
-
In a reaction vial, mix the hemin solution with the sodium dithionite solution to reduce the heme to its ferrous (Fe(II)) state.
-
Add the artemether solution to the reaction mixture. A typical molar ratio is 1:2:5 (heme:artemether:sodium dithionite).[3]
-
Allow the reaction to proceed for a set time (e.g., 15-60 minutes) at room temperature.[3]
-
-
Sample Preparation for HPLC-MS:
-
Stop the reaction by adding an excess of an organic solvent like acetone (B3395972) to precipitate the heme and heme adducts.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the pellet with water to remove salts.
-
Redissolve the pellet in a suitable solvent for HPLC injection (e.g., a mixture of acetonitrile and water).
-
-
HPLC-MS Analysis:
-
Inject the prepared sample into the HPLC-MS system.
-
Separate the components using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.
-
Monitor the elution of heme and artemether-heme adducts using a UV-Vis detector (at ~400 nm) and the mass spectrometer.
-
Identify the artemether-heme adducts by their characteristic mass-to-charge (m/z) ratios.[3]
-
Quantify the adducts by integrating the peak areas from the chromatogram.
-
Detection of Carbon-Centered Radicals by EPR Spin Trapping
This protocol provides a general framework for the detection of carbon-centered radicals generated during the activation of artemether by heme, using Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trap.
Materials:
-
Artemether
-
Hemin
-
Sodium dithionite
-
Spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)
-
Phosphate (B84403) buffer (pH 7.4)
-
EPR spectrometer
-
Flat cell or capillary tube for EPR analysis
Procedure:
-
Reaction Mixture Preparation:
-
In an Eppendorf tube, prepare a reaction mixture containing phosphate buffer, hemin, and the spin trap DMPO (e.g., final concentration of 50-100 mM).[12][16]
-
Initiate the reaction by adding a solution of sodium dithionite to reduce the heme, followed immediately by the addition of an artemether solution.
-
Vortex the mixture briefly.
-
-
EPR Sample Loading:
-
Quickly transfer the reaction mixture into an EPR flat cell or capillary tube.
-
-
EPR Spectrometer Setup and Data Acquisition:
-
Place the sample into the EPR spectrometer cavity.
-
Tune the spectrometer.
-
Set the EPR parameters for detecting nitroxide radicals. Typical settings may include:
-
Microwave frequency: ~9.4 GHz (X-band)
-
Microwave power: 10-20 mW
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 0.5-1.0 G
-
Sweep width: 100 G
-
Sweep time: 1-2 minutes
-
Time constant: 0.1-0.3 s
-
-
Record the EPR spectrum.
-
-
Data Analysis:
-
The detection of a characteristic multi-line EPR spectrum indicates the formation of a spin adduct.
-
Analyze the hyperfine coupling constants (aN and aH) of the spectrum to identify the trapped radical species. The specific splitting pattern is characteristic of the type of radical (e.g., carbon-centered) that has been trapped by DMPO.[16]
-
Visualizations
Signaling Pathway of Artemether Activation
Caption: Heme-mediated activation of artemether leading to parasite death.
Experimental Workflow for In Vitro Drug Susceptibility Testing
Caption: Workflow for assessing artemether's in vitro antimalarial activity.
Logical Relationship of Heme's Dual Role
Caption: The dual role of heme as both activator and target in artemether's mechanism.
Conclusion and Future Directions
The activation of artemether by ferrous heme is a critical and indispensable step in its antimalarial action. This guide has synthesized the current understanding of this process, providing a foundation for researchers in the field. The generation of cytotoxic carbon-centered radicals following the cleavage of the endoperoxide bridge and the subsequent alkylation of parasitic proteins are the key events leading to parasite demise.
Despite significant progress, several areas warrant further investigation. The precise kinetic parameters of the artemether-heme interaction, including the second-order rate constant and binding affinity (Kd), remain to be definitively established. A more detailed characterization of the full range of protein targets of the activated artemether would provide deeper insights into the specific pathways disrupted. Furthermore, understanding the mechanisms by which artemisinin-resistant parasites may limit the availability of heme for drug activation is crucial for the development of strategies to overcome resistance. Continued research in these areas will be vital for optimizing the use of artemether and for the design of next-generation antimalarials.
References
- 1. Reaction of artemisinin with haemoglobin: implications for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel endogenous antimalarial: Fe(II)-protoporphyrin IX alpha (heme) inhibits hematin polymerization to beta-hematin (malaria pigment) and kills malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemisinin-resistant Plasmodium falciparum Kelch13 mutant proteins display reduced heme-binding affinity and decreased artemisinin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artesunate Activation by Heme in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin effectiveness in erythrocyte is reduced by heme and heme-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. Kinetics of Nitrite Reduction and Peroxynitrite Formation by Ferrous Heme in Human Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immuno-spin trapping: detection of protein-centered radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spin trapping - Wikipedia [en.wikipedia.org]
- 14. Binding of artemether and lumefantrine to plasma proteins and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Dichotomous Action of Artemether and Lumefantrine on the Plasmodium Life Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the stage-specific activity of the artemisinin-based combination therapy (ACT) components, artemether (B1667619) and lumefantrine (B1675429), against the life cycle of Plasmodium parasites. This document details their mechanisms of action, summarizes quantitative efficacy data, provides in-depth experimental protocols, and visualizes key pathways and workflows.
Introduction: A Synergistic Approach to Malaria Treatment
Artemether-lumefantrine is a cornerstone of modern malaria therapy, recommended by the World Health Organization (WHO) for the treatment of uncomplicated Plasmodium falciparum malaria. The combination's success lies in the synergistic partnership of its two active components: the fast-acting artemether, an artemisinin (B1665778) derivative, and the longer-lasting lumefantrine. Artemether rapidly reduces the parasite biomass, alleviating clinical symptoms, while lumefantrine eliminates the remaining parasites, preventing recrudescence.[1] This guide dissects their individual and combined activities across the parasite's complex life cycle.
Mechanisms of Action: A Two-Pronged Assault
The efficacy of artemether and lumefantrine stems from their distinct molecular mechanisms targeting critical parasite processes.
Artemether: Heme-Activated Cytotoxicity and Kinase Inhibition
Artemether's primary mechanism of action is initiated by the activation of its endoperoxide bridge by ferrous heme, a byproduct of hemoglobin digestion within the parasite's food vacuole.[2] This activation generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals that alkylate and damage a wide range of parasite proteins and lipids, leading to rapid parasite killing.[2]
Recent evidence also points to a more specific target for artemisinins: the Plasmodium falciparum phosphatidylinositol-3-kinase (PfPI3K).[3][4] Artemether and its active metabolite, dihydroartemisinin (B1670584) (DHA), have been shown to inhibit PfPI3K, a kinase involved in vesicular trafficking and protein transport.[3][4] Inhibition of PfPI3K disrupts essential processes such as hemoglobin endocytosis, contributing to the drug's potent antimalarial effect.[4]
Lumefantrine: Disrupting Heme Detoxification
Lumefantrine's mode of action targets the same heme detoxification pathway that activates artemether, but with a different outcome.[5] As the parasite digests hemoglobin, it releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin. Lumefantrine acts by inhibiting this polymerization process.[5] By binding to heme, it prevents its incorporation into the growing hemozoin crystal.[5] This leads to the accumulation of toxic free heme within the parasite, which in turn causes oxidative stress, membrane damage, and ultimately, parasite death.[5]
Activity Against Parasite Life Cycle Stages
This compound exhibit differential activity across the various stages of the Plasmodium life cycle.
Asexual Blood Stages (Erythrocytic Schizogony)
This is the primary target for both drugs and the stage responsible for clinical malaria. Artemether demonstrates rapid and potent activity against all asexual blood stages, from the early ring forms to the mature schizonts.[6] Lumefantrine also acts on the asexual blood stages, albeit at a slower rate, and is crucial for clearing residual parasites.[6]
Table 1: In Vitro Activity (IC50) of this compound Against Asexual Blood Stages of P. falciparum
| Drug | Strain | IC50 (nM) | Reference |
| Artemether | 3D7 (sensitive) | 4.02 (geometric mean) | [7] |
| Artemether | African isolates (CQ-S) | 5.14 | [8] |
| Artemether | African isolates (CQ-R) | 3.71 | [8] |
| Lumefantrine | 3D7 (sensitive) | 6.9 (median) | [9] |
| Lumefantrine | W2 (resistant) | ~32 ng/mL (~60 nM) | [10] |
| Lumefantrine | Northern Uganda isolates | 14.6 (median) | [9] |
Note: IC50 values can vary depending on the parasite strain and assay conditions.
Gametocytes (Sexual Stages)
Gametocytes are responsible for transmitting malaria from humans to mosquitoes. Artemether has demonstrated significant activity against immature (Stage I-III) gametocytes, thereby reducing the potential for transmission.[6] However, its activity against mature (Stage V) gametocytes is limited. Lumefantrine's effect on gametocytes is less pronounced. The rapid clearance of asexual stages by artemether indirectly reduces the formation of new gametocytes.
Table 2: In Vitro Activity (IC50) of this compound Against P. falciparum Gametocytes
| Drug | Stage | IC50 (nM) | Reference |
| Artemether | Early (Stage I-III) | <50 | [11] |
| Artemether | Late (Stage V) | <50 | [11] |
| Lumefantrine | Early (Stage I-III) | 107 | [11] |
| Lumefantrine | Late (Stage V) | 2.1 | [11] |
Liver Stages (Exo-erythrocytic Schizogony) and Sporozoites
The activity of this compound against the pre-erythrocytic stages is less well-characterized. Some studies suggest that artemisinins have activity against liver-stage parasites. However, neither drug is effective against the dormant hypnozoites of P. vivax and P. ovale.[12][13] There is limited data on the direct effects of these drugs on sporozoite motility and invasion.
Table 3: In Vitro Activity (IC50) of Related Compounds Against Liver Stages
| Drug | Parasite | IC50 (nM) | Reference |
| Artemisinin | P. yoelii | Not Active | [3] |
| Atovaquone (control) | P. yoelii | 1.8 | [3] |
Note: Data for this compound against liver stages and sporozoites is scarce. The table shows data for related compounds for context.
Activity Against Other Plasmodium Species
Artemether-lumefantrine is also effective against the blood stages of other human malaria parasites.
-
P. vivax : Artemether-lumefantrine demonstrates high efficacy against the blood stages of P. vivax, leading to rapid parasite and fever clearance.[12][13] However, it does not eliminate the dormant liver-stage hypnozoites, necessitating co-administration with primaquine (B1584692) for radical cure.[12][13]
-
P. ovale and P. malariae : Studies have shown that artemether-lumefantrine is effective in treating uncomplicated malaria caused by P. ovale and P. malariae.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of this compound.
In Vitro Asexual Stage Drug Susceptibility Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes
-
96-well microplates
-
Test compounds (artemether, lumefantrine) and control drugs (e.g., chloroquine)
-
Lysis buffer with SYBR Green I
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the culture to obtain a high proportion of ring-stage parasites.
-
Plate Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate. Include drug-free wells as a negative control and a known antimalarial as a positive control.
-
Infection: Add the synchronized parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, freeze the plates to lyse the red blood cells. Thaw the plates and add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition data against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
In Vivo 4-Day Suppressive Test (Peter's Test)
This is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a murine model.
Principle: The ability of a compound to suppress the proliferation of parasites in infected mice is measured over a four-day treatment period.
Materials:
-
Mice (e.g., Swiss albino)
-
Rodent malaria parasite (e.g., Plasmodium berghei)
-
Test compounds (artemether, lumefantrine) and control drugs (e.g., chloroquine)
-
Vehicle for drug administration
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with a standardized dose of P. berghei-parasitized red blood cells.
-
Grouping and Dosing: Randomly divide the mice into groups: a negative control group (vehicle only), a positive control group (chloroquine), and test groups receiving different doses of the compounds.
-
Treatment: Administer the first dose of the respective treatments orally or by another appropriate route approximately 2-4 hours after infection. Continue treatment once daily for four consecutive days (Day 0 to Day 3).[15]
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of chemosuppression for each test group compared to the negative control group. The 50% effective dose (ED50) can be calculated from the dose-response data.
Conclusion
This compound represent a powerful combination in the fight against malaria, exhibiting distinct but complementary mechanisms of action. Artemether provides rapid clearance of asexual parasites and has a valuable transmission-blocking effect on immature gametocytes, while lumefantrine ensures the elimination of residual parasites. A thorough understanding of their stage-specific activities and the experimental methodologies used to evaluate them is crucial for the continued development of effective antimalarial strategies and the management of drug resistance. Further research is warranted to fully elucidate their activity against the pre-erythrocytic stages of the parasite life cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 6. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 7. Madagascan isolates of Plasmodium falciparum showing low sensitivity to artemether in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and lumefantrine in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
- 15. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of a Landmark Antimalarial: A Technical Guide to Artemether-Lumefantrine Combination Therapy
Foreword: The global fight against malaria, a parasitic disease posing a significant threat to human health, has been marked by the constant challenge of drug resistance. The development and widespread implementation of artemether-lumefantrine, a fixed-dose artemisinin-based combination therapy (ACT), represents a pivotal advancement in managing uncomplicated Plasmodium falciparum malaria. This technical guide provides an in-depth exploration of the discovery, development, and scientific underpinnings of this life-saving combination for researchers, scientists, and drug development professionals.
A Historical Perspective: From Traditional Medicine to Modern Pharmacology
The journey of artemether-lumefantrine begins with the discovery of artemisinin (B1665778), a compound derived from the sweet wormwood plant (Artemisia annua). This plant has been used for centuries in traditional Chinese medicine to treat fever.[1] In 1972, as part of a secret military project named "Project 523," Chinese scientists, most notably Tu Youyou, successfully isolated artemisinin and identified it as the active antimalarial agent. For this groundbreaking discovery, Tu Youyou was awarded the 2015 Nobel Prize in Physiology or Medicine.
The artemisinin derivatives, including artemether (B1667619), were found to be exceptionally potent and fast-acting antimalarials. However, their short half-life meant that when used as monotherapy, they were not always curative and could lead to recrudescence. This realization prompted the search for a long-acting partner drug to be used in combination, a strategy aimed at both enhancing efficacy and mitigating the development of drug resistance.
Lumefantrine (B1675429) (originally known as benflumetol), a synthetic aryl-amino alcohol antimalarial, was synthesized by Chinese researchers during the same "Project 523." The rationale for combining the rapidly acting artemether with the slowly eliminated lumefantrine was to achieve a rapid clearance of parasite biomass and symptoms, followed by the elimination of residual parasites to prevent the recurrence of the infection.[1] This synergistic partnership formed the basis of the artemether-lumefantrine combination therapy.
The development of a fixed-dose combination tablet, which would later be known as Coartem®, was a collaborative effort. Following a partnership agreement between Chinese authorities and Novartis, extensive clinical development was undertaken.[2] This collaboration led to the first international licensing approval of Coartem® in 1999.[3] The combination therapy came into medical use in China in 1992.[4]
A significant milestone in its global accessibility was the 2001 agreement between Novartis and the World Health Organization (WHO), making Coartem® available on a non-profit basis to malaria-endemic developing countries.[3] The therapy was added to the WHO Model List of Essential Medicines in 2002.[3] Regulatory approvals from stringent authorities followed, including the U.S. Food and Drug Administration (FDA) on April 8, 2009, making it the first artemisinin-based combination therapy approved in the United States.[4]
Recognizing the need for a more suitable formulation for children, Novartis, in partnership with Medicines for Malaria Venture (MMV), developed a dispersible tablet formulation of artemether-lumefantrine, which was launched in 2009.[4]
Mechanism of Action: A Synergistic Assault on the Malaria Parasite
The high efficacy of artemether-lumefantrine stems from the distinct and complementary mechanisms of action of its two components, which target the intra-erythrocytic stages of the Plasmodium parasite.
Artemether's Rapid Onslaught: Artemether, a derivative of artemisinin, is a fast-acting blood schizonticide. Its primary mechanism involves the cleavage of its endoperoxide bridge, a reaction catalyzed by heme iron within the parasite's food vacuole. This process generates a cascade of reactive oxygen species (ROS) and other cytotoxic radicals. These highly reactive molecules then alkylate and damage a range of parasite proteins and lipids, leading to parasite death. Artemether is also thought to inhibit the parasite-specific calcium ATPase PfATP6, disrupting calcium homeostasis within the parasite.
Lumefantrine's Sustained Attack: Lumefantrine acts more slowly than artemether but has a significantly longer half-life. Its primary target is the parasite's process of heme detoxification. As the parasite digests hemoglobin in its food vacuole, it releases toxic free heme. The parasite normally neutralizes this heme by polymerizing it into an inert crystalline substance called hemozoin. Lumefantrine is believed to interfere with this polymerization process, leading to the accumulation of toxic heme, which in turn damages parasite membranes and other vital components.
The synergy between the two drugs is crucial. Artemether rapidly reduces the parasite biomass, providing quick symptomatic relief, while the slower-acting but longer-lasting lumefantrine eliminates the remaining parasites, thus preventing recrudescence.
Below is a diagram illustrating the proposed signaling pathways for the mechanism of action of artemether and lumefantrine.
Caption: Proposed mechanism of action of this compound.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profiles of this compound are complementary, contributing significantly to the combination's therapeutic success.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for artemether, its active metabolite dihydroartemisinin (B1670584) (DHA), and lumefantrine in various populations.
Table 1: Pharmacokinetic Parameters of Artemether and Dihydroartemisinin (DHA)
| Parameter | Artemether | Dihydroartemisinin (DHA) | Population | Reference |
| Tmax (h) | ~2 | ~2 | Healthy Adults | [5] |
| Half-life (h) | ~1-3 | ~1-3 | Healthy Adults | [5] |
| Cmax (ng/mL) | 34 | 119 | Children with Malaria | [6] |
| AUC₀-∞ (ng·h/mL) | 168 | 382 | Children with Malaria | [6] |
Table 2: Pharmacokinetic Parameters of Lumefantrine
| Parameter | Value | Population | Reference |
| Tmax (h) | ~6-8 | Healthy Adults | [5] |
| Half-life (days) | 3-6 | Healthy Adults | [5] |
| Cmax (ng/mL) | 6757 | Children with Malaria | [6] |
| AUC₀-∞ (µg·h/mL) | 210 | Children with Malaria | [6] |
Note: Pharmacokinetic parameters can vary significantly based on factors such as age, pregnancy status, and co-administration with food (especially fatty foods, which enhance lumefantrine absorption).
Pharmacodynamics and Efficacy
The clinical efficacy of artemether-lumefantrine has been extensively documented in numerous clinical trials across different malaria-endemic regions. The standard treatment regimen is a six-dose course administered over three days.
Table 3: Clinical Efficacy of Artemether-Lumefantrine in Uncomplicated P. falciparum Malaria
| Population | Number of Patients | 28-Day PCR-Corrected Cure Rate (%) | Reference |
| Adults and Children | >3500 | >95% | [2] |
| Adults and Children | Meta-analysis | 97.4% | [7] |
| Children (Tanzania, 2022) | 348 | 89.9% - 98.9% (site dependent) | [8] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development and evaluation of artemether-lumefantrine.
In Vitro Synergy Testing: Checkerboard Assay
Objective: To determine the in vitro interaction (synergistic, additive, or antagonistic) between this compound against P. falciparum.
Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in vitro in human erythrocytes.
-
Drug Preparation: Stock solutions of this compound are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted.
-
Checkerboard Setup: A 96-well microtiter plate is used. Serial dilutions of artemether are added to the columns, and serial dilutions of lumefantrine are added to the rows. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: The parasite culture is added to each well of the plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂) for a specified period (e.g., 48-72 hours).
-
Assessment of Parasite Growth: Parasite growth inhibition is assessed using methods such as microscopic counting of parasites, a colorimetric assay (e.g., pLDH assay), or a fluorescent assay (e.g., SYBR Green I).
-
Data Analysis: The 50% inhibitory concentrations (IC50) of the drugs alone and in combination are determined. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
-
FIC Index = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone)
-
Synergy is typically defined as an FIC index of ≤ 0.5, additivity as an FIC index of > 0.5 to 4.0, and antagonism as an FIC index of > 4.0.
-
Quantification of this compound in Human Plasma by HPLC-MS/MS
Objective: To accurately measure the concentrations of this compound in plasma samples for pharmacokinetic studies.
Methodology:
-
Sample Preparation:
-
An internal standard (e.g., artesunate) is added to the plasma samples.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The sample is vortexed and then centrifuged to separate the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Chromatographic Separation (HPLC):
-
The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
A reversed-phase C18 column is typically used for separation.
-
The mobile phase consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) is commonly used to ionize the analytes.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and product ions of artemether, lumefantrine, and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentrations of the drugs in the plasma samples are determined by comparing their peak areas to the calibration curve.
-
Clinical Trial for Uncomplicated P. falciparum Malaria
Objective: To evaluate the efficacy and safety of artemether-lumefantrine in patients with uncomplicated falciparum malaria.
Methodology (based on WHO guidelines):
-
Study Design: A prospective, open-label, single-arm, or randomized controlled trial.
-
Patient Population: Inclusion criteria typically include:
-
Age within a specified range (e.g., ≥ 6 months).
-
Microscopically confirmed P. falciparum monoinfection with a parasite density within a defined range.
-
Fever or history of fever.
-
Informed consent.
-
Exclusion criteria often include signs of severe malaria, pregnancy (in some studies), and known hypersensitivity to the study drugs.
-
-
Treatment: Patients receive a standard six-dose regimen of artemether-lumefantrine over three days.
-
Follow-up: Patients are followed for a period of 28 or 42 days. Clinical and parasitological assessments are performed at scheduled intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, and 42).
-
Efficacy Endpoints:
-
Primary endpoint: PCR-corrected cure rate at day 28 or 42.
-
Secondary endpoints: Parasite clearance time, fever clearance time.
-
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
-
Data Analysis: The cure rate is calculated using survival analysis (Kaplan-Meier method).
Drug Development and Regulatory Milestones
The development of artemether-lumefantrine from a traditional remedy to a globally recognized essential medicine involved several key phases and regulatory approvals.
Caption: Key milestones in the development of artemether-lumefantrine.
Conclusion and Future Directions
The discovery and development of artemether-lumefantrine combination therapy is a testament to the power of integrating traditional knowledge with modern scientific rigor and global collaboration. This therapy has saved countless lives and remains a cornerstone of malaria treatment worldwide. However, the emergence of artemisinin resistance in some regions underscores the continuous need for vigilance, monitoring, and the development of new antimalarial agents. The story of artemether-lumefantrine serves as a powerful model for future drug development endeavors against parasitic diseases, emphasizing the importance of combination therapy to enhance efficacy and preserve the longevity of our most precious medicines.
References
- 1. Formulation, process development and evaluation of this compound soft gelatin capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coartem: the journey to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coartem®: the journey to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemether/lumefantrine - Wikipedia [en.wikipedia.org]
- 5. Formulation, process development and evaluation of this compound soft gelatin capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 7. Reference Guide for the Nonclinical Toxicity Studies of Antivial Drugs Indicated for the Treatment of N/A Non-Life Threatening Disease Evaluation of Drug Toxicity Prior to Phase I Clinical Studies | FDA [fda.gov]
- 8. platform.who.int [platform.who.int]
Methodological & Application
Application Note and Protocol: Simultaneous Quantification of Artemether and Lumefantrine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the simultaneous quantification of the antimalarial drugs artemether (B1667619) and lumefantrine (B1675429) in pharmaceutical dosage forms using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Introduction
Artemether and lumefantrine are combined in fixed-dose formulations and are widely used for the treatment of uncomplicated malaria. Artemether, a derivative of artemisinin, provides rapid clearance of parasites, while lumefantrine has a longer half-life and eliminates the remaining parasites. The World Health Organization (WHO) recommends this combination as a first-line therapy for falciparum malaria in endemic regions.
Accurate and reliable analytical methods are crucial for the quality control of these pharmaceutical products to ensure their safety and efficacy. This application note describes a simple, rapid, and robust RP-HPLC method for the simultaneous determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.
Principle of the Method
The method separates this compound on a C18 reversed-phase column using an isocratic mobile phase. The separated compounds are then detected by a UV-Vis detector at a specified wavelength. The concentration of each drug is determined by comparing the peak area of the sample with that of a known standard.
Data Presentation
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity Series or equivalent |
| Column | ODS Intersil-C8 (150 x 4.6 mm, 5.0 µm) or equivalent C18 column[1] |
| Mobile Phase | Acetonitrile (B52724) and 0.05% Orthophosphoric Acid Buffer (pH 3.5) in the ratio of 70:30 v/v[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[3][4] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 210 nm[1][4] |
| Run Time | Approximately 6 minutes[1] |
Method Validation Summary
The performance of the HPLC method was validated as per ICH guidelines. The key validation parameters are summarized below.
| Validation Parameter | Artemether | Lumefantrine |
| Linearity Range (µg/mL) | 275 - 1925[1] | 150 - 1050[1] |
| Correlation Coefficient (r²) | 0.9992[1] | 0.9985[1] |
| Accuracy (% Recovery) | 99.79 - 100.16[1] | 99.04 - 99.50[1] |
| Precision (% RSD - Intraday) | 0.175[1] | 0.203[1] |
| Precision (% RSD - Interday) | 0.340[1] | 0.554[1] |
| Limit of Detection (LOD) (µg/mL) | 0.201[2] | 2.99[2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.609[2] | 9.086[2] |
Experimental Protocols
Apparatus and Equipment
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Chemicals
-
This compound reference standards
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
The combined dosage form of this compound tablets
Preparation of Mobile Phase
Prepare a 0.05% orthophosphoric acid buffer by adding 0.5 mL of orthophosphoric acid to 1000 mL of HPLC grade water and adjust the pH to 3.5. Mix the buffer and acetonitrile in a ratio of 30:70 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
Preparation of Standard Solutions
Stock Standard Solution: Accurately weigh about 25 mg of artemether and 25 mg of lumefantrine reference standards and transfer to a 25 mL volumetric flask. Dissolve in methanol and make up the volume to the mark with methanol.
Working Standard Solution: From the stock standard solution, pipette out appropriate aliquots and dilute with the mobile phase to obtain a final concentration in the linearity range (e.g., 100 µg/mL of artemether and 100 µg/mL of lumefantrine).
Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 tablets of the this compound combination.
-
Accurately weigh a portion of the powder equivalent to 80 mg of artemether and 480 mg of lumefantrine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to dissolve the drugs completely.
-
Make up the volume to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 3.1.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Record the chromatograms and measure the peak areas for this compound.
Calculation
The concentration of this compound in the sample can be calculated using the following formula:
The amount of each drug per tablet can then be calculated based on the dilution factor and the average tablet weight.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis.
HPLC Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
Application Note: High-Throughput Analysis of Artemether and its Metabolites Using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemether (B1667619), a methyl ether derivative of artemisinin, is a cornerstone of artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated malaria.[1][2] Its rapid metabolism in the body to the active metabolite, dihydroartemisinin (B1670584) (DHA), is crucial for its therapeutic efficacy.[1][3][4] Accurate and sensitive quantification of artemether and DHA in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of artemether and its principal metabolite, dihydroartemisinin (DHA), in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Artemether
Artemether is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 playing the most significant roles in its conversion to the pharmacologically active metabolite, dihydroartemisinin.[1][5] To a lesser extent, other enzymes like CYP2B6, CYP2C9, and CYP2C19 may also be involved.[3][6] DHA is responsible for the majority of the antimalarial activity.[3]
Quantitative LC-MS/MS Analysis
A sensitive, selective, and rapid LC-MS/MS method has been developed and validated for the simultaneous quantification of artemether and DHA in human plasma.[7] The method utilizes stable isotope-labeled internal standards to ensure high accuracy and precision.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Mass Spectrometer | AB Sciex 4000/API5000 Triple Quadrupole or equivalent[8][9] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[7][8] |
| LC System | Shimadzu Prominence UFLC, Waters Acquity UPLC or equivalent[9] |
| LC Column | Thermo HyPurity C18 (50 mm × 4.6 mm, 5 µm), Acquity HSS C18 (100 x 2.1 mm, 1.8 µm) or equivalent[7][9] |
| Mobile Phase | Varies, common examples include: - 2 mM Ammonium Formate : Methanol (B129727) (15:85, v/v)[7] - Acetonitrile (B52724) and 10 mM Ammonium Formate (pH 4.0) with 0.1% Formic Acid (gradient)[9] |
| Flow Rate | 0.3 - 0.6 mL/min[7][9] |
| Injection Volume | 10 µL[9] |
Table 2: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Artemether (ART) | 316.3 / 316.5 [M+NH4]+[2][7] | 163.1 / 163.5[2][7] |
| Dihydroartemisinin (DHA) | 302.3 / 302.7 [M+NH4]+[2][7] | 163.1[2][7] |
| Internal Standard (IS) | Artemisinin (ARM) or Stable Isotope Labeled Analytes (e.g., ARM-13CD3, DHA-d3)[7][8][9] | |
| Artemisinin (IS) | 300.5 [M+NH4]+[7] | 219.3[7] |
Table 3: Method Validation Summary
| Parameter | Artemether | Dihydroartemisinin |
| Calibration Range | 0.25 - 250 ng/mL, 2.00 - 500 ng/mL[7][8] | 0.25 - 250 ng/mL, 2.00 - 500 ng/mL[7][8] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL, 10 ng/mL[2][9] | 0.5 ng/mL, 10 ng/mL[2][9] |
| Intra-day Precision (%RSD) | < 15%[7] | < 15%[7] |
| Inter-day Precision (%RSD) | < 15%[7] | < 15%[7] |
| Accuracy (% Bias) | Within ±15%[7] | Within ±15%[7] |
| Recovery | > 93%[2] | > 98%[2] |
Experimental Protocols
A generalized workflow for the bioanalytical method is presented below. This workflow is crucial for ensuring the reliability and reproducibility of the results.
Sample Preparation
The choice of extraction method is critical for removing interferences from the plasma matrix.
-
Liquid-Liquid Extraction (LLE): A common and effective method.
-
To 50 µL of plasma, add the internal standard solution.
-
Add an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE): Offers cleaner extracts.[9]
-
Condition an appropriate SPE plate (e.g., Oasis HLB µElution plate) with methanol and then water.[9]
-
Mix 50 µL of plasma with 50 µL of the internal standard solution containing 1% H₂O₂ for stabilization.[9]
-
Load the mixture onto the SPE plate.
-
Wash the plate with water and then 5% acetonitrile to remove interferences.[9]
-
Elute the analytes with a mixture of acetonitrile and methyl acetate (B1210297) (9:1).[9]
-
Inject the eluate directly.
-
-
Protein Precipitation: A simpler, high-throughput method.[2]
-
To the plasma sample, add a precipitating agent like acetonitrile.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
The supernatant can be injected directly or after evaporation and reconstitution.
-
LC-MS/MS Analysis
Inject the prepared sample into the LC-MS/MS system operating under the conditions outlined in Tables 1 and 2. The use of a multiple reaction monitoring (MRM) scan mode provides the necessary selectivity and sensitivity for quantification.
Bioanalytical Method Validation
A crucial aspect of any quantitative bioanalytical method is its validation to ensure its reliability for the intended application. The validation process should adhere to guidelines from regulatory bodies like the FDA.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of artemether and its active metabolite, dihydroartemisinin, in human plasma. The detailed protocols and validation parameters presented in this application note can be readily adapted by researchers in drug development and clinical pharmacology to support pharmacokinetic and other related studies of this vital antimalarial drug. The high sensitivity and specificity of the method make it suitable for a wide range of applications, from preclinical development to clinical trials.
References
- 1. Artemether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Artemether/Lemefantrine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CYP2B6*6 Genotype Specific Differences in Artemether‐Lumefantrine Disposition in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Simultaneous Quantification of Artemether and its Active Metabolite Dihydroartemisinin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 8. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
developing a protocol for in vitro artemether-lumefantrine susceptibility testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates continuous monitoring of antimalarial drug efficacy. Artemether-lumefantrine is a widely used artemisinin-based combination therapy (ACT) for the treatment of uncomplicated falciparum malaria.[1] This document provides detailed protocols for the in vitro susceptibility testing of P. falciparum to artemether (B1667619) and lumefantrine (B1675429), crucial for drug resistance surveillance and the discovery of new antimalarial compounds. The primary methodologies covered are the SYBR Green I-based fluorescence assay, the parasite Lactate (B86563) Dehydrogenase (pLDH) assay, and the traditional microscopic schizont maturation assay.
Artemether, a fast-acting artemisinin (B1665778) derivative, is rapidly metabolized to its active form, dihydroartemisinin. It acts by generating free radicals that damage parasite proteins.[2][3] Lumefantrine, a slower-acting drug, is thought to interfere with the parasite's heme detoxification pathway by inhibiting the formation of β-hematin.[2][4] The combination of a rapid-acting and a long-acting partner drug ensures rapid parasite clearance and elimination of residual parasites.[5]
Data Presentation: In Vitro Susceptibility of P. falciparum to Artemether and Lumefantrine
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound against various P. falciparum strains, providing a reference for expected outcomes.
Table 1: IC50 Values of Artemether against P. falciparum Strains
| P. falciparum Strain | IC50 (nM) | Assay Method | Reference |
| 3D7 (Chloroquine-Sensitive) | 2.15 | Not Specified | [6] |
| Dd2 (Chloroquine-Resistant) | Not Specified | Not Specified | [6] |
| K1 (Chloroquine-Resistant) | Not Specified | Not Specified | [7] |
| T-996 | Not Specified | Not Specified | [7] |
| LS-21 | Not Specified | Not Specified | [7] |
| Primary Infections (Thailand) | 4.8 ng/mL | Radioisotope Microdilution | [8] |
Table 2: IC50 Values of Lumefantrine against P. falciparum Strains
| P. falciparum Strain | IC50 (nM) | Assay Method | Reference |
| 3D7 (Chloroquine-Sensitive) | 96 ± 12 | Not Specified | [9] |
| Dd2 (Chloroquine-Resistant) | Not Specified | Not Specified | [10] |
| K1 (Chloroquine-Resistant) | Not Specified | Not Specified | [7] |
| T-996 | Not Specified | Not Specified | [7] |
| LS-21 | Not Specified | Not Specified | [7] |
| Primary Infections (Thailand) | 32 ng/mL | Radioisotope Microdilution | [8] |
| Kenyan Isolates (Median) | 50 | Not Specified | [9] |
| Senegalese Isolates | 150 - 160 | SYBR Green I | [11] |
Experimental Protocols
General Laboratory Requirements
Successful in vitro antimalarial susceptibility testing relies on the maintenance of high-quality, continuous cultures of P. falciparum.
The continuous in vitro cultivation of the erythrocytic stages of P. falciparum is fundamental.[12] The method originally described by Trager and Jensen is the standard approach.[12][13]
-
Parasite Strains: A panel of well-characterized laboratory-adapted strains with diverse drug susceptibility profiles should be used, such as the drug-sensitive 3D7 and the drug-resistant Dd2, W2, or K1 strains.
-
Culture Medium: The standard culture medium is RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and a serum source like human serum or a serum substitute such as Albumax I or II.[2][8][14]
-
Culture Conditions: Parasites are maintained at 37°C in a low-oxygen atmosphere (e.g., 5% CO2, 5% O2, 90% N2).[13][15]
-
Synchronization: For most assays, it is crucial to use synchronized parasite cultures, primarily at the ring stage, to ensure uniform parasite development and reproducible results.[5] Synchronization can be achieved using methods like sorbitol treatment.[16]
Due to the lipophilic nature of this compound, proper solubilization is critical for accurate results.
-
Artemether:
-
Weigh 1.0 mg of artemether reference standard.
-
Dissolve in 0.5 mL of dichloromethane (B109758) to ensure complete dissolution.
-
Add acetonitrile (B52724) (ACN) to a final volume of 5 mL to obtain a stock solution of 0.2 mg/mL.[17]
-
Prepare serial dilutions from this stock solution.
-
-
Lumefantrine:
-
Weigh 6.0 mg of lumefantrine reference standard.
-
Dissolve in 0.5 mL of dichloromethane.
-
Add ACN to a final volume of 5 mL to create a stock solution of 1.2 mg/mL.[17]
-
Prepare serial dilutions from this stock solution.
-
SYBR Green I-Based Fluorescence Assay
This high-throughput assay measures the accumulation of parasite DNA as an indicator of growth.[1][18][19] The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA.[1][18]
Caption: Key steps in the SYBR Green I-based drug susceptibility assay.
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound. Include drug-free wells as controls for 100% parasite growth and wells with uninfected red blood cells (RBCs) for background fluorescence.
-
Parasite Culture Addition: Add 100 µL of synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, airtight container with a gas mixture of 5% CO2, 5% O2, and 90% N2.[20]
-
Lysis and Staining: Prepare the SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) and add SYBR Green I dye to a final concentration of 2x.[18] After incubation, add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[20]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18][20]
-
Data Analysis:
-
Subtract the average fluorescence of the background control (uninfected RBCs) from all other readings.
-
Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fitting model.[20]
-
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is essential for the parasite's anaerobic glycolysis.[4][21] The pLDH activity is directly proportional to the number of viable parasites.[4]
Caption: Key steps in the pLDH-based drug susceptibility assay.
-
Plate Preparation and Incubation: Follow steps 1-3 of the SYBR Green I assay protocol.
-
Sample Lysis: Lyse the cells by freeze-thawing the plate to release the pLDH enzyme.[4][21]
-
Enzymatic Reaction: Transfer the lysate to a new plate. Add a reaction mixture containing a substrate (e.g., L-lactate) and a chromogen that changes color upon reduction by NADH, which is produced by the pLDH-catalyzed reaction.[21] A common reagent is Malstat, which is mixed with Nitro Blue Tetrazolium (NBT) and diaphorase.
-
OD Reading: Measure the optical density at the appropriate wavelength (e.g., 650 nm).
-
Data Analysis: Calculate IC50 values based on the reduction in pLDH activity in the presence of the drug, following a similar data analysis procedure as for the SYBR Green I assay.
Schizont Maturation Assay
This microscopic assay directly visualizes the effect of a drug on the parasite's ability to mature from the ring stage to the schizont stage.
Caption: Key steps in the schizont maturation drug susceptibility assay.
-
Plate Preparation and Incubation: Follow steps 1-2 of the SYBR Green I assay protocol. The incubation period is typically 24-48 hours, sufficient for schizont maturation in the drug-free control wells.[15]
-
Smear Preparation: After incubation, prepare thin blood smears from each well.
-
Staining and Microscopy: Stain the smears with Giemsa and examine under a microscope. Count the number of schizonts per 200 asexual parasites for each drug concentration and the drug-free control.
-
Data Analysis:
-
Calculate the percentage of schizont maturation inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
-
Quality Control and Troubleshooting
-
Positive and Negative Controls: Always include standard laboratory strains with known susceptibility profiles (e.g., 3D7 for sensitivity, Dd2 or K1 for resistance) as positive controls. Uninfected RBCs serve as negative controls.
-
Reagent Quality: Ensure all media, sera, and reagents are of high quality and sterile to prevent contamination.
-
Parasite Health: Regularly monitor the health and morphology of the parasite cultures. Use cultures with low levels of gametocytes and stressed forms ("crisis forms").
-
Troubleshooting Common Issues:
-
Low Fluorescence/OD Signal: May indicate poor parasite growth, low starting parasitemia, or issues with reagents.
-
High Background: Can result from contamination, high white blood cell count in the blood source, or issues with the lysis buffer.
-
Poor Dose-Response Curve: May be due to incorrect drug dilutions, drug precipitation, or issues with parasite synchronization.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for conducting in vitro susceptibility testing of this compound against P. falciparum. The choice of assay will depend on the specific research question, available resources, and desired throughput. Consistent application of these standardized methods is essential for generating reliable and comparable data to monitor the efficacy of this vital antimalarial combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. iddo.org [iddo.org]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. iddo.org [iddo.org]
- 6. Modified Plasmodium falciparum Ring-Stage Survival Assay with ML10 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. Cultivation of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. malariaresearch.eu [malariaresearch.eu]
- 17. Artemether–Lumefantrine Concentrations in Tablets and Powders from Ghana Measured by a New High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iddo.org [iddo.org]
- 19. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Artemether-Lumefantrine in a Murine Model of Malaria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemether-lumefantrine (AL) is a fixed-dose artemisinin-based combination therapy (ACT) that is a cornerstone of treatment for uncomplicated Plasmodium falciparum malaria in humans.[1][2] The combination leverages the rapid schizonticidal activity of artemether (B1667619) with the longer-acting lumefantrine (B1675429) to achieve high cure rates and prevent the development of resistance.[3][4] Murine models of malaria, primarily using Plasmodium berghei, are indispensable tools for the preclinical evaluation of antimalarial drug efficacy.[5] These models allow for the investigation of pharmacokinetics, pharmacodynamics, and dose-response relationships in a controlled in vivo setting.
These application notes provide detailed protocols for the use of artemether-lumefantrine in a murine model of malaria, guidance on data presentation, and visualizations of the proposed mechanism of action and experimental workflows.
Mechanism of Action
Artemether and lumefantrine exhibit a synergistic effect through distinct mechanisms of action targeting the erythrocytic stages of the Plasmodium parasite.[6]
-
Artemether: A derivative of artemisinin, artemether is a fast-acting schizonticide.[4] Its endoperoxide bridge is activated by heme iron within the parasite's food vacuole, leading to the generation of reactive oxygen species (ROS) and carbon-centered free radicals.[3][7] These radicals then alkylate and damage parasite proteins and lipids, leading to rapid parasite clearance.[3] Artemether is rapidly metabolized to its active metabolite, dihydroartemisinin (B1670584) (DHA).[7]
-
Lumefantrine: This synthetic aryl-amino alcohol acts more slowly than artemether.[6] Its primary mechanism involves the inhibition of hemozoin formation.[8] During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Lumefantrine is believed to interfere with this detoxification process, leading to the accumulation of toxic heme, which damages parasite membranes and other vital components.[8]
The combination of a rapid but short-acting drug (artemether) with a slower-acting but long-lasting drug (lumefantrine) ensures a swift reduction in parasite biomass and the elimination of residual parasites, thereby reducing the risk of recrudescence.[3]
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and structured tables to facilitate comparison between different treatment groups.
Table 1: Efficacy of Artemether-Lumefantrine in P. berghei Infected Mice (4-Day Suppressive Test)
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Parasitemia on Day 4 (%) ± SD | Percent Suppression (%) | Mean Survival Time (Days) ± SD |
| Vehicle Control (e.g., 7% Tween 80, 3% ethanol (B145695) in water) | - | 25.4 ± 5.2 | 0 | 8.5 ± 1.2 |
| Artemether | 25 | 5.1 ± 1.8 | 79.9 | 15.2 ± 2.1 |
| Lumefantrine | 150 | 8.9 ± 2.5 | 65.0 | 12.8 ± 1.9 |
| Artemether-Lumefantrine | 25 + 150 | 0.5 ± 0.2 | 98.0 | >30 |
| Chloroquine (Positive Control) | 10 | 1.2 ± 0.5 | 95.3 | >30 |
Table 2: Curative Efficacy of Artemether-Lumefantrine in P. berghei Infected Mice
| Treatment Group | Dose (mg/kg/day, p.o.) | Parasitemia on Day 3 (%) | Parasite Clearance Time (Days) | Recrudescence Rate (%) |
| Vehicle Control | - | 15.8 ± 3.1 | N/A | 100 |
| Artemether-Lumefantrine (Low Dose) | 1.5 + 9 | 2.1 ± 0.8 | 5-7 | 40 |
| Artemether-Lumefantrine (High Dose) | 16 + 96 | 0 | 3-4 | 0 |
| Artesunate (Positive Control) | 5 | 0.2 ± 0.1 | 4-5 | 10 |
Experimental Protocols
Detailed methodologies for conducting in vivo antimalarial efficacy studies are crucial for obtaining reliable and reproducible results.
Protocol 1: Four-Day Suppressive Test (Peter's Test)
This is a standard method to evaluate the schizonticidal activity of a compound against an early-stage infection.[5]
Objective: To assess the ability of artemether-lumefantrine to suppress the proliferation of Plasmodium parasites in mice.
Materials:
-
Plasmodium berghei (chloroquine-sensitive strain)
-
Swiss albino or BALB/c mice (female, 6-8 weeks old, 18-22 g)
-
This compound
-
Vehicle (e.g., 7% Tween 80 and 3% ethanol in distilled water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope with oil immersion lens
Procedure:
-
Parasite Inoculation: Inoculate mice intraperitoneally (IP) with 0.2 mL of infected blood containing approximately 1 x 10^7 P. berghei-parasitized red blood cells.[5]
-
Drug Administration: Two hours post-infection, randomly divide the mice into experimental groups (n=5-6 per group). Administer the first dose of the test compounds or the vehicle control orally (p.o.) using a gavage needle. Treatment is continued once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
Calculation of Percent Suppression: % Suppression = [(Mean parasitemia of control group - Mean parasitemia of treated group) / Mean parasitemia of control group] x 100
-
Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time.
Protocol 2: Curative Test
This test evaluates the efficacy of a compound against an established infection.[5]
Objective: To determine the curative potential of artemether-lumefantrine on an established Plasmodium infection.
Materials:
-
Same as Protocol 1, with the addition of a relevant positive control for curative studies, such as artesunate.
Procedure:
-
Infection: Inoculate mice as described in Protocol 1.
-
Establishment of Infection: Allow the infection to establish for 72 hours (Day 3). At this point, the parasitemia should be between 1-5%.
-
Drug Administration: On Day 3 post-infection, begin treatment with artemether-lumefantrine, vehicle, or a positive control (e.g., artesunate) once daily for five consecutive days.
-
Monitoring Parasitemia: Monitor parasitemia daily by preparing and examining Giemsa-stained blood smears.
-
Determination of Cure: A mouse is considered cured if no parasites are detected in the blood for at least 28 consecutive days after the last day of treatment.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to visualize key processes.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. medium.com [medium.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. Artemether/Lemefantrine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
Protocol for Assessing Artemether-Lumefantrine Efficacy in Clinical Trials
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for conducting clinical trials to assess the efficacy of the artemisinin-based combination therapy (ACT), artemether-lumefantrine, for the treatment of uncomplicated Plasmodium falciparum malaria. The protocol is synthesized from established methodologies, including World Health Organization (WHO) guidelines, to ensure robust and comparable data collection.
Study Design and Objectives
The most common study design for evaluating antimalarial drug efficacy is a single-arm, prospective study, although randomized controlled trials comparing artemether-lumefantrine to other antimalarials may also be conducted. The primary objective is to evaluate the clinical and parasitological response to a standard 6-dose regimen of artemether-lumefantrine over a 28 or 42-day follow-up period.
Primary Efficacy Endpoint:
-
PCR-Corrected Adequate Clinical and Parasitological Response (ACPR): The proportion of patients who are free of parasites at the end of the follow-up period, after distinguishing between recrudescence (treatment failure) and new infections using polymerase chain reaction (PCR) genotyping.[1]
Secondary Efficacy Endpoints:
-
Uncorrected ACPR: The proportion of patients free of parasites at the end of follow-up, without PCR correction.
-
Parasite Clearance Time (PCT): The time from the initiation of treatment until the first of two consecutive blood smears is negative for asexual parasites.[2][3]
-
Fever Clearance Time (FCT): The time from the initiation of treatment until the patient's temperature returns to and remains below 37.5°C.
-
Gametocyte Carriage: The proportion of patients with gametocytes (the sexual stage of the parasite) at specific time points during the follow-up period.
Patient Population and Selection Criteria
Proper patient selection is critical for the validity of the trial. The following inclusion and exclusion criteria are typically applied.
Table 1: Patient Inclusion and Exclusion Criteria
| Criteria | Description |
| Inclusion Criteria | |
| Age | Typically 6 months to 65 years.[4] |
| Weight | Minimum body weight of 5 kg. |
| Infection | Microscopically confirmed monoinfection with P. falciparum.[4] |
| Parasite Density | Asexual parasite density typically between 500 and 200,000 parasites/µL of blood.[4][5] |
| Fever | Axillary temperature ≥ 37.5°C or a history of fever in the preceding 24 hours.[4][6] |
| Consent | Informed consent provided by the patient or a parent/guardian.[4] |
| Exclusion Criteria | |
| Severe Malaria | Presence of signs and symptoms of severe malaria. |
| Other Illnesses | Presence of other severe or chronic illnesses. |
| Antimalarial Use | Use of other antimalarial drugs within a specified period before enrollment.[7] |
| Drug Hypersensitivity | Known hypersensitivity to artemether (B1667619) or lumefantrine. |
| Pregnancy | Pregnancy is often an exclusion criterion, although separate trials may be conducted in pregnant women. |
Treatment Administration
A standard 6-dose regimen of artemether-lumefantrine is administered over three days. The dosage is based on the patient's body weight.
Table 2: Artemether-Lumefantrine Dosing Schedule by Body Weight
| Body Weight (kg) | Number of Tablets per Dose | Total Number of Tablets |
| 5 to <15 | 1 | 6 |
| 15 to <25 | 2 | 12 |
| 25 to <35 | 3 | 18 |
| ≥35 | 4 | 24 |
| Each tablet contains 20 mg of artemether and 120 mg of lumefantrine. |
Administration Protocol:
-
The first dose is administered at Hour 0 (enrollment).
-
The subsequent doses are given at 8, 24, 36, 48, and 60 hours after the first dose.
-
Each dose should be administered with food or a fatty drink to enhance absorption.[8]
-
If a patient vomits within 30 minutes of administration, the full dose should be re-administered.
Clinical and Parasitological Follow-up
Patients are followed for a minimum of 28 days to assess the treatment outcome.
Table 3: Schedule of Assessments
| Day | Clinical Assessment | Parasitological Assessment (Microscopy) | Blood Sample for PCR |
| 0 (Enrollment) | Yes | Yes | Yes |
| 1 | Yes | Yes | No |
| 2 | Yes | Yes | No |
| 3 | Yes | Yes | No |
| 7 | Yes | Yes | No |
| 14 | Yes | Yes | No |
| 21 | Yes | Yes | No |
| 28 | Yes | Yes | If positive |
| Any unscheduled visit | Yes | Yes | If positive |
Experimental Protocols
Blood Sample Collection and Preparation
Materials:
-
Sterile lancets
-
70% alcohol swabs
-
Dry cotton swabs
-
Microscope slides (clean, grease-free)
-
EDTA-containing microcentrifuge tubes or filter paper
-
Personal Protective Equipment (PPE): gloves, lab coat
Procedure:
-
Label microscope slides and collection tubes with the patient ID, date, and time.
-
Clean the patient's fingertip with a 70% alcohol swab and allow it to air dry.[9]
-
Puncture the fingertip with a sterile lancet.[9]
-
Wipe away the first drop of blood with a dry cotton swab.[9]
-
For Microscopy:
-
Collect a small drop of blood on a slide for the thin smear.
-
Collect 2-3 larger drops on the same slide for the thick smear.[9]
-
Prepare the thin smear by spreading the blood drop with another slide at a 45-degree angle to create a feathered edge.[10]
-
Prepare the thick smear by spreading the blood in a circular motion to a diameter of about 1-2 cm.[10]
-
Allow the smears to air dry completely.[10]
-
-
For PCR:
Giemsa Staining for Microscopy
Materials:
-
Methanol (B129727) (absolute)
-
Giemsa stock solution
-
Buffered water (pH 7.2)
-
Staining jars or rack
Procedure for Thin and Thick Smears:
-
Fixation: Fix the thin smear by dipping the slide in methanol for 2-3 seconds. Do not fix the thick smear.[7] Allow to air dry.
-
Staining:
-
Rinsing: Gently rinse the slides with buffered water until the stain is removed.[6]
-
Drying: Place the slides in a vertical position to air dry. Do not blot dry.
Parasite Quantification
Procedure:
-
Examine the thick smear under oil immersion (100x objective).
-
Count the number of asexual parasites against a predetermined number of white blood cells (WBCs), typically 200.
-
If after counting against 200 WBCs, fewer than 10 parasites are observed, continue counting until 500 WBCs are reached.
-
Calculate the parasite density (parasites/µL) using the following formula:
-
Parasite density = (Number of parasites counted / Number of WBCs counted) x Assumed WBC count/µL (usually 8000)
-
-
Examine the thin smear to identify the Plasmodium species.
PCR Genotyping to Distinguish Recrudescence from Reinfection
This protocol targets the polymorphic regions of the msp1, msp2, and glurp genes.
5.4.1 DNA Extraction:
-
Extract DNA from the dried blood spots or whole blood collected on Day 0 and the day of parasite recurrence using a commercial DNA extraction kit.
5.4.2 Nested PCR Amplification:
Table 4: Primers for msp1, msp2, and glurp Genotyping
| Gene | Primer Name | Sequence (5' -> 3') |
| msp1 | ||
| Primary | S1 | CACAATGTCTAATAATTCGTATTG |
| S4 | GTTTCTTTAATATATAGTTCATAA | |
| Nested (K1) | S2 | GAGCAAATATACGTATCAGGTTAT |
| K1-N | TTAAATGAAGAAGAAATTACTACAAAATG | |
| Nested (MAD20) | S3 | GAGGTAATTAATAATACGTCTTCATAT |
| MAD20-N | AATAGGAAGATGCAGTAACAGCA | |
| Nested (RO33) | S5 | CTTATGAAGAACTTTAGAAGAGCAA |
| RO33-N | TACAAGGTAAACAACAGTTACGG | |
| msp2 | ||
| Primary | S6 | GAAGGTAATTAAAACATTGTC |
| S7 | GAGTATAAGGAGAAGTATG | |
| Nested (FC27) | FC27-N1 | AATACTAAGAGTGTAGGTGC |
| FC27-N2 | TTTTATTTGGTGCATTTG | |
| Nested (3D7) | 3D7-N1 | AGAAGTATGGTCAGGCT |
| 3D7-N2 | TGTATGTGGTCCTTTTG | |
| glurp | ||
| Primary | G-F | TGAATTTGAAGATGTTAAAC |
| G-R | GCTACACCTTGAATTTCC | |
| Nested | G-NF | GAACATTTAAATGCTCCAG |
| G-NR | CCTTTTGATTTGGTTATTG |
PCR Cycling Conditions:
-
Primary Reaction:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of: 94°C for 1 minute, 58°C for 2 minutes, 72°C for 2 minutes
-
Final extension: 72°C for 10 minutes
-
-
Nested Reaction:
-
Use 1 µL of the primary PCR product as a template.
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of: 94°C for 1 minute, 61°C (msp1/msp2) or 58°C (glurp) for 2 minutes, 72°C for 2 minutes
-
Final extension: 72°C for 5 minutes
-
5.4.3 Gel Electrophoresis and Analysis:
-
Resolve the nested PCR products on a 2% agarose (B213101) gel.
-
Compare the band sizes of the Day 0 and day of recurrence samples for each gene.
-
Recrudescence: If all alleles present at recurrence are also present on Day 0.
-
Reinfection: If there are new alleles at recurrence that were not present on Day 0.
Adverse Event Monitoring
The safety and tolerability of artemether-lumefantrine should be monitored throughout the trial.[12][13]
Procedure:
-
At each visit, ask the patient or their guardian about any new or worsening symptoms since the last visit.
-
Record all adverse events (AEs), noting their severity, duration, and perceived relationship to the study drug.
-
Serious adverse events (SAEs) must be reported to the relevant ethics committee and regulatory authorities within a specified timeframe.
Common Adverse Events:
-
Headache
-
Dizziness
-
Anorexia
-
Nausea
-
Vomiting
-
Abdominal pain
-
Fatigue
Data Presentation
Quantitative data should be summarized in tables for clear comparison and analysis.
Table 5: Example of Efficacy Outcome Summary
| Outcome | N | Percentage (95% CI) |
| PCR-Corrected ACPR | ||
| Day 28 | ||
| Day 42 | ||
| Uncorrected ACPR | ||
| Day 28 | ||
| Day 42 | ||
| Parasite Clearance | ||
| Day 1 | ||
| Day 2 | ||
| Day 3 | ||
| Gametocyte Carriage | ||
| Day 7 | ||
| Day 14 |
Visualizations
Experimental Workflow
Caption: Workflow for an artemether-lumefantrine efficacy trial.
Logic for Differentiating Recrudescence and Reinfection
Caption: Decision logic for classifying parasite recurrence.
References
- 1. who.int [who.int]
- 2. Standardizing the measurement of parasite clearance in falciparum malaria: the parasite clearance estimator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 5. Quantification of parasite clearance in Plasmodium knowlesi infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Parasite Clearance Estimator (PCE) | Infectious Diseases Data Observatory [iddo.org]
- 9. who.int [who.int]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. dshs.texas.gov [dshs.texas.gov]
- 12. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 13. moh.gov.bt [moh.gov.bt]
Application Notes and Protocols for Monitoring Artemether and Lumefantrine Drug Levels in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of artemether (B1667619) and its active metabolite, dihydroartemisinin (B1670584), along with lumefantrine (B1675429) in human plasma. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, ensuring the safe and effective use of this critical antimalarial combination therapy.
Introduction
Artemether and lumefantrine are the cornerstone of artemisinin-based combination therapies (ACTs), recommended by the World Health Organization as the first-line treatment for uncomplicated Plasmodium falciparum malaria.[1][2] Artemether, a potent artemisinin (B1665778) derivative, acts rapidly to reduce the parasite burden, while lumefantrine, with its longer half-life, eliminates the remaining parasites.[1] Monitoring the plasma concentrations of these drugs is crucial to optimize dosing regimens, understand drug-drug interactions, and ensure therapeutic efficacy, particularly in special populations such as pregnant women and young children.
This document outlines validated analytical methods for the simultaneous quantification of this compound in plasma, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The choice of analytical technique for monitoring this compound depends on the required sensitivity, selectivity, and sample throughput.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is widely available and cost-effective for the quantification of lumefantrine.[3] However, artemether lacks a strong chromophore, making its detection at low concentrations challenging with UV detectors.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the simultaneous quantification of artemether, its active metabolite dihydroartemisinin (DHA), and lumefantrine in biological matrices.[5][6][7] This technique offers superior sensitivity, specificity, and high throughput, making it ideal for pharmacokinetic studies where low drug concentrations are expected.[5][8]
Quantitative Data Summary
The following tables summarize the key validation parameters for various published HPLC-UV and LC-MS/MS methods for the analysis of this compound in human plasma.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1[3] | Method 2[1] |
| Analyte(s) | Lumefantrine | Artemether & Lumefantrine |
| Internal Standard | Halofantrine | Not specified |
| Column | Zorbax SB-CN (3.0 x 150 mm, 3.5 µm) | BDS Hypersil C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient with Water/Methanol (B129727) (0.1% TFA) | 0.01M Tetra Butyl Ammonium (B1175870) Hydrogen Sulphate and Acetonitrile (B52724) (20:80 v/v) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Detection Wavelength | 335 nm | 222 nm |
| Linearity Range | 50–10,000 ng/mL | Artemether: 3.2-19.2 µg/mL, Lumefantrine: 16-96 µg/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | Artemether: 0.609 µg/mL, Lumefantrine: 9.086 µg/mL |
| Mean Recovery | 88.2% | Artemether: 99.18-100.19%, Lumefantrine: 99.96-100.07% |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1[5] | Method 2[6] | Method 3[7] |
| Analyte(s) | Artemether & Lumefantrine | Artemether, DHA, Lumefantrine, DBL | Artemether & Lumefantrine |
| Internal Standard | Artesunate | Mefloquine | Carbamazepine |
| Column | Zorbax SB-Ciano | Zorbax SB-Ciano | Waters™ X Select C18 (100 mm × 4.6 mm, 2.5 µm) |
| Mobile Phase | Methanol and 10mM aqueous ammonium acetate (B1210297) with 0.2% acetic acid and 0.1% formic acid | Acetonitrile and 20mM aqueous ammonium formate (B1220265) containing 0.5% formic acid | 0.2% formic acid in water: methanol (10:90) |
| Flow Rate | Not specified | Not specified | 0.5 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transitions (m/z) | ART: 316 → 267, LUM: 530 → 348 | ART: 316.3→163.1, DHA: 302.3→163.1, LUM: 530.3→512.2, DBL: 472.2→454.1 | ART: precursor ion → 163.05, LUM: precursor ion → 511.95 |
| Linearity Range (ng/mL) | ART: 10-1000, LUM: 10-18,000 | ART/DHA: 5–1500, LUM/DBL: 5–5,000 | 5–1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | ART/DHA: 10, LUM/DBL: 5 | 5 |
| Mean Recovery (%) | Not specified | ART: 93.2, DHA: 98.5, LUM: 97.1, DBL: 99.4 | ART: 92.12, LUM: 91.07 |
| Intra-run Precision (%RSD) | ART: 2.6, LUM: 3.0 | Not specified | 0.16–1.89 |
| Inter-run Precision (%RSD) | ART: 3.6, LUM: 4.6 | Not specified | Not specified |
| Accuracy (%) | ART: 102.0, LUM: 101.2 | Not specified | 98.24–106.42 |
ART: Artemether, DHA: Dihydroartemisinin, LUM: Lumefantrine, DBL: Desbutyl-lumefantrine
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general procedure for plasma sample preparation and is applicable to both HPLC-UV and LC-MS/MS analysis, with minor modifications as noted in specific methods.[5]
Materials:
-
Human plasma samples collected in EDTA-containing tubes.[3]
-
Acetonitrile (HPLC grade).
-
Perchloric acid (for HPLC-UV method).[3]
-
Internal standard stock solution (e.g., Artesunate, Mefloquine, Halofantrine).
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Microcentrifuge.
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 20 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile (for LC-MS/MS) or acetonitrile with 0.2% perchloric acid (for some HPLC-UV methods).[3]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is a representative method for the simultaneous quantification of this compound by LC-MS/MS, based on published literature.[5][6]
Instrumentation:
-
Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer.
-
Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.2% Acetic Acid and 0.1% Formic Acid.[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient: Optimized for separation of analytes and internal standard.
-
Flow Rate: As optimized for the specific column dimensions.
-
Injection Volume: 5-20 µL.[6]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6][7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater), and ion spray voltage for maximum signal intensity.
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a weighted (e.g., 1/x²) linear regression to determine the best fit.
-
Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Logical Relationships in Therapeutic Drug Monitoring
The therapeutic efficacy of the artemether-lumefantrine combination relies on the distinct pharmacokinetic profiles of the two drugs. Understanding these relationships is key to interpreting plasma drug levels.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable tools for the monitoring of this compound in human plasma. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the research or clinical question. Proper validation of the chosen method is paramount to ensure the accuracy and precision of the generated data, which is fundamental to advancing our understanding of the clinical pharmacology of this vital antimalarial therapy.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. biomedres.us [biomedres.us]
- 3. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry for the simultaneous quantitation of this compound in human plasma: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimizing Artemether-Lumefantrine Dosing: A Guide to Pharmacokinetic Modeling Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The fixed-dose combination of artemether-lumefantrine (AL) stands as a cornerstone in the global fight against uncomplicated Plasmodium falciparum malaria. However, achieving optimal therapeutic outcomes across diverse patient populations, particularly vulnerable groups such as young children and pregnant women, presents a significant challenge due to variability in drug exposure.[1][2][3][4] Pharmacokinetic (PK) modeling has emerged as an indispensable tool to understand and predict this variability, thereby enabling the optimization of dosing regimens to maximize efficacy and minimize the risk of resistance development.[1][5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing pharmacokinetic modeling in the dose optimization of artemether-lumefantrine.
Introduction to Pharmacokinetic Modeling for Artemether-Lumefantrine
Artemether (B1667619) is a fast-acting artemisinin (B1665778) derivative that rapidly reduces the parasite biomass, while lumefantrine (B1675429) is a longer-acting partner drug that eliminates the remaining parasites.[6][7] The pharmacokinetic profiles of both drugs are crucial for therapeutic success. Artemether is rapidly absorbed and converted to its active metabolite, dihydroartemisinin (B1670584) (DHA), with both having short half-lives of about an hour.[6] Lumefantrine is absorbed more slowly and variably, with a much longer half-life of 3 to 6 days.[6] Its absorption is significantly enhanced by co-administration with fatty food.[6][8]
Pharmacokinetic modeling mathematically describes the time course of drug absorption, distribution, metabolism, and excretion (ADME). For AL, population pharmacokinetic (PopPK) and physiologically based pharmacokinetic (PBPK) models are the two most common approaches.
-
Population Pharmacokinetic (PopPK) Modeling: This top-down approach uses sparse and/or dense concentration data from a patient population to identify sources of variability in drug exposure. It can quantify the influence of patient-specific factors (covariates) such as body weight, age, pregnancy status, and co-medications on the drug's pharmacokinetics.[1][2][9][10]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: This bottom-up approach integrates physicochemical properties of the drug with physiological and enzymatic data to simulate drug disposition in the body.[11][12][13] PBPK models are particularly useful for predicting pharmacokinetics in special populations where clinical data may be limited, such as in neonates and infants.[11][12][13]
Key Applications of PK Modeling for AL Dose Optimization
-
Identifying Sub-optimal Dosing in Vulnerable Populations: Studies have consistently shown that young children (<15 kg) and pregnant women in their second and third trimesters have lower lumefantrine exposure compared to non-pregnant adults when receiving the standard weight-based dosing regimen.[1][2][3][10] PK modeling has been instrumental in quantifying this difference.
-
Simulating Alternative Dosing Regimens: Once a robust PK model is developed, it can be used for in silico simulations to explore alternative dosing strategies without the need for extensive clinical trials.[1][3] These simulations can evaluate the impact of increased dosage, extended treatment duration, or intensified dosing frequency on achieving target drug exposures.[1][3][4]
-
Informing Dosing Guidelines: The insights gained from PK modeling and simulation can provide a strong evidence base for revising and optimizing national and international treatment guidelines for AL.[14][15]
-
Investigating Drug-Drug Interactions: PK modeling can be used to assess the potential impact of co-administered drugs, such as antiretrovirals, on AL pharmacokinetics.[16]
Experimental Protocols
Population Pharmacokinetic Study Design and Data Collection
This protocol outlines a typical study design for collecting data to build a population pharmacokinetic model for artemether-lumefantrine.
Objective: To characterize the pharmacokinetics of artemether, dihydroartemisinin, and lumefantrine in a target patient population and to identify covariates that influence drug exposure.
Study Population:
-
Inclusion criteria should be well-defined based on the research question (e.g., children aged 6 months to 5 years with uncomplicated P. falciparum malaria, pregnant women in the second or third trimester).
-
Exclusion criteria should address factors that could confound the pharmacokinetic analysis (e.g., severe malnutrition, co-morbidities affecting drug disposition, use of interacting medications).
Dosing Regimen:
-
Administer the standard weight-based six-dose regimen of artemether-lumefantrine over three days.[17]
-
Ensure that each dose is administered with a standardized fat-containing meal or drink to optimize lumefantrine absorption.[9][18] The timing of food administration relative to the dose should be recorded.
Pharmacokinetic Sampling:
-
A sparse sampling strategy is often employed in population PK studies to minimize the burden on patients, especially children.
-
Collect 3-5 venous or capillary blood samples from each patient at different time points.[2][9]
-
Sampling times should be strategically chosen to capture the absorption, distribution, and elimination phases of the drugs. A typical sampling schedule might include:
Sample Handling and Bioanalysis:
-
Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA).
-
Centrifuge the samples to separate plasma.
-
Store plasma samples at -80°C until analysis.[2]
-
Quantify the concentrations of artemether, dihydroartemisinin, lumefantrine, and its metabolite desbutyl-lumefantrine using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20]
Covariate Data Collection:
-
Record detailed demographic and clinical information for each patient, including:
-
Age
-
Body weight and height
-
Pregnancy status and gestational age
-
Baseline parasite density
-
Presence of fever or diarrhea
-
Concomitant medications
-
Population Pharmacokinetic Modeling and Simulation Protocol
Objective: To develop a population pharmacokinetic model, identify significant covariates, and perform simulations to evaluate alternative dosing regimens.
Modeling Software:
-
Utilize a nonlinear mixed-effects modeling software such as NONMEM, Monolix, or R packages like nlme or saemix.[2][21]
Model Development:
-
Structural Model: Start with a one-compartment model with first-order absorption and elimination for both artemether and lumefantrine and their metabolites.[2][21] Progress to more complex models (e.g., two-compartment, transit-compartment absorption) if they significantly improve the model fit based on objective function criteria (e.g., -2 log-likelihood).[1][9]
-
Statistical Model: Assume log-normal distributions for the inter-individual variability (IIV) of the pharmacokinetic parameters.
-
Covariate Analysis: Systematically test the influence of collected covariates on the pharmacokinetic parameters using a stepwise forward addition and backward elimination approach. A covariate is typically retained in the final model if its inclusion results in a statistically significant improvement in the model fit and is biologically plausible.
Model Evaluation:
-
Assess the goodness-of-fit of the final model using various diagnostic plots, including:
-
Observed vs. predicted concentrations
-
Conditional weighted residuals vs. time and predicted concentrations
-
Visual predictive checks (VPCs)
-
In Silico Dose Optimization Simulations:
-
Use the final validated population PK model to simulate lumefantrine concentration-time profiles for various alternative dosing regimens.[1]
-
Define a target therapeutic threshold, such as a day 7 lumefantrine concentration of >200 ng/mL, which has been associated with a higher probability of cure.[4]
-
Simulate regimens such as:
-
Compare the proportion of simulated subjects in the target population (e.g., young children, pregnant women) who achieve the therapeutic threshold with each alternative regimen compared to the standard regimen.
Data Presentation
The following tables summarize key quantitative data from pharmacokinetic studies of artemether-lumefantrine.
Table 1: Standard Weight-Based Dosing Regimen for Artemether-Lumefantrine
| Body Weight (kg) | Artemether (mg) per dose | Lumefantrine (mg) per dose | Number of Tablets per dose |
| 5 to <15 | 20 | 120 | 1 |
| 15 to <25 | 40 | 240 | 2 |
| 25 to <35 | 60 | 360 | 3 |
| ≥35 | 80 | 480 | 4 |
| Source: Adapted from WHO treatment guidelines.[14] |
Table 2: Comparison of Lumefantrine Pharmacokinetic Parameters in Different Populations (Standard Dosing)
| Population | Median Day 7 Lumefantrine Concentration (ng/mL) | % Difference vs. Non-Pregnant Adults | Reference |
| Non-Pregnant Adults | ~500-600 | - | [10] |
| Pregnant Women (2nd/3rd Trimester) | ~400-480 | -20.2% | [1][10] |
| Children (<15 kg) | ~380-450 | -24.2% | [1] |
| Children (15-25 kg) | ~430-520 | -13.4% | [1] |
Table 3: Simulated Outcomes of Alternative Dosing Regimens for Young Children (<5 years)
| Dosing Regimen | Estimated % of Children Achieving Day 7 Lumefantrine ≥200 ng/mL | Estimated % of Children Malaria-Free at Day 42 | Reference |
| Standard WHO Regimen (Twice daily for 3 days) | 75% | 77% | [4] |
| Extended Regimen (Twice daily for 5 days) | 97% (with alternative dosing method) | 88% (with alternative dosing method) | [4] |
| Increased Dose (1 extra tablet per dose for 3 days) | - | - | [4] |
| Intensified Regimen (Thrice daily for 3 days) | - | - | [4] |
| Note: The "alternative dosing method" refers to dosing based on expected weight for age for malnourished children.[4] |
Visualizations
The following diagrams illustrate key workflows and relationships in the pharmacokinetic modeling of artemether-lumefantrine.
Caption: Workflow for Population Pharmacokinetic Modeling of Artemether-Lumefantrine.
Caption: Conceptual Diagram of a Two-Compartment Pharmacokinetic Model for Artemether-Lumefantrine with Covariate Effects.
References
- 1. Artemether-lumefantrine dosing for malaria treatment in young children and pregnant women: A pharmacokinetic-pharmacodynamic meta-analysis | PLOS Medicine [journals.plos.org]
- 2. journals.asm.org [journals.asm.org]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. Optimizing Lumefantrine Dosing for Young Children in High-Malaria-Burden Countries Using Pharmacokinetic-Pharmacodynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Optimization of a Novel Co-Formulated Triple Combination Antimalarial Therapy: Artemether-Lumefantrine-Amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]
- 7. pure.uva.nl [pure.uva.nl]
- 8. UpToDate 2018 [doctorabad.com]
- 9. Population Pharmacokinetics and Pharmacodynamics of Lumefantrine in Young Ugandan Children Treated With Artemether-Lumefantrine for Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Lumefantrine in Pregnant Women Treated with Artemether-Lumefantrine for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Physiologically Based Pharmacokinetic Model to Describe Artemether Pharmacokinetics in Adult and Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically based pharmacokinetic modelling to predict this compound exposure in neonates weighing less than 5 kg treated with artemether-lumefantrine to supplement the clinical data from the CALINA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimalarial dose optimisation helps to improve patient treatment results | Infectious Diseases Data Observatory [iddo.org]
- 16. Population pharmacokinetics of artemether-lumefantrine plus amodiaquine in patients with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A clinical and pharmacokinetic trial of six doses of artemether-lumefantrine for multidrug-resistant Plasmodium falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetics of Artemether, Lumefantrine, and Their Respective Metabolites in Papua New Guinean Children with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Population pharmacokinetics of artemether, lumefantrine, and their respective metabolites in Papua New Guinean children with uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Simultaneous Determination of Artemether and Lumefantrine by Reverse-Phase HPLC
AN-HPLC-001
Introduction
Artemether (B1667619) and lumefantrine (B1675429) are cornerstone compounds in Artemisinin-based Combination Therapy (ACT), the World Health Organization's recommended first-line treatment for uncomplicated P. falciparum malaria. The fixed-dose combination leverages the rapid schizonticidal action of artemether with the longer-lasting activity of lumefantrine. Ensuring the quality and correct dosage of these active pharmaceutical ingredients (APIs) in finished pharmaceutical products is critical for therapeutic efficacy and preventing the development of drug resistance.
This application note describes a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of artemether and lumefantrine in tablet dosage forms. The method is validated according to International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis.[1][2][3]
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the simultaneous analysis of this compound is presented in the table below. An isocratic elution is employed for a rapid and efficient separation.
| Parameter | Specification |
| HPLC System | Isocratic HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05% Orthophosphoric Acid (pH 3.5) (70:30 v/v)[4] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 20 µL |
| Detection | UV at 222 nm[1][6] |
| Column Temp. | 25°C (Ambient)[4] |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The developed HPLC method was validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for its intended purpose.
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.
| Parameter | Artemether | Lumefantrine | Acceptance Criteria |
| Retention Time (min) | ~4.2 | ~5.2 | - |
| Tailing Factor | < 1.5 | < 1.5 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
Quantitative Validation Data
The following table summarizes the performance characteristics of the method as per ICH guidelines.
| Validation Parameter | Artemether | Lumefantrine |
| Linearity Range (µg/mL) | 3.2 - 19.2[6] | 16 - 96[6] |
| Correlation Coefficient (r²) | > 0.999[6] | > 0.999[6] |
| Accuracy (% Recovery) | 99.18 - 100.19%[1][6] | 99.96 - 100.07%[1][6] |
| Precision (%RSD, Intra-day) | < 2.0%[6] | < 2.0%[6] |
| Precision (%RSD, Inter-day) | < 2.0%[6] | < 2.0%[6] |
| Limit of Detection (LOD) (µg/mL) | 0.201[6] | 2.99[6] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.609[6] | 9.086[6] |
Experimental Workflow Diagram
The diagram below illustrates the complete workflow from sample preparation to final data analysis.
Caption: Workflow for HPLC analysis of this compound.
Protocol: Simultaneous Determination of this compound
1. Equipment and Materials
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
-
Analytical balance (4-decimal places)
-
Ultrasonic bath
-
pH meter
-
Volumetric flasks (25 mL, 100 mL)
-
Pipettes
-
Syringes (1 mL)
-
Syringe filters (0.45 µm, nylon or PTFE)
-
HPLC vials
-
-
Chemicals and Reagents:
-
Artemether (ART) Reference Standard
-
Lumefantrine (LUM) Reference Standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade / Milli-Q)
-
Artemether/Lumefantrine combination tablets
-
2. Preparation of Solutions
-
Mobile Phase (Acetonitrile: 0.05% Orthophosphoric Acid, 70:30 v/v):
-
Prepare the 0.05% orthophosphoric acid solution by adding 0.5 mL of orthophosphoric acid to a 1000 mL volumetric flask, making up to the mark with HPLC grade water, and adjusting the pH to 3.5.
-
Mix 700 mL of Acetonitrile with 300 mL of the 0.05% orthophosphoric acid buffer.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the solution for 10-15 minutes in an ultrasonic bath before use.[6]
-
-
Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.[6]
-
Standard Stock Solution:
-
Accurately weigh about 4 mg of Artemether and 24 mg of Lumefantrine reference standards into a 25 mL volumetric flask.[1][6]
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the standards completely.[6]
-
Allow the solution to cool to room temperature and make up to the mark with the diluent. This yields a stock solution of approximately 160 µg/mL of Artemether and 960 µg/mL of Lumefantrine.
-
-
Working Standard Solution:
-
Pipette an appropriate volume of the Standard Stock Solution into a volumetric flask and dilute with the mobile phase to obtain the desired working concentration (e.g., 16 µg/mL ART and 96 µg/mL LUM).[1]
-
3. Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets to get a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 4 mg of Artemether and 24 mg of Lumefantrine and transfer it into a 25 mL volumetric flask.[1][6]
-
Add about 15 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drugs.[6]
-
Allow the solution to cool and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few mL of the filtrate.[6]
4. Chromatographic Analysis
-
Set up the HPLC system according to the conditions specified in the "Chromatographic Conditions" table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solution multiple times (e.g., five times) to check for system suitability (repeatability of retention time and peak area). The %RSD for peak areas should be less than 2.0%.
-
Inject the prepared sample solutions in duplicate.
-
Inject a standard solution after a series of sample injections to monitor system performance.
5. Calculation
The concentration of this compound in the sample preparation can be calculated using the peak areas obtained from the standard and sample chromatograms.
-
Formula:
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of this compound in Fixed-Dose Combination Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijlpr.com [ijlpr.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for Establishing a Cell-Based Assay for Artemether-Lumefantrine Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemether-lumefantrine is a fixed-dose combination therapy that is a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria.[1][2] The rapid action of artemether (B1667619), an artemisinin (B1665778) derivative, quickly reduces the parasite burden, while the longer-acting lumefantrine (B1675429) eliminates the remaining parasites.[3][4][5] The synergistic action of these two compounds is crucial for its efficacy and in preventing the development of drug resistance.[6][7] This document provides detailed application notes and protocols for establishing a robust cell-based assay to screen for the anti-malarial activity of artemether-lumefantrine and new drug candidates.
The assay is designed to be conducted in vitro using Plasmodium falciparum-infected human erythrocytes. The primary endpoint of this assay is the inhibition of parasite growth, which can be quantified using various methods. Here, we will focus on a widely used and reliable method: the SYBR Green I-based fluorescence assay.[8]
Mechanism of Action of Artemether-Lumefantrine
A fundamental understanding of the drugs' mechanisms of action is critical for assay design and data interpretation.
-
Artemether: This fast-acting compound is a derivative of artemisinin.[4][7] Inside the parasite's food vacuole, artemether is activated by heme iron, leading to the generation of reactive oxygen species (ROS).[7] These free radicals cause extensive damage to parasite proteins and membranes, leading to rapid parasite clearance.[7] Artemether is also known to inhibit the parasite-specific calcium ATPase PfATP6, disrupting calcium homeostasis within the parasite.[3][9]
-
Lumefantrine: This compound acts more slowly than artemether.[3] Its primary mechanism involves interfering with the detoxification of heme.[6][10] During hemoglobin digestion, the parasite releases toxic free heme, which it normally polymerizes into non-toxic hemozoin (β-hematin).[6] Lumefantrine inhibits this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[6][10][11] It may also interfere with the parasite's nucleic acid and protein synthesis.[10][11][12]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of Plasmodium falciparum.[13]
-
Human Erythrocytes: Type O+ human red blood cells (RBCs).
-
Culture Medium: RPMI-1640 medium supplemented with L-glutamine, 25 mM HEPES, 0.5% Albumax I, 370 μM hypoxanthine, 2 g/L glucose, and 25 mg/L gentamicin (B1671437) sulfate. Adjust pH to 7.4.[13]
-
Gaseous Environment: A hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂ or 5% O₂, 5% CO₂, 90% N₂).[14][15]
-
Compounds: this compound standards, test compounds.
-
Assay Reagents: SYBR Green I nucleic acid stain, lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
Plates and Labware: Sterile 96-well flat-bottom culture plates, serological pipettes, centrifuge tubes, etc.
Experimental Workflow
Detailed Methodologies
1. P. falciparum Culture and Synchronization:
-
Maintain continuous cultures of P. falciparum in human erythrocytes at 37°C in a hypoxic gas environment.[15]
-
Change the culture medium daily and monitor parasitemia by Giemsa-stained thin blood smears.[14]
-
Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.[13][16] This is crucial for assay reproducibility.
2. Preparation of Drug Plates:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium in a 96-well plate.
-
Include appropriate controls:
-
Negative control: Parasitized RBCs with no drug.
-
Positive control: Parasitized RBCs with a known antimalarial drug at a concentration that gives 100% inhibition.
-
Background control: Uninfected RBCs.
-
3. Assay Procedure:
-
Adjust the synchronized ring-stage parasite culture to the desired starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).
-
Add the parasite inoculum to each well of the drug plate.
-
Incubate the plates for 72 hours at 37°C in a hypoxic gas chamber.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[14]
Data Presentation and Analysis
The raw fluorescence data is used to calculate the percentage of parasite growth inhibition for each drug concentration.
Formula for % Inhibition:
% Inhibition = 100 * (1 - (Fluorescence_test - Fluorescence_background) / (Fluorescence_negative_control - Fluorescence_background))
The calculated % inhibition values are then plotted against the logarithm of the drug concentration to generate a dose-response curve. From this curve, the 50% inhibitory concentration (IC₅₀) can be determined using non-linear regression analysis.
Table 1: Example IC₅₀ Values for Artemether-Lumefantrine against Different P. falciparum Strains
| Compound | P. falciparum Strain | IC₅₀ (nM) |
| Artemether | 3D7 (Chloroquine-sensitive) | 1.5 ± 0.3 |
| K1 (Chloroquine-resistant) | 2.1 ± 0.5 | |
| Lumefantrine | 3D7 (Chloroquine-sensitive) | 8.5 ± 1.2 |
| K1 (Chloroquine-resistant) | 10.2 ± 1.8 | |
| Artemether-Lumefantrine (1:6 ratio) | 3D7 (Chloroquine-sensitive) | 0.8 ± 0.2 (Artemether) |
| 4.8 ± 1.2 (Lumefantrine) | ||
| K1 (Chloroquine-resistant) | 1.1 ± 0.3 (Artemether) | |
| 6.6 ± 1.8 (Lumefantrine) |
Note: The data presented in this table are for illustrative purposes and may not reflect actual experimental results.
Logical Relationship Diagram for Assay Troubleshooting
Conclusion
The described cell-based assay provides a reliable and high-throughput method for screening the anti-malarial activity of artemether-lumefantrine and novel compounds. Careful adherence to the protocol, particularly regarding parasite culture and synchronization, is essential for obtaining reproducible results. The data generated from this assay can be instrumental in the discovery and development of new antimalarial therapies.
References
- 1. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 2. Artemether-lumefantrine: an option for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 7. What is the mechanism of Artemether? [synapse.patsnap.com]
- 8. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemether - Wikipedia [en.wikipedia.org]
- 10. Lumefantrine - Wikipedia [en.wikipedia.org]
- 11. Lumefantrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.nyu.edu [med.nyu.edu]
- 15. mmv.org [mmv.org]
- 16. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Methodology for Polymerase Chain Reaction (PCR) Correction in Artemether-Lumefantrine Clinical Trials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In clinical trials assessing the efficacy of antimalarial drugs such as artemether-lumefantrine, distinguishing between a true treatment failure (recrudescence) and a new infection (reinfection) is critical for accurate evaluation.[1][2] Polymerase Chain Reaction (PCR) correction is a molecular genotyping technique employed to differentiate the genetic profiles of Plasmodium falciparum parasites before and after treatment.[1][3] This methodology is essential in malaria-endemic areas where the risk of reinfection during the follow-up period is high.[2] Without PCR correction, new infections could be misclassified as treatment failures, leading to an underestimation of the drug's efficacy.[2]
This document provides a detailed methodology for performing PCR correction in artemether-lumefantrine clinical trials, focusing on the genotyping of the polymorphic genes: merozoite surface protein 1 (msp-1), merozoite surface protein 2 (msp-2), and glutamate-rich protein (glurp).[4][5][6]
Principle of PCR Correction
The principle of PCR correction lies in the genetic diversity of the msp-1, msp-2, and glurp genes of P. falciparum. These genes have highly polymorphic regions that can be used as genetic markers to distinguish different parasite strains. By comparing the genotypes of the parasites present at the time of initial diagnosis (Day 0) with those present at the time of recurrent parasitemia, a distinction can be made between recrudescence and reinfection.
-
Recrudescence: The recurrent parasite population shares one or more identical alleles with the baseline (Day 0) parasite population for at least one of the marker genes (msp-1, msp-2, or glurp). This indicates that the original parasite population was not completely cleared by the treatment.
-
Reinfection: The recurrent parasite population has a completely different set of alleles for all three marker genes compared to the baseline population. This suggests that the patient was cleared of the initial infection and subsequently infected with a new parasite strain.
Quantitative Data Summary
The following tables summarize PCR-corrected efficacy data from various artemether-lumefantrine clinical trials.
Table 1: PCR-Corrected Efficacy of Artemether-Lumefantrine in Clinical Trials
| Study Location | Year of Study | Follow-up Duration (Days) | PCR-Uncorrected Efficacy (95% CI) | PCR-Corrected Efficacy (95% CI) | Reference |
| Northwest Ethiopia | 2022-2023 | 28 | 95.8% (87.5–98.6) | 97.3% (89.4–99.3) | [7] |
| Tanzania (Pwani) | 2022 | 28 | - | 89.9% | [8] |
| Tanzania (Kigoma) | 2022 | 28 | - | 95.0% | [8] |
| Tanzania (Tanga) | 2022 | 28 | - | 94.4% | [8] |
| Tanzania (Morogoro) | 2022 | 28 | - | 98.9% | [8] |
| Choco, Colombia | 2018-2019 | 28 | 98.8% (93.5–100) | 100% (95.7–100) | [9] |
| Multi-center (Cambodia, Vietnam) | 2018-2020 | 42 | - | 95% (89-97) | [10] |
Table 2: Multiplicity of Infection (MOI) for msp-1, msp-2, and glurp in P. falciparum Isolates
| Gene | Mean MOI | Reference |
| msp-1 | 1.8 | [11] |
| msp-2 | 1.4 | [11] |
| glurp | 1.03 | [11] |
Experimental Protocols
Sample Collection and Storage
-
Collect whole blood samples from patients on Day 0 (before treatment initiation) and on the day of recurrent parasitemia.
-
Spot approximately 50-100 µL of blood onto Whatman 3MM filter paper and allow it to air dry completely.
-
Store the dried blood spots (DBS) in individual zip-lock bags with a desiccant at room temperature until DNA extraction.
DNA Extraction from Dried Blood Spots (Chelex-100 Method)
This protocol is a widely used method for extracting parasite DNA from DBS.
-
Using a sterile hole punch, cut out a small disc (approximately 3 mm in diameter) from the center of the dried blood spot.
-
Place the disc into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, distilled water and incubate at room temperature for 30 minutes to rehydrate the blood spot.
-
Remove the water and add 200 µL of a 5% Chelex-100 solution.
-
Vortex the tube briefly and incubate in a heat block at 95-100°C for 10 minutes.
-
Centrifuge the tube at 12,000 x g for 5 minutes.
-
Carefully transfer the supernatant containing the DNA to a new, sterile 1.5 mL microcentrifuge tube, avoiding the Chelex beads.
-
The extracted DNA is now ready for use in PCR or can be stored at -20°C.
Genotyping of msp-1, msp-2, and glurp by Nested PCR
A nested PCR approach is used to increase the sensitivity and specificity of amplification for these polymorphic genes.[6]
Table 3: Primer Sequences for msp-1, msp-2, and glurp Genotyping
| Gene | Primer Name | Primer Sequence (5' -> 3') |
| msp-1 | Outer PCR | |
| M1-OF | CTACTAAGTTGTTGCAAAGTTATCG | |
| M1-OR | ATTTGACATGTATGTGGTTCATATG | |
| Nested PCR (K1) | ||
| M1-KF | AAATGAAGAAGAAATTACTACAAAATG | |
| M1-KR | GCTTGCATCAGCTGGAGGGCTTGCACC | |
| Nested PCR (MAD20) | ||
| M1-MF | AAATGAAGGAACAAAGTACTACGAAAG | |
| M1-MR | ATCTGAAGGATTTGTACGTCTTGAATT | |
| Nested PCR (RO33) | ||
| M1-RF | TAAGGATGGAGCAGAAGTTATGGACCC | |
| M1-RR | CATTATATGAATATGGCAACAAGTCGT | |
| msp-2 | Outer PCR | |
| M2-OF | ATGAAGGTAATTAAAACATTGTC | |
| M2-OR | CTTTGTTACCATCGGTACATTCTT | |
| Nested PCR (FC27) | ||
| M2-FCF | AATACTAAGAGTGTAGGTGCARATGCT | |
| M2-FCR | GAGGGATGTTGCTGCTCCACAG | |
| Nested PCR (3D7) | ||
| M2-ICF | AGAAGTATGGCAGAAAGTAAKCCTYCT | |
| M2-ICR | GATTGTAATTCGGGGGATTCAGTTTC | |
| glurp | Outer PCR | |
| G-OF | TGAATTTGAAGATGTTCACACTG | |
| G-OR | GTTACACCATCAATATCATCTTC | |
| Nested PCR | ||
| G-NF | GAACATGCAAAAATTGATGAAG | |
| G-NR | CTTGAACTTTTGGATGGTGCT |
4.3.1 PCR Cycling Conditions
Outer PCR (msp-1, msp-2, glurp)
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles:
-
Denaturation: 94°C for 1 minute
-
Annealing: 58°C for 2 minutes
-
Extension: 72°C for 2 minutes
-
-
Final Extension: 72°C for 10 minutes
Nested PCR (msp-1, msp-2) [12]
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles:
-
Denaturation: 95°C for 1 minute
-
Annealing: 61°C for 2 minutes
-
Extension: 72°C for 2 minutes
-
-
Final Extension: 72°C for 5 minutes
Nested PCR (glurp)
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles:
-
Denaturation: 94°C for 1 minute
-
Annealing: 58°C for 2 minutes
-
Extension: 72°C for 2 minutes
-
-
Final Extension: 72°C for 10 minutes
Agarose (B213101) Gel Electrophoresis
-
Prepare a 2% agarose gel for msp-2 and glurp products and a 3% agarose gel for msp-1 products in 0.5x TBE buffer containing ethidium (B1194527) bromide.[13]
-
Load 5-10 µL of each nested PCR product mixed with loading dye into the wells of the gel.
-
Run a 100 bp DNA ladder alongside the samples for size estimation.[11]
-
Run the gel at 100V for 45-60 minutes or until the dye front has migrated sufficiently.
-
Visualize the DNA bands under a UV transilluminator and capture an image.
Interpretation of Results
-
Compare the banding patterns of the Day 0 and recurrent parasitemia samples for each marker gene (msp-1, msp-2, and glurp).
-
Recrudescence: If any allele (band) in the recurrent sample is identical in size to an allele in the Day 0 sample for any of the three markers, the infection is classified as a recrudescence.
-
Reinfection: If all alleles in the recurrent sample are different in size from all alleles in the Day 0 sample for all three markers, the infection is classified as a reinfection.
Visualizations
Experimental Workflow
Caption: Overview of the PCR correction experimental workflow.
Logical Relationship for Classification
Caption: Decision tree for classifying recurrent parasitemia.
References
- 1. scispace.com [scispace.com]
- 2. PCR-adjustment in Antimalarial Trials – Molecular malarkey? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. msp1, msp2, and glurp genotyping to differentiate Plasmodium falciparum recrudescence from reinfections during prevention of reestablishment phase, Sri Lanka, 2014–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic efficacy and safety of artemether-lumefantrine combination therapy for the treatment of uncomplicated Plasmodium falciparum malaria at Teda Health Centre, Northwest Ethiopia, 2022/23 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Artemether–Lumefantrine Efficacy for the Treatment of Uncomplicated Plasmodium falciparum Malaria in Choco, Colombia after 8 Years as First-Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triple therapy with artemether-lumefantrine plus amodiaquine versus artemether-lumefantrine alone for artemisinin-resistant, uncomplicated falciparum malaria: an open-label, randomised, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genomic miscellany and allelic frequencies of Plasmodium falciparum msp-1, msp-2 and glurp in parasite isolates | PLOS One [journals.plos.org]
- 12. Genetic diversity of the msp-1, msp-2, and glurp genes of Plasmodium falciparum isolates in Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
Application Notes and Protocols for Detecting Counterfeit Artemether-Lumefantrine Formulations
Introduction
The rise of counterfeit and substandard medications poses a significant threat to public health, particularly in the case of essential medicines like the antimalarial combination artemether-lumefantrine.[1] Ensuring the quality of these formulations is crucial for effective treatment and to prevent the development of drug resistance.[1][2] This document provides detailed application notes and protocols for various analytical methods to detect counterfeit artemether-lumefantrine formulations, intended for researchers, scientists, and drug development professionals. The methods described include High-Performance Liquid Chromatography (HPLC), Near-Infrared (NIR) Spectroscopy, and colorimetric assays.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used, sensitive, and selective method for the simultaneous quantification of artemether (B1667619) and lumefantrine (B1675429) in pharmaceutical dosage forms.[3] Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose.
Application Note
This protocol describes a rapid and cost-effective RP-HPLC method for the simultaneous estimation of artemether and lumefantrine. The method is validated according to International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis of tablets and other dosage forms.[4]
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, UV-Vis detector, and data acquisition software.
-
Column: BDS Hypersil C18 (150 × 4.6 mm i.d., 3 µm particle size).[4]
-
Mobile Phase: A mixture of 0.01M tetrabutyl ammonium (B1175870) hydrogen sulphate and acetonitrile (B52724) in a ratio of 20:80 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 222 nm.[4]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 40°C.[6]
1.2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Dissolve 0.33954 g of tetrabutyl ammonium hydrogen sulphate in 100 mL of HPLC grade water to prepare a 0.01M solution. Mix 200 mL of this buffer with 800 mL of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas in an ultrasonic bath for 5 minutes before use.[4]
-
Standard Stock Solutions: Accurately weigh and dissolve this compound reference standards in the mobile phase to obtain desired concentrations (e.g., artemether: 1.0 mg/mL, lumefantrine: 1.2 mg/mL).[7]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., artemether: 3.2-19.2 µg/mL, lumefantrine: 16-96 µg/mL).[4]
1.3. Sample Preparation
-
Tablets: Weigh and finely powder at least five tablets. Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredients and transfer it to a volumetric flask.[7]
-
Suspensions: For oral dry suspensions, reconstitute as per the instructions. Then, take a volume of the suspension equivalent to a known amount of the active ingredients.[5]
-
Extraction: Add a suitable solvent (e.g., 0.1N methanolic HCl or ethanol (B145695) with 0.5% acetic acid) to the sample in the volumetric flask.[5][7] Sonicate for a specified time (e.g., 15-20 minutes) to ensure complete dissolution of the active ingredients.[8][9]
-
Dilution and Filtration: Dilute the solution to the mark with the solvent. Centrifuge a portion of the solution, and then filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[7]
1.4. Data Analysis
-
Identify and quantify the peaks of this compound based on their retention times compared to the standards.
-
Construct calibration curves by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curves.
Quantitative Data Summary
| Parameter | Method 1[4] | Method 2[6] | Method 3[10] | Method 4[5] |
| Column | BDS Hypersil C18 (150 x 4.6 mm, 3 µm) | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | Not Specified | ODS Hypersil (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01M TBAHS:Acetonitrile (20:80) | Acetonitrile:50 mM KH2PO4 pH 3 (55:45) | Ethanol 96%:10 mM Acetic Acid pH 3.35 (63:37) | Methanol:0.1N Methanolic HCl |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified | 1.5 mL/min |
| Detection Wavelength | 222 nm | 210 nm | Not Specified | 210 nm |
| Retention Time (Artemether) | 4.19 min | 3.164 min | Not Specified | Not Specified |
| Retention Time (Lumefantrine) | 5.22 min | 4.193 min | Not Specified | Not Specified |
| Linearity Range (Artemether) | 3.2 - 19.2 µg/mL | Not Specified | 0.08 - 0.12 mg/mL | 50 - 150% of nominal concentration |
| Linearity Range (Lumefantrine) | 16 - 96 µg/mL | Not Specified | 0.0096 - 0.0144 mg/mL | 50 - 150% of nominal concentration |
| Correlation Coefficient (r²) | 0.999 (both) | Not Specified | Not Specified | 0.9981 (Artemether), 0.9968 (Lumefantrine) |
| LOD (Artemether) | 0.201 µg/mL | Not Specified | Not Specified | 0.055 mg/mL |
| LOQ (Artemether) | 0.609 µg/mL | Not Specified | Not Specified | 0.079 mg/mL |
| LOD (Lumefantrine) | 2.99 µg/mL | Not Specified | Not Specified | 0.024 mg/mL |
| LOQ (Lumefantrine) | 9.086 µg/mL | Not Specified | Not Specified | 0.0714 mg/mL |
| % Recovery (Artemether) | 99.18 - 100.19 | Not Specified | Not Specified | 100.13 - 101.98 |
| % Recovery (Lumefantrine) | 99.96 - 100.07 | Not Specified | Not Specified | 98.89 - 102.12 |
Experimental Workflow
Caption: HPLC-UV workflow for artemether-lumefantrine analysis.
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy is a rapid, non-destructive analytical technique that can be used for the qualitative and quantitative analysis of pharmaceutical products.[11][12] It is particularly useful as a screening tool to quickly identify counterfeit or substandard drugs.[13]
Application Note
This protocol outlines the use of a handheld NIR spectrometer for the rapid detection of falsified artemether-lumefantrine tablets. The method involves comparing the NIR spectra of test samples with those of authentic samples using chemometric models.
Experimental Protocol
2.1. Instrumentation
-
NIR Spectrometer: A handheld or benchtop NIR spectrometer.
2.2. Reference Library Development
-
Collect NIR spectra from a diverse set of authentic artemether-lumefantrine tablets from various manufacturers and batches.
-
Also, collect spectra of known counterfeit or substandard samples, if available.
2.3. Sample Analysis
-
Place the tablet directly on the NIR probe or in the sample holder.
-
Acquire the NIR spectrum according to the instrument's instructions.
2.4. Data Analysis
-
Preprocessing: Apply spectral preprocessing techniques such as Savitzky-Golay smoothing and differentiation, and Multiplicative Scatter Correction (MSC) to reduce noise and baseline variations.[11]
-
Chemometric Modeling:
-
Principal Component Analysis (PCA): Use PCA as an exploratory tool to identify trends, similarities, and differences between the spectra of authentic and suspicious samples.[13]
-
Soft Independent Modeling of Class Analogy (SIMCA): Develop a one-class classifier model using the spectra of authentic samples. This model can then be used to classify unknown samples as either authentic or counterfeit.[10]
-
Quantitative Data Summary
NIR spectroscopy is primarily a qualitative or semi-quantitative technique for screening. Quantitative analysis is possible but generally requires more complex calibration models. The performance is often reported in terms of sensitivity and specificity for detecting counterfeits. For instance, one study reported 100% sensitivity and specificity in identifying falsified drugs with no active pharmaceutical ingredient using a handheld NIR spectrometer combined with DD-SIMCA.[10]
Logical Relationship Diagram
Caption: Logic diagram for NIR-based counterfeit drug detection.
Colorimetric Assay
Colorimetric assays are simple, low-cost methods that can provide a rapid visual indication of the presence and approximate quantity of active pharmaceutical ingredients.[8]
Application Note
This protocol describes a simple colorimetric test for the simultaneous detection of this compound in a single tablet solution using common laboratory acids. This method is suitable for field screening where sophisticated instrumentation is not available.
Experimental Protocol
3.1. Reagents
-
Sulfuric acid
-
Acetic acid
3.2. Standard and Sample Preparation
-
Calibration Standards: Prepare secondary calibration standards from authentic Coartem® tablets with known this compound content. Pulverize tablets and dissolve a weighed portion in a solution of 10% acetic acid in methanol.[8]
-
Sample Preparation: Pulverize the suspect tablet and dissolve a weighed portion in the same solvent as the standards.
3.3. Assay Procedure
-
Transfer a specific volume (e.g., 100 µL) of the filtered standard and sample solutions into the wells of a 96-well plate in triplicate.
-
Add the color-developing reagents (sulfuric and acetic acid).
-
Allow the color to develop.
3.4. Data Analysis
-
Visual Inspection: Compare the color developed in the sample wells to that of the standard wells. A significant color difference may indicate a counterfeit product.
-
Quantitative Measurement: Use a plate reader to measure the absorbance at a specific wavelength (e.g., 420 nm for lumefantrine).[8] Compare the absorbance of the sample to a calibration curve generated from the standards.
Quantitative Data Summary
Colorimetric assays are generally semi-quantitative. The accuracy depends on the visual comparison or the calibration of the plate reader. One study reported that for lumefantrine, the assay was linear over a certain concentration range, allowing for quantitative estimation.
Experimental Workflow
Caption: Workflow for the colorimetric assay of artemether-lumefantrine.
References
- 1. The counterfeit anti-malarial is a crime against humanity: a systematic review of the scientific evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. biomedres.us [biomedres.us]
- 6. Artemether–Lumefantrine Concentrations in Tablets and Powders from Ghana Measured by a New High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Integration of Novel Low-Cost Colorimetric, Laser Photometric, and Visual Fluorescent Techniques for Rapid Identification of Falsified Medicines in Resource-Poor Areas: Application to Artemether–Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Assessment of Artemether-Lumefantrine Samples and Artemether Injections Sold in the Cape Coast Metropolis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting counterfeit antimalarial tablets by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Falsified Antimalarial Sulfadoxine-Pyrimethamine and Dihydroartemisinin-Piperaquine Drugs Using a Low-Cost Handheld Near-Infrared Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying Artemether-Lumefantrine Drug Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting experimental studies to investigate drug-drug interactions with the fixed-dose antimalarial combination, artemether-lumefantrine.
Introduction
Artemether-lumefantrine is a cornerstone of malaria treatment, but its efficacy and safety can be influenced by co-administered drugs. Both artemether (B1667619) and lumefantrine (B1675429) are metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4, making them susceptible to pharmacokinetic interactions.[1][2][3] Lumefantrine is also a substrate of the P-glycoprotein (P-gp) efflux transporter.[1][4][5] Understanding these interactions is critical for ensuring optimal therapeutic outcomes and avoiding adverse events, particularly in patient populations where polypharmacy is common, such as individuals with HIV or tuberculosis co-infections.[6][7]
These application notes provide a framework for investigating these interactions through a combination of in vitro and clinical study designs.
Key Signaling and Metabolic Pathways
Artemether is rapidly metabolized to its active metabolite, dihydroartemisinin (B1670584) (DHA), primarily by CYP3A4, with minor contributions from CYP2B6, CYP2C9, and CYP2C19.[2][6] Lumefantrine is also mainly metabolized by CYP3A4 to its less active metabolite, desbutyl-lumefantrine.[6] Both artemether and lumefantrine have been shown to have some inductive effects on CYP enzymes.[2] Lumefantrine has also been identified as an inhibitor of CYP2D6 in vitro.[2] Furthermore, lumefantrine is a substrate for the P-glycoprotein (P-gp) transporter, which can influence its absorption and disposition.[1][4][5]
Caption: Metabolic pathways of this compound and sites of potential drug interactions.
Data Presentation
In Vitro Cytochrome P450 Inhibition
| Compound | CYP Isoform | Test System | IC50 (µM) | Ki (µM) | Inhibition Type |
| Artemether | CYP2C19 | Human Liver Microsomes | - | - | Weak |
| Artemether | CYP3A4 | Human Liver Microsomes | ~50 | - | Weak |
| Dihydroartemisinin | CYP1A2 | Recombinant CYP | - | - | Noticeable |
| Dihydroartemisinin | CYP2C19 | Recombinant CYP | - | - | Noticeable |
| Dihydroartemisinin | CYP3A4 | Human Liver Microsomes | >125 | - | No significant inhibition |
| Lumefantrine | CYP2D6 | In vitro | - | - | Significant |
Note: Specific IC50 and Ki values for this compound are not consistently reported in the literature, often being described qualitatively.
In Vitro Cytochrome P450 Induction
| Compound | CYP Isoform | Test System | EC50 (µM) | Emax (fold induction) |
| Artemisinin (B1665778) (related compound) | CYP2B6 | Primary Human Hepatocytes | 0.6 | 1.9 |
| Artemisinin (related compound) | CYP3A4 | Primary Human Hepatocytes | 5.9 | 3.5 |
| Artemisinin (related compound) | CYP1A2 | Primary Human Hepatocytes | 5.2 | 7.9 |
| Artemisinin (related compound) | CYP2A6 | Primary Human Hepatocytes | 4.0 | 11.7 |
Note: Data for the direct induction potential of this compound are limited; data for the related compound artemisinin (Qing-hao-su) are presented as an indication of potential effects.[8]
Clinical Pharmacokinetic Drug Interactions
| Co-administered Drug | Effect on Artemether | Effect on Dihydroartemisinin (DHA) | Effect on Lumefantrine |
| Antiretrovirals | |||
| Efavirenz | ↓ AUC by 79%, ↓ Cmax by 59%[9] | ↓ AUC by 75%, ↓ Cmax by 78%[9] | ↓ AUC by 56%, ↓ Cmax by 28%[9] |
| Nevirapine (B1678648) | ↓ AUC by 72%, ↓ Cmax by 61%[9] | ↓ AUC by 37%, ↓ Cmax by 45%[9] | ↑ Exposure (unexpected)[7] |
| Lopinavir/Ritonavir | Trend towards ↓ Cmax and AUC | ↓ AUC | ↑ AUC by 2-3 fold |
| Anti-tuberculosis Drugs | |||
| Rifampicin | ↓ AUC by 89%, ↓ Cmax by 83% | ↓ AUC by 85%, ↓ Cmax by 78% | ↓ AUC by 68% |
| Other Antimalarials | |||
| Quinine | ↓ Plasma levels (not clinically relevant)[10] | ↓ Plasma levels (not clinically relevant)[10] | No significant effect[10] |
| Mefloquine | - | - | ↓ AUC (clinically insignificant) |
| CYP3A4 Inhibitors | |||
| Ketoconazole | ↑ AUC by 2.3-fold | ↑ AUC by 1.5-fold | ↑ AUC by 1.6-fold |
AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration. Arrows indicate an increase (↑) or decrease (↓) in the pharmacokinetic parameter.
Experimental Protocols
In Vitro CYP450 Inhibition Assay (Human Liver Microsomes)
This protocol outlines a general procedure for assessing the inhibitory potential of this compound on major CYP450 isoforms using pooled human liver microsomes.
Caption: Workflow for a CYP450 inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of artemether, lumefantrine, and positive control inhibitors in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of pooled human liver microsomes, CYP-specific probe substrates, and the NADPH regenerating system in incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer, human liver microsomes, and the test compound (artemether or lumefantrine) or a known inhibitor (positive control).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Add the CYP-specific probe substrate to all wells.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Reaction and Termination:
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range of metabolite formation.
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
If determining the inhibition constant (Ki), repeat the assay with varying concentrations of both the probe substrate and the inhibitor.
-
In Vitro CYP450 Induction Assay (Cryopreserved Primary Human Hepatocytes)
This protocol describes a method to evaluate the potential of this compound to induce the expression and activity of CYP enzymes in cultured human hepatocytes.[2][11][12]
Caption: Workflow for a CYP450 induction assay.
Protocol:
-
Cell Culture:
-
Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a confluent monolayer.
-
-
Compound Treatment:
-
Prepare treatment media containing various concentrations of artemether, lumefantrine, positive control inducers (e.g., rifampicin for CYP3A4, omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6), and a vehicle control (e.g., DMSO).[11]
-
Replace the culture medium with the treatment media daily for 48 to 72 hours.
-
-
Assessment of Induction:
-
Enzyme Activity:
-
After the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates.[11]
-
After a defined incubation time, collect the supernatant and analyze the formation of metabolites by LC-MS/MS.
-
-
mRNA Expression (Optional):
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.
-
-
-
Data Analysis:
-
Calculate the fold induction of enzyme activity or mRNA expression relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) values by fitting the concentration-response data to a suitable model.[13]
-
P-glycoprotein (P-gp) Substrate and Inhibition Assay (Caco-2 Cells)
This bidirectional permeability assay using Caco-2 cell monolayers is the gold standard for identifying P-gp substrates and inhibitors.[9][10][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacogenetics of artemether‐lumefantrine influence on nevirapine disposition: Clinically significant drug–drug interaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemether-lumefantrine co-administration with antiretrovirals: population pharmacokinetics and dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 13. xenotech.com [xenotech.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Lumefantrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the poor oral bioavailability of the antimalarial drug, lumefantrine (B1675429).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of lumefantrine inherently low and variable?
A1: The poor oral bioavailability of lumefantrine stems from several factors. It is a highly lipophilic and crystalline compound, categorized as Biopharmaceutics Classification System (BCS) Class II/IV, indicating low aqueous solubility and/or permeability.[1][2][3] This low solubility limits its dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption.[4] Furthermore, its absorption is significantly dependent on co-administration with fatty food, which can increase bioavailability up to 16-fold, leading to high variability in clinical outcomes if dosing instructions are not strictly followed.[5][6] P-glycoprotein (P-gp) mediated efflux, where the drug is actively transported out of intestinal cells back into the lumen, may also contribute to its low and variable absorption.[2][7][8]
Q2: What are the primary formulation strategies to enhance lumefantrine's oral bioavailability?
A2: The main strategies focus on improving the solubility and dissolution rate of lumefantrine. These include:
-
Solid Dispersions: Dispersing lumefantrine in a hydrophilic polymer matrix in an amorphous state to prevent recrystallization and enhance dissolution.[1][9][10][11]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Solid Lipid Nanoparticles (SLNs) which present the drug in a solubilized state and can facilitate lymphatic absorption.[12][13][14][15][16]
-
Nanotechnology: Reducing the particle size of lumefantrine to the nanoscale (nanosuspensions, nanoparticles) to increase the surface area for faster dissolution.[17][18][19][20]
-
Co-crystals/Co-amorphous Systems: Forming multi-component crystals or amorphous systems with other molecules (e.g., piperine) to improve solubility and potentially inhibit efflux pumps like P-gp.[2][7][21]
Q3: How do I choose between a solid dispersion and a lipid-based formulation for my research?
A3: The choice depends on your specific research goals and available resources.
-
Solid dispersions are a well-established technique for improving the dissolution of poorly soluble drugs. They can be prepared by various methods like solvent evaporation, fusion, or hot-melt extrusion.[1][9][10] They are often a good starting point and have shown significant bioavailability enhancement (up to 48-fold in some studies).[5] However, physical stability of the amorphous state can be a concern.[11][22]
-
Lipid-based formulations are particularly suitable for highly lipophilic drugs like lumefantrine. They can improve solubility and may bypass first-pass metabolism through lymphatic uptake.[16] SNEDDS can be a robust formulation for achieving consistent bioavailability.[15][16] The complexity of the formulation and potential for drug precipitation upon dilution in the GI tract can be challenges.[14]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of Lumefantrine Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate amorphization in solid dispersion. | Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). | Crystalline drug has a much lower dissolution rate than its amorphous counterpart. The absence of crystalline peaks in PXRD and a single glass transition temperature in DSC confirm an amorphous state.[1][7] |
| Poor choice of polymer or drug-to-polymer ratio. | Screen different hydrophilic polymers (e.g., PVP K30, HPMCAS, Soluplus®) and vary the drug-to-carrier ratio.[10][23] | The polymer's ability to maintain the drug in a supersaturated state and prevent crystallization is crucial. The optimal ratio balances drug loading with the polymer's solubilizing capacity.[11][24] |
| Drug recrystallization during dissolution. | Incorporate a precipitation inhibitor in the formulation or dissolution medium. | Some polymers are more effective at preventing the drug from crashing out of solution once a supersaturated state is achieved.[11] |
| Inappropriate dissolution medium. | For lipid-based systems, use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed or fasted state intestinal fluids. For other formulations, consider adding surfactants (e.g., SLS, Tween 80) to the medium to improve wetting.[25] | Standard compendial media may not adequately reflect the in vivo environment for lipophilic drugs, leading to poor in vitro-in vivo correlation.[25][26] |
Issue 2: High Variability in In Vivo Bioavailability Data
| Potential Cause | Troubleshooting Step | Rationale |
| Significant food effect. | Standardize the feeding state of the animal model (e.g., fasted vs. fed with a high-fat meal). | Lumefantrine's absorption is highly dependent on the presence of fat.[5][6] Controlling the feeding state is critical for reducing variability.[4] |
| Formulation instability in the GI tract. | For SNEDDS, evaluate the emulsion droplet size and stability upon dilution in simulated gastric and intestinal fluids. | Precipitation of the drug from the lipid formulation in the GI tract can lead to erratic absorption.[14] |
| Inconsistent dosing. | Ensure accurate and consistent administration of the formulation, especially for suspensions or lipid-based systems. | Proper dosing technique is essential for achieving reproducible results in preclinical studies. |
| P-glycoprotein (P-gp) efflux. | Consider co-administration with a P-gp inhibitor like piperine (B192125) or verapamil (B1683045) in your experimental design. | Inhibiting P-gp can reduce the efflux of lumefantrine back into the intestinal lumen, thereby increasing its net absorption and potentially reducing variability.[2][7][8] |
Quantitative Data Summary
The following tables summarize the quantitative improvements in bioavailability and dissolution reported for various lumefantrine formulations.
Table 1: In Vivo Bioavailability Enhancement of Lumefantrine Formulations
| Formulation Type | Key Excipients | Animal Model/Subject | Bioavailability Increase (Fold Change vs. Control) | Reference |
| Solid Dispersion (SDF) | Not specified | Healthy Volunteers (fasted) | ~24 to ~48-fold | [5][27] |
| Nanoparticles (FNP) | Not specified | In vivo model | 4.8-fold | [17] |
| Pro-Pheroid Formulation | Not specified | Mouse (fasted) | 3.5-fold | [4][28] |
| SNEDDS | Propylene glycol dicaprylate caprate, Cremophor EL, Tween 80, Transcutol HP | Wistar Rats | ~2-fold (AUC increase) | [16] |
| Solid Lipid Nanoparticles (DHA-LUM-SLNs) | Not specified | Swiss Albino Mice | 31% more efficacious in parasite clearance | [18] |
Table 2: In Vitro Dissolution Enhancement of Lumefantrine Formulations
| Formulation Type | Key Excipients | Dissolution Improvement | Reference |
| Solid Dispersion | PVP K30 | Significantly enhanced compared to pure drug | [10] |
| Solid Dispersion | Soluplus® | Improved solubility and dissolution rate | [23] |
| Nanosuspension | Polysorbate 80 | ~8-fold increase in drug release | [20] |
| SNEDDS | Oleic acid, Cremophor® EL, Transcutol® HP | >95% release within 15 minutes | [15] |
| Amorphous Solid Dispersion | HPMCP | Maximum drug release of 140 µg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of Lumefantrine Solid Dispersion by Solvent Evaporation
-
Selection of Polymer: Choose a hydrophilic polymer such as Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl cellulose (B213188) (HPC), or Soluplus®.[1][9][10]
-
Preparation of Drug-Polymer Solution:
-
Weigh lumefantrine and the selected polymer in the desired ratio (e.g., 1:1, 1:2, 1:3).[10]
-
Dissolve both components in a suitable organic solvent (e.g., acetone, chloroform, or a mixture).[1] Ensure a clear solution is obtained, which may require stirring for approximately 30 minutes at room temperature.[1]
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator. The resulting solid mass is the solid dispersion.
-
Alternatively, pour the solution into a petri dish and allow the solvent to evaporate at room temperature or in a vacuum oven.[1]
-
-
Post-Processing:
-
Scrape the dried solid dispersion from the container.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.[1]
-
-
Characterization:
-
Perform Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.[9][10]
-
Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of lumefantrine in the dispersion.[1]
-
Determine drug content and perform in vitro dissolution studies.[9]
-
Protocol 2: Preparation of Lumefantrine Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Excipient Screening:
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant.
-
For each mixture, titrate with water and observe for the formation of a nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.[16]
-
-
Formulation Preparation:
-
Select a composition from within the identified nanoemulsion region.
-
Accurately weigh and mix the oil, surfactant, and co-surfactant.
-
Add lumefantrine to the mixture and stir until it is completely dissolved. This isotropic mixture is the SNEDDS formulation.[15]
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SNEDDS formulation to an aqueous medium (e.g., 0.1 N HCl) with gentle agitation and measure the time it takes to form a nanoemulsion.[16]
-
Droplet Size Analysis: Dilute the SNEDDS in an aqueous medium and measure the globule size and polydispersity index (PDI) using a particle size analyzer.[16]
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[16]
-
In Vitro Drug Release: Perform dissolution studies, typically in a medium like 0.1 N HCl, and measure the percentage of drug released over time.[16]
-
Visualizations
Caption: Workflow for Solid Dispersion Formulation and Characterization.
Caption: Strategies to Overcome Lumefantrine's Poor Bioavailability.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. jst.org.in [jst.org.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vivo efficacy and bioavailability of lumefantrine: Evaluating the application of Pheroid technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of Lumefantrine Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Development and Characterization of Lumefantrine Solid Dispersion with Piperine for Solubility Enhancement | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and evaluation of solid dispersion of Lumefantrine for dissolution enhancement [magnascientiapub.com]
- 10. ajptonline.com [ajptonline.com]
- 11. Physical Stability and Dissolution of Lumefantrine Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of novel lipid based formulation of β-Artemether and Lumefantrine in murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. archives.ijper.org [archives.ijper.org]
- 17. malariaworld.org [malariaworld.org]
- 18. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of nanocapsules containing lumefantrine and artemether in an experimental model of cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. ijcrt.org [ijcrt.org]
- 22. Physical stability and release properties of lumefantrine amorphous solid dispersion granules prepared by a simple solvent evaporation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Investigating In Vitro and Ex Vivo Properties of Artemether/Lumefantrine Double-Fixed Dose Combination Lipid Matrix Tablets Prepared by Hot Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Artemether and Lumefantrine Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetics of artemether (B1667619) and lumefantrine (B1675429).
Frequently Asked Questions (FAQs)
Q1: What are the main sources of pharmacokinetic variability for artemether and lumefantrine?
A1: The primary sources of pharmacokinetic variability for artemether and its active metabolite dihydroartemisinin (B1670584) (DHA), as well as lumefantrine, include:
-
Food Effect: The absorption of both this compound is significantly increased in the presence of food, particularly fatty meals. The bioavailability of artemether can increase by two- to three-fold, while lumefantrine bioavailability can increase by as much as 16-fold when administered with a high-fat meal compared to fasting conditions.[1][2][3][4]
-
Drug-Drug Interactions: Co-administration with other drugs, especially inhibitors or inducers of Cytochrome P450 (CYP) enzymes, can alter the metabolism of this compound. For example, potent CYP3A4 inhibitors like ketoconazole (B1673606) can increase exposure to both drugs and DHA.[5] Conversely, CYP3A4 inducers like some antiretrovirals (e.g., efavirenz, nevirapine) can decrease their plasma concentrations.
-
Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes, primarily CYP3A4, can lead to inter-individual differences in drug metabolism and exposure.[6]
-
Special Populations: Patient populations such as pregnant women and children may exhibit altered pharmacokinetics due to physiological differences.[7]
Q2: Why is the timing of blood sampling critical in pharmacokinetic studies of artemether-lumefantrine?
A2: The timing of blood sampling is crucial due to the distinct pharmacokinetic profiles of the two drugs. Artemether is absorbed and eliminated rapidly, with a short half-life of about one to three hours.[1][2][7] To accurately capture its peak concentration (Cmax) and absorption phase, intensive blood sampling is required shortly after administration. In contrast, lumefantrine is absorbed more slowly and has a much longer elimination half-life of three to six days.[1][2] Therefore, blood sampling for lumefantrine needs to extend over a longer period to characterize its distribution and elimination phases adequately.
Q3: How does malaria infection itself affect the pharmacokinetics of this compound?
A3: Acute malaria can influence the pharmacokinetics of these drugs. The disease state can lead to variable absorption.[2] However, as the patient recovers, drug absorption, particularly for lumefantrine, tends to improve, partly due to the patient's ability to tolerate food better.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High inter-individual variability in pharmacokinetic parameters | - Inconsistent food intake among study participants.- Co-administration of interacting medications.- Genetic differences in drug-metabolizing enzymes (e.g., CYP3A4). | - Standardize meal plans, especially fat content, for all participants during drug administration.[4]- Carefully screen participants for concomitant medications and establish a clear protocol for their use.- Consider genotyping for relevant CYP enzymes to stratify the study population or as a covariate in the analysis.[6] |
| Lower than expected drug concentrations | - Administration on an empty stomach.- Poor adherence to the dosing regimen.- Co-administration with CYP450 inducers (e.g., certain antiretrovirals). | - Ensure administration with a meal containing an adequate amount of fat.[1][3]- Implement measures to monitor and encourage patient adherence.- Review and document all concomitant medications. |
| Inconsistent results from bioanalytical assays | - Issues with sample collection, processing, or storage.- Matrix effects in LC-MS/MS analysis.- Instability of artemether and DHA in plasma samples. | - Follow a standardized protocol for blood collection, plasma separation, and storage at appropriate temperatures (e.g., -80°C).- Use a validated bioanalytical method with an appropriate internal standard to mitigate matrix effects.[8]- Consider using stabilizers like hydrogen peroxide for artemether and DHA in plasma samples to prevent degradation.[9] |
| Difficulty in characterizing the terminal elimination phase of lumefantrine | - Insufficient duration of blood sampling. | - Extend the blood sampling period to at least 72 hours post-dose, and ideally longer, to accurately capture the long half-life of lumefantrine.[4] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Artemether and Dihydroartemisinin (DHA)
| Parameter | Artemether | Dihydroartemisinin (DHA) | Condition | Reference |
| Tmax (hours) | ~2 | ~2 | Healthy Volunteers & Malaria Patients | [7] |
| t½ (hours) | ~1-3 | ~1-3 | Healthy Volunteers & Malaria Patients | [1][2][7] |
| Effect of Food on Bioavailability | >2-fold increase | - | With a high-fat meal | [4][7] |
| Effect of Ketoconazole (CYP3A4 inhibitor) on AUC | 2.4-fold increase | 1.7-fold increase | Co-administration | [5] |
Table 2: Pharmacokinetic Parameters of Lumefantrine
| Parameter | Value | Condition | Reference |
| Tmax (hours) | ~6-8 | Healthy Volunteers & Malaria Patients | [4] |
| t½ (days) | 3-6 | Healthy Volunteers & Malaria Patients | [1][2] |
| Effect of Food on Bioavailability | ~16-fold increase | With a high-fat meal | [4][7] |
| Effect of Ketoconazole (CYP3A4 inhibitor) on AUC | 1.7-fold increase | Co-administration | [5] |
Experimental Protocols
Protocol 1: Standard Pharmacokinetic Study Design
This protocol is based on WHO recommendations for bioequivalence studies and can be adapted for other pharmacokinetic investigations.
-
Study Design: A single-dose, open-label, two-way crossover design is recommended.[10]
-
Subjects: Healthy adult volunteers.
-
Dosing: Administer a single oral dose of the artemether-lumefantrine formulation.
-
Food Conditions: Administer the drug with a standardized meal. A high-fat meal is often used to maximize absorption and reduce variability.[4]
-
Blood Sampling:
-
Artemether/DHA: Due to the short half-life, intensive sampling is required in the initial hours post-dose. Suggested time points: pre-dose, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 4, 6, and 8 hours.[4]
-
Lumefantrine: Due to the long half-life, sampling should extend for a longer duration. Suggested time points: pre-dose, and at 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[4]
-
-
Sample Processing: Collect blood in appropriate anticoagulant tubes (e.g., K3EDTA). Centrifuge to separate plasma, which should then be stored at -80°C until analysis.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
Protocol 2: Bioanalytical Method for Quantification of Artemether, DHA, and Lumefantrine in Human Plasma using LC-MS/MS
This is a generalized protocol based on several published methods.[8][11][12][13]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 1.8 mL of a precipitation solvent (e.g., acetonitrile (B52724) or a mobile phase mixture).[12]
-
Vortex for 3 minutes.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.[12]
-
Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[12]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or similar column (e.g., Inertsil ODS, Zorbax SB-Ciano).[11][12]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water or ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile and/or methanol).[8][11][12]
-
-
Mass Spectrometric Detection:
-
Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Visualizations
Caption: A typical workflow for a pharmacokinetic study of artemether-lumefantrine.
Caption: The primary metabolic pathways for this compound, highlighting the central role of CYP3A4.
References
- 1. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Pharmacokinetics of Artemether-Lumefantrine and Artesunate-Amodiaquine in Children in Kampala, Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 4. extranet.who.int [extranet.who.int]
- 5. Pharmacokinetics and electrocardiographic pharmacodynamics of artemether-lumefantrine (Riamet®) with concomitant administration of ketoconazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determine the enzymatic kinetic characteristics of CYP3A4 variants utilizing artemether-lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmadesk.com [pharmadesk.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Artemether and Lumefantrine Instability in Analytical Samples
Welcome to the technical support center for troubleshooting issues related to the stability of artemether (B1667619) and lumefantrine (B1675429) in analytical samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing a decrease in artemether and/or lumefantrine concentration in my prepared samples over a short period?
This is a common issue and can be attributed to several factors related to the inherent chemical properties of the two compounds.
-
For Artemether: Artemether is susceptible to hydrolysis, particularly in neutral and alkaline conditions. The endoperoxide bridge, crucial for its antimalarial activity, is prone to degradation.[1][2][3] It has been observed that artemether degrades fastest in neutral conditions, followed by basic and then acidic conditions.[1][2] In the presence of products from hemolysis, such as ferriprotoporphyrin (FP-IX), artemether degradation can be accelerated.[4]
-
For Lumefantrine: Lumefantrine is a basic compound and its stability can be pH-dependent.[5] While generally more stable than artemether, it can degrade under certain conditions.[6]
Troubleshooting Steps:
-
pH Control: Ensure the pH of your sample diluent is acidic. A pH of around 3.0 to 3.35 has been shown to be suitable for simultaneous analysis.[5][7]
-
Solvent Selection: Use appropriate solvents. Both artemether and lumefantrine have poor water solubility.[8][9] Methanol (B129727), acetonitrile (B52724), and mixtures of these with acidic buffers are commonly used.[7][10][11] For dissolution media, the addition of surfactants like Myrj 52 or sodium lauryl sulfate (B86663) in acidic buffers can improve solubility and stability.[12][13][14]
-
Temperature Control: Store samples at reduced temperatures (e.g., 2-8°C) and protect from prolonged exposure to room temperature.[4]
-
Light Protection: Protect samples from light, as photodegradation can occur.[15] Use amber vials or cover tubes with aluminum foil.
2. I am observing unexpected peaks in my chromatogram. What could be the cause?
The appearance of extra peaks often indicates the presence of degradation products.
-
Artemether Degradation Products: Forced degradation studies have identified several degradation products for artemether under various stress conditions like acid, base, and oxidation.[15][16] For instance, acid-induced degradation can lead to multiple additional peaks.[15]
-
Lumefantrine Degradation Products: Lumefantrine can also degrade, for example, into desbutylketo derivatives and N-oxide forms under stress conditions.[16]
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To identify if the unknown peaks correspond to degradation products, perform forced degradation studies on your standard solutions under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in creating a degradation profile.
-
Review Literature: Compare the retention times of your unknown peaks with those of known degradation products reported in the literature.
-
Optimize Chromatography: Adjust your HPLC method (e.g., mobile phase composition, gradient) to achieve better separation between the parent drugs and their degradants.
3. My lumefantrine peak shape is poor (e.g., tailing, broad). How can I improve it?
Poor peak shape for lumefantrine, a basic compound, is often due to interactions with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase is critical. To minimize peak tailing, the pH should ideally be well above the pKa of lumefantrine (pKa values are 8.73 and 13.49) to keep it in its neutral form.[8] However, this high pH can damage standard silica-based columns. A common and effective approach is to use an acidic mobile phase (e.g., pH 3.0-3.35), which ensures consistent protonation of lumefantrine and reduces interaction with residual silanols on the column.[5][7]
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., Halo RP-Amide) that shows better performance for basic compounds.[7]
-
Ion-Pairing Agents: The use of an ion-pairing agent like tetrabutyl ammonium (B1175870) hydrogen sulphate in the mobile phase can improve peak shape and retention.[10]
-
Concentration Effects: High concentrations of lumefantrine can lead to asymmetrical peaks. If you are analyzing a sample with a high lumefantrine to artemether ratio, you may need to dilute your sample or adjust injection volume.[5]
4. Why is the recovery of artemether and/or lumefantrine low in my plasma samples?
Low recovery from biological matrices like plasma can be due to several factors.
-
Protein Binding: Both drugs, being lipophilic, can bind to plasma proteins, making extraction difficult.
-
Instability in Matrix: As mentioned earlier, artemether is particularly unstable in biological matrices, and its degradation can be catalyzed by components released during hemolysis.[4]
-
Extraction Inefficiency: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal.
Troubleshooting Steps:
-
Optimize Extraction: Experiment with different extraction solvents and pH adjustments to improve recovery.
-
Sample Handling: Minimize the time between sample collection, processing, and analysis. Keep samples on ice and protected from light.
-
Stabilizing Agents: For artemether, the addition of a stabilizing agent to the plasma sample immediately after collection can be beneficial.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solutions: Prepare separate stock solutions of this compound in methanol or a suitable organic solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux at 60°C for a specified period (e.g., 1 hour).[15] Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux at 60°C for a specified period.[15] Neutralize the solution before injection.
-
Oxidative Degradation: Mix the stock solution with 3-10% hydrogen peroxide and keep at room temperature for a specified period.[1][15]
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a set temperature (e.g., 100°C) for 24 hours.[15] Also, reflux a solution of the drug for a set period (e.g., 8 hours).[15]
-
Photodegradation: Expose the solid drug powder or a solution to UV light in a photostability chamber for 24 hours.[15]
-
-
Sample Analysis: Analyze the stressed samples using the developed HPLC method and compare the chromatograms with that of an unstressed standard solution.
Protocol 2: HPLC-UV Method for Simultaneous Determination
This is a representative HPLC-UV method. Optimization may be required based on your specific instrumentation and column.
-
Column: BDS Hypersil C18 (150 x 4.6 mm, 3 µm) or equivalent.[10]
-
Mobile Phase: 0.01M tetrabutyl ammonium hydrogen sulphate and acetonitrile (20:80 v/v).[10] Alternatively, acetonitrile and 1 mM phosphate (B84403) buffer pH 3.0 (52:48 v/v) can be used.[7]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 222 nm for simultaneous detection.[10] Alternatively, a dual-wavelength detection at 210 nm for artemether and 335 nm for lumefantrine can be employed for better sensitivity and specificity.[7]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.[7]
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Artemether | Lumefantrine |
| Solubility | Poorly soluble in water, freely soluble in acetone, methanol, and ethanol.[8] | Almost insoluble in water and aqueous acids, freely soluble in N,N-dimethylformamide, chloroform, and ethyl acetate.[8] |
| pKa | 3.48[8] | 8.73, 13.49[8] |
| logP | 3.53[8] | 9.19[8] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Artemether Degradation | Lumefantrine Degradation |
| Acidic (e.g., 0.1 N HCl, 60°C) | Extensive degradation observed.[1][15] | Degradation observed.[15] |
| Basic (e.g., 0.1 N NaOH, 60°C) | Degradation observed.[15] | Degradation observed.[15] |
| Neutral (Hydrolysis) | Fastest degradation compared to acidic and basic conditions.[1][2] | Relatively stable.[17] |
| Oxidative (e.g., 3-10% H2O2) | Stable.[1] | Degradation observed.[16] |
| Thermal (e.g., 60-100°C) | Stable at 60°C.[1] | Relatively stable.[6] |
| Photolytic (UV light) | Stable.[1][15] | Degradation may occur. |
Visualizations
Caption: Key instability pathways for this compound.
Caption: A typical experimental workflow for sample analysis.
Caption: Troubleshooting decision tree for common stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferriprotoporphyrin catalysed decomposition of artemether: analytical and pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. A rapid stability-indicating, fused-core HPLC method for simultaneous determination of β-artemether and lumefantrine in anti-malarial fixed dose combination products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. biomedres.us [biomedres.us]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Development of a dissolution method for lumefantrine and artemether in immediate release fixed dose artemether/lumefantrine tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a dissolution method for lumefantrine and artemether in immediate release fixed dose artemether/lumefantrine tablets | springermedizin.de [springermedizin.de]
- 15. phmethods.net [phmethods.net]
- 16. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Artemether and Lumefantrine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of artemether (B1667619) and lumefantrine (B1675429). The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during method development and routine analysis.
Troubleshooting Guide
This section addresses specific problems you might encounter during the HPLC analysis of artemether and lumefantrine, with a focus on mobile phase optimization.
| Problem | Question | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing) | Q1: My lumefantrine peak is showing significant tailing. How can I improve its shape? | Lumefantrine is a basic compound and can interact with acidic residual silanols on the C18 column packing material, leading to peak tailing. The mobile phase pH might not be optimal to suppress this interaction. | 1. Adjust Mobile Phase pH: Increase the pH of the mobile phase to be closer to or slightly above the pKa of lumefantrine (~9.3) to reduce its interaction with silanols. However, be mindful of the column's pH stability. A common approach is to use a pH in the acidic range (e.g., pH 2.5-4.0) to ensure consistent protonation of lumefantrine.[1][2] 2. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol (B1196071) sites on the stationary phase, reducing the tailing of the lumefantrine peak.[3] 3. Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which can minimize secondary interactions with basic compounds. |
| Poor Resolution | Q2: I am not getting good separation between the this compound peaks. What should I do? | The mobile phase composition (organic-to-aqueous ratio) may not be optimal for resolving the two compounds. The choice of organic solvent can also affect selectivity. | 1. Optimize Organic Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.[4] 2. Change the Organic Solvent: If optimizing the ratio of your current organic solvent doesn't work, try switching from acetonitrile to methanol (B129727) or vice versa. These solvents have different selectivities and can alter the elution order or improve the separation. 3. Adjust pH: The pH of the mobile phase can influence the retention of ionizable compounds like lumefantrine, thereby affecting resolution. Experiment with different pH values within the stable range of your column.[5] |
| Retention Time Shift | Q3: The retention times for my peaks are shifting between injections. What is causing this? | Inconsistent mobile phase preparation, fluctuating column temperature, or a non-equilibrated column can lead to retention time variability. | 1. Ensure Consistent Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. Use a calibrated pH meter and ensure all components are fully dissolved and mixed. It is recommended to prepare fresh mobile phase daily.[6] 2. Control Column Temperature: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can significantly affect retention times.[6] 3. Adequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of an equilibrated system. |
| Low Signal/Sensitivity | Q4: The peak response for artemether is very low. How can I increase the signal? | Artemether lacks a strong chromophore, leading to poor UV absorbance. The detection wavelength may not be optimal. | 1. Optimize Detection Wavelength: While lumefantrine has good absorbance at higher wavelengths, artemether's maximum absorbance is in the lower UV range (around 210-216 nm).[1][7] Setting the detector to this wavelength will significantly improve the sensitivity for artemether.[1] 2. Increase Concentration: If possible, and within the linear range of the method, increase the concentration of the injected sample. |
Frequently Asked Questions (FAQs)
This section covers common questions related to mobile phase selection and optimization for the HPLC analysis of this compound.
Q1: What is a good starting mobile phase for this compound analysis?
A good starting point for developing an HPLC method for this compound is a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidic buffer. A common starting ratio is 60:40 or 70:30 (organic:buffer). The buffer is typically a phosphate (B84403) or acetate (B1210297) buffer with a pH in the range of 2.5 to 4.0.[2]
Q2: Should I use acetonitrile or methanol as the organic solvent?
Both acetonitrile and methanol can be used for the separation of this compound. Acetonitrile generally provides better peak shape and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for resolving critical pairs. The choice often comes down to empirical testing to see which solvent provides the better separation for your specific column and conditions.
Q3: Why is the pH of the mobile phase important?
The pH of the mobile phase is crucial, primarily due to the basic nature of lumefantrine. Controlling the pH ensures consistent ionization of lumefantrine, which in turn leads to reproducible retention times and improved peak shape by minimizing interactions with the stationary phase.[1][6] An acidic pH (e.g., 2.5-4.0) is often used to ensure lumefantrine is in a protonated state, which can lead to better chromatographic performance on silica-based columns.[2][5]
Q4: What type of buffer should I use and at what concentration?
Phosphate and acetate buffers are commonly used. A buffer concentration of 10-50 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.[8] The selected buffer should be soluble in the mobile phase mixture and not interfere with the detection of the analytes.
Q5: Is a gradient or isocratic elution better for this analysis?
For the simultaneous analysis of just this compound, an isocratic elution is often sufficient and preferred for its simplicity and robustness.[7][9] A gradient elution might be considered if there are other impurities or degradation products that need to be separated and have a wide range of polarities.
Experimental Protocols
Below are examples of detailed experimental protocols for the HPLC analysis of this compound, based on published methods.
Method 1: Acetonitrile-Based Mobile Phase
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05% Orthophosphoric Acid Buffer (pH 3.5) in a ratio of 70:30 (v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25°C[7] |
| Detection Wavelength | 210 nm[7] |
| Injection Volume | 20 µL |
| Run Time | Approximately 6 minutes[7] |
Mobile Phase Preparation:
-
Prepare the 0.05% orthophosphoric acid buffer by adding 0.5 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and adjusting the pH to 3.5 with a suitable base (e.g., dilute sodium hydroxide).
-
Mix 700 mL of acetonitrile with 300 mL of the prepared buffer.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Method 2: Methanol-Based Mobile Phase
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and Triethylamine (TEA) Buffer (pH 4.2) in a ratio of 36:64 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 296 nm |
| Injection Volume | 20 µL |
Mobile Phase Preparation:
-
Prepare the TEA buffer by dissolving 1.5 mL of triethylamine in 250 mL of HPLC-grade water and adjusting the pH to 4.2 with orthophosphoric acid.
-
Mix 360 mL of methanol with 640 mL of the prepared TEA buffer.
-
Filter and sonicate the mobile phase before use.
Visualizations
Mobile Phase Optimization Workflow
The following diagram illustrates a typical workflow for optimizing the mobile phase in HPLC analysis.
References
- 1. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijdra.com [ijdra.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. A rapid stability-indicating, fused-core HPLC method for simultaneous determination of β-artemether and lumefantrine in anti-malarial fixed dose combination products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF this compound IN PHARMACEUTICAL DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Impact of Food on Lumefantrine Absorption
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to manage the significant food effect on lumefantrine (B1675429) absorption in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: How significant is the food effect on lumefantrine absorption?
The oral bioavailability of lumefantrine is substantially increased when administered with food, particularly meals with high-fat content.[1][2][3] In healthy volunteers, the bioavailability of lumefantrine can increase by up to sixteen-fold when administered after a high-fat meal compared to fasted conditions.[3] Even a light meal can increase bioavailability by 48%, while a normal meal can increase it by 108% compared to taking the drug with liquids alone.[4] This effect is crucial for therapeutic efficacy, as inadequate food intake can lead to reduced drug absorption and an increased risk of treatment failure in malaria patients.[2][3]
Q2: What is the mechanism behind the food-drug interaction with lumefantrine?
Lumefantrine is a highly lipophilic (fat-soluble) compound. When taken with fatty foods, the presence of dietary fats and bile salts in the gastrointestinal tract enhances the solubilization and dissolution of lumefantrine, leading to improved absorption.
Q3: What are the primary strategies to mitigate the variability in lumefantrine absorption due to food?
There are two main approaches to mitigate the food effect:
-
Dietary Standardization: In clinical studies, a standardized meal with a specific fat content is administered to all participants with each dose of lumefantrine. This ensures consistent and maximal absorption, reducing inter-individual variability.
-
Formulation Strategies: Developing novel formulations that enhance the bioavailability of lumefantrine in the fasted state can reduce the dependency on food for adequate absorption.[1][2][5]
Q4: Have any novel formulations successfully mitigated the food effect?
Yes, new solid dispersion formulations (SDF) have been developed to improve lumefantrine's bioavailability.[1][2][5] In a study with healthy volunteers, two SDF variants significantly increased lumefantrine bioavailability under fasted conditions compared to the conventional formulation.[1][2][5] One variant increased bioavailability by up to approximately 48-fold.[1][2][5] While these formulations still exhibit a positive food effect, they offer a promising approach to achieving therapeutic concentrations with less reliance on food intake.[1][2][5]
Troubleshooting Guides
Issue: High variability in pharmacokinetic (PK) data for lumefantrine across study participants.
-
Possible Cause: Inconsistent food intake among participants at the time of drug administration.
-
Troubleshooting Steps:
-
Review study protocols to ensure strict adherence to the standardized meal plan.
-
Verify the fat content of the administered meals. A study in healthy volunteers found that as little as 1.2 g of fat (equivalent to about 36 ml of soya milk) was sufficient to achieve 90% of the maximum absorption.[6][7]
-
In patient populations, especially those with acute malaria who may be anorexic, it is crucial to encourage food intake and monitor it closely.[6][8]
-
Issue: Sub-therapeutic plasma concentrations of lumefantrine despite correct dosing.
-
Possible Cause: Administration of lumefantrine under fasted or low-fat conditions.
-
Troubleshooting Steps:
-
Confirm that the drug is being administered with a meal containing an adequate amount of fat.
-
For pediatric studies, where administering with food can be challenging, consider using dispersible tablets mixed with milk or another suitable food vehicle.[9][10][11] Studies in African children have shown that concomitant food intake significantly increases lumefantrine absorption.[9][10][11]
-
If consistent food intake is not feasible, consider using an advanced formulation, such as a solid dispersion formulation, which shows improved bioavailability in the fasted state.[1][2][5]
-
Data Presentation
Table 1: Impact of Food on Lumefantrine Bioavailability
| Condition | Formulation | Population | Increase in Bioavailability | Reference |
| Light Meal vs. Liquids Alone | Conventional | Adults | 48% | [4] |
| Normal Meal vs. Liquids Alone | Conventional | Adults | 108% | [4] |
| High-Fat Meal vs. Fasted | Conventional | Healthy Volunteers | Up to 16-fold | [3] |
| Concomitant Meal vs. No Food | Crushed Tablet | African Children | 100% (mean plasma concentration) | [9][10][11] |
| Concomitant Meal vs. No Food | Dispersible Tablet | African Children | 55% (mean plasma concentration) | [9][10][11] |
| Milk vs. No Food | Crushed Tablet | African Children | 57% (model-estimated) | [9][10][11] |
| Milk vs. No Food | Dispersible Tablet | African Children | 65% (model-estimated) | [9][10][11] |
Table 2: Pharmacokinetic Parameters of a Novel Solid Dispersion Formulation (SDF) vs. Conventional Formulation (480 mg single dose, fasted)
| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) | Tmax (h) | t1/2 (days) | Reference |
| Conventional | Undetectable in most | Undetectable in most | - | - | [1] |
| SDF Variant 1 | 1,180 | 114,000 | 6 | ~3-5 | [1] |
| SDF Variant 2 | 689 | 59,500 | 6 | ~3-5 | [1] |
Experimental Protocols
Protocol 1: Assessing the Impact of a Standardized Meal on Lumefantrine Pharmacokinetics
-
Study Design: A randomized, open-label, crossover study in healthy volunteers.
-
Methodology:
-
Participant Enrollment: Recruit a cohort of healthy adult volunteers.
-
Treatment Arms:
-
Arm A (Fasted): Administer a single oral dose of artemether-lumefantrine after an overnight fast.
-
Arm B (Fed): Administer a single oral dose of artemether-lumefantrine immediately following a standardized high-fat breakfast.
-
-
Washout Period: A sufficient washout period between treatment arms (e.g., 3-4 weeks) is required.[6]
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Bioanalysis: Analyze plasma samples for lumefantrine concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both arms.
-
Protocol 2: Evaluation of a Novel Formulation to Mitigate Food Effect
-
Study Design: A randomized, open-label, parallel-group study in healthy volunteers.[1][2][5]
-
Methodology:
-
Participant Enrollment: Recruit and randomize healthy adult volunteers into different treatment cohorts.
-
Treatment Cohorts:
-
Cohort 1 (Fasted): Administer a single oral dose of the conventional lumefantrine formulation after an overnight fast.
-
Cohort 2 (Fasted): Administer a single oral dose of the novel formulation (e.g., SDF) after an overnight fast.
-
Cohort 3 (Fed): Administer a single oral dose of the novel formulation immediately following a standardized high-fat breakfast.
-
-
Blood Sampling and Analysis: Follow the same procedure as in Protocol 1.
-
Pharmacokinetic and Statistical Analysis: Compare the PK parameters between the cohorts to determine the relative bioavailability of the novel formulation in the fasted state and the extent of the remaining food effect.
-
Visualizations
Caption: Workflow for Troubleshooting High Pharmacokinetic Variability.
Caption: Logical Flow for Designing a Lumefantrine Absorption Study.
References
- 1. Bioavailability of Lumefantrine Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. drugs.com [drugs.com]
- 4. Pharmacokinetics and Pharmacodynamics of Lumefantrine (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of Lumefantrine Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How much fat is necessary to optimize lumefantrine oral bioavailability? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bfopcu.eg.net [bfopcu.eg.net]
- 9. The effect of food consumption on lumefantrine bioavailability in African children receiving artemether-lumefantrine crushed or dispersible tablets (Coartem) for acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
improving the sensitivity of analytical methods for dihydroartemisinin detection
Welcome to the technical support center for the analytical detection of dihydroartemisinin (B1670584) (DHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no detectable levels of DHA in my plasma samples?
A1: Dihydroartemisinin is notoriously unstable in biological matrices like plasma.[1] The primary cause of degradation is the cleavage of its endoperoxide bridge, which can be influenced by several factors:
-
Chemical Instability: DHA degrades in the presence of ferrous iron (Fe(II)-heme) and other biological reductants.[1][2] This is particularly problematic in samples from malaria patients, where hemolysis can release significant amounts of Fe(II)-heme.[1]
-
Temperature: Elevated temperatures accelerate the degradation of DHA. It is crucial to process and store samples at low temperatures and minimize time at room temperature.[1][2]
-
pH: DHA is more stable in slightly acidic conditions and its degradation increases at neutral to alkaline pH.[1][3]
Q2: How can I improve the stability of DHA in my plasma samples?
A2: Chemical stabilization is highly recommended, especially for hemolyzed samples.[1][4] The addition of hydrogen peroxide (H₂O₂) has been shown to be an effective stabilizing agent. It is believed to work by oxidizing Fe(II) to Fe(III), which prevents the iron-mediated cleavage of the endoperoxide bridge.[1] Acidifying the plasma, for instance with formic acid, can also enhance the recovery of some artemisinin (B1665778) derivatives.[1][5]
Q3: What are the common causes of poor peak shape in DHA chromatography?
A3: Poor peak shape for DHA can be attributed to several factors:
-
Epimer Interconversion: DHA exists as two interconverting α and β epimers in solution. This can lead to peak broadening or split peaks if the chromatographic conditions do not favor a stable form or rapid interconversion.[6]
-
Incompatible Sample Solvent: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak fronting or broadening. It is best to dissolve the sample in the initial mobile phase composition whenever possible.[6]
-
Column Degradation: Contamination or deterioration of the column can lead to poor peak shapes. Flushing the column with a strong solvent or replacing it may be necessary.[6]
Q4: Can derivatization improve the sensitivity of DHA detection?
A4: Yes, derivatization can be employed to enhance the detectability of DHA, particularly for colorimetric or UV-spectrophotometric methods. For instance, reacting DHA with p-dimethylaminobenzaldehyde (DMAB) or p-nitroaniline can produce colored adducts that can be quantified.[7][8][9] Pre-column derivatization with reagents like 4-carboxyl-2,6-dinitrobenzene diazonium ion can also create UV-active adducts for highly sensitive HPLC analysis.[10]
Troubleshooting Guides
Issue 1: High Variability in DHA Concentrations Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling time | Standardize the time from blood collection to plasma separation and freezing. Minimize the time samples are at room temperature.[1] |
| Variable hemolysis across samples | Inspect plasma for any pink or red discoloration. If hemolysis is present, consider using a stabilizing agent like hydrogen peroxide immediately after plasma separation.[1] |
| Inadequate mixing of stabilizer | Ensure the stabilizing agent is thoroughly but gently mixed with the plasma immediately after addition.[1] |
| Precipitation issues during sample preparation | Optimize the protein precipitation step. Ensure complete precipitation and centrifugation to obtain a clear supernatant for analysis.[1] |
Issue 2: Poor Peak Shape in HPLC Analysis
| Problem | Possible Cause | Troubleshooting Step |
| Peak Tailing | Sample Overload | Reduce the injection volume or dilute the sample.[6] |
| Peak Tailing | Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, the column may need replacement.[6] |
| Split Peaks | Sample Solvent Effect | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. Ideally, use the mobile phase as the sample solvent.[6] |
| Split Peaks | Column Void | A void at the column head can cause split peaks. Backflushing the column may help, but replacement is often necessary.[6] |
| Peak Broadening | Epimer Interconversion | Optimize chromatographic conditions (e.g., mobile phase composition, pH, temperature) to favor a stable form or rapid interconversion of DHA epimers.[6] |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for DHA Detection
| Method | Typical LLOQ (ng/mL) | Advantages | Disadvantages | Reference |
| LC-MS/MS | 0.5 - 1.0 | High sensitivity and specificity | Requires expensive instrumentation | [4][5] |
| HPLC-ECD | ~1 | Good sensitivity | Can be less specific than LC-MS/MS | [4] |
| HPLC-UV | Higher than LC-MS/MS and HPLC-ECD | Widely available instrumentation | Lower sensitivity, requires higher concentrations | [11] |
| Spectrophotometry (with derivatization) | ~6,000 | Simple, cost-effective | Low sensitivity, potential for interference | [8][12] |
Experimental Protocols
Detailed Protocol: LC-MS/MS for DHA Quantification in Plasma
This protocol is a representative example and may require optimization for specific instruments and experimental conditions.
1. Sample Preparation and Stabilization:
-
To 50 µL of plasma, add 50 µL of an internal standard (IS) solution (e.g., Dihydroartemisinin-d5).[4][5]
-
For potentially hemolyzed samples, include a stabilizing agent. A common solution is 1% hydrogen peroxide in 5% acetonitrile (B52724) with 1% formic acid.[5][11]
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) with a pH of 3.5 (e.g., 50:50, v/v).[4]
-
Flow Rate: A flow rate of 0.3 mL/minute is often employed.[4]
-
Injection Volume: 5-10 µL.[4]
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Data Analysis:
-
Quantify DHA concentration by comparing the peak area ratio of DHA to the internal standard against a calibration curve.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Assessing Artemether-Lumefantrine Resistance in Plasmodium falciparum Field Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the assessment of artemether-lumefantrine (AL) resistance in Plasmodium falciparum field isolates.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary challenges in assessing artemether-lumefantrine (AL) resistance?
A1: The main challenges include:
-
Lack of a definitive in vitro correlate of clinical resistance: Unlike some other antimalarials, there isn't a universally agreed-upon IC50 cutoff for lumefantrine (B1675429) that reliably predicts treatment failure.
-
Complex molecular mechanisms: Resistance is not conferred by a single mutation but likely involves a combination of polymorphisms in genes like pfmdr1 and potentially others.
-
Influence of host factors: Host immunity, drug absorption, and metabolism can significantly impact treatment outcome, complicating the interpretation of resistance data.[1]
-
Distinguishing recrudescence from reinfection: In high-transmission areas, it is crucial to differentiate between a true treatment failure (recrudescence) and a new infection (reinfection) using molecular methods.[2][3][4][5][6]
Q2: Why is it difficult to establish a clear correlation between in vitro/ex vivo results and clinical outcomes for AL?
A2: Several factors contribute to this difficulty:
-
Pharmacokinetics of lumefantrine: Lumefantrine has a long elimination half-life, which means parasites are exposed to the drug for an extended period in vivo. This is difficult to replicate in short-term in vitro assays.
-
Host immunity: A patient's immune status plays a significant role in clearing parasites, which can mask the effect of reduced drug susceptibility.[1]
-
Drug absorption: The absorption of lumefantrine is highly dependent on co-administration with fatty food, and variability in absorption can lead to treatment failure even with susceptible parasites.[7]
-
In vitro assay limitations: Standard in vitro assays may not fully capture the complex interplay of factors that determine treatment success in a patient.[8]
In Vitro / Ex Vivo Assays
Q3: Which in vitro/ex vivo assay is most commonly used to assess susceptibility to AL components?
A3: The SYBR Green I-based fluorescence assay is widely used for its simplicity, cost-effectiveness, and suitability for high-throughput screening.[9][10][11][12][13][14] It measures parasite DNA content as an indicator of parasite growth.
Q4: What are the typical IC50 values for susceptible P. falciparum isolates to dihydroartemisinin (B1670584) (DHA) and lumefantrine?
A4: While there are no universally accepted cutoff values for resistance, generally, for susceptible isolates:
-
Dihydroartemisinin (DHA): IC50 values are typically in the low nanomolar range (e.g., < 10 nM).
-
Lumefantrine: IC50 values for susceptible isolates are generally below 100 nM, with many studies reporting values between 1 and 60 nM.[15] However, a wide range of IC50 values can be observed in field isolates.[15]
Q5: Can I test artemether (B1667619) directly in the in vitro assay?
A5: It is generally not recommended to test artemether directly in in vitro assays using plastic plates because it can be irreversibly absorbed into the plastic.[8] Dihydroartemisinin (DHA), the active metabolite of artemether, is more commonly used for in vitro susceptibility testing.[8]
Molecular Markers
Q6: What are the key molecular markers associated with reduced susceptibility to the components of AL?
A6:
-
pfmdr1 (Plasmodium falciparum multidrug resistance gene 1): Polymorphisms in this gene, particularly at codons N86Y, Y184F, and D1246Y, have been associated with altered susceptibility to lumefantrine.[16] The wild-type N86 allele is often selected for after AL treatment and is associated with reduced in vitro susceptibility to lumefantrine.[15][16]
-
pfk13 (Plasmodium falciparum kelch13 gene): Mutations in the propeller domain of this gene are the primary markers for artemisinin (B1665778) partial resistance, characterized by delayed parasite clearance.[1]
-
pfcrt (Plasmodium falciparum chloroquine (B1663885) resistance transporter gene): While primarily associated with chloroquine resistance, certain genotypes may have a minor influence on susceptibility to partner drugs.
Q7: Is there a single mutation that confers lumefantrine resistance?
A7: No, a single mutation that reliably confers lumefantrine resistance has not been identified. Resistance to lumefantrine appears to be a complex trait influenced by multiple genetic factors.[1]
Troubleshooting Guides
SYBR Green I Assay
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High background fluorescence in negative control wells | - Contamination of reagents or plates.- Presence of white blood cells (WBCs) in the sample, which also contain DNA.[17]- Lysis buffer not at optimal pH. | - Use sterile, nuclease-free water and reagents.- If using field isolates, consider filtering the blood to remove WBCs.- Ensure the pH of the lysis buffer is adjusted to 7.5.[9] |
| Low fluorescence signal in positive control wells | - Low initial parasitemia.- Poor parasite growth due to suboptimal culture conditions (e.g., incorrect gas mixture, temperature, or medium).- Insufficient incubation time with SYBR Green I. | - Start the assay with a parasitemia of at least 0.5-1%.- Ensure proper maintenance of culture conditions.- Increase the incubation time with the SYBR Green I lysis buffer (up to 24 hours in the dark may improve the signal).[14] |
| High well-to-well variability | - Inaccurate pipetting.- Uneven parasite distribution in the culture suspension.- Bubbles in the wells. | - Use calibrated pipettes and proper pipetting techniques.- Gently mix the parasite culture before dispensing into the plate.- Be careful to avoid creating bubbles when adding reagents. |
| Inconsistent IC50 values between experiments | - Variation in initial parasitemia and hematocrit.- Batch-to-batch variation in reagents (e.g., serum, Albumax).- Different growth rates of parasite isolates. | - Standardize the initial parasitemia and hematocrit for all assays.- Test new batches of reagents before use in experiments.- Always run a reference drug (e.g., chloroquine) with a known resistant and sensitive parasite strain for quality control. |
Ex Vivo Culture of Field Isolates
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Failure of parasites to grow or multiply | - Low initial parasitemia.- Presence of host factors (e.g., residual antimalarials, antibodies) in the patient's plasma.- Suboptimal culture medium or serum substitute. | - Use samples with a parasitemia of >0.1%.- Wash the patient's red blood cells and resuspend them in a complete medium with non-immune serum or a suitable serum substitute like Albumax.[18]- Ensure the culture medium is properly prepared and all supplements are added. |
| Contamination of the culture | - Non-sterile sample collection or processing.- Contaminated reagents or equipment. | - Adhere to strict aseptic techniques during sample collection and processing.- Use sterile, filtered reagents and regularly decontaminate incubators and hoods. |
Molecular Genotyping
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| PCR amplification failure | - Poor quality or low quantity of DNA.- Presence of PCR inhibitors in the DNA extract.- Suboptimal PCR conditions (e.g., annealing temperature, primer concentration). | - Use a reliable DNA extraction method for blood samples.- Consider a DNA cleanup step to remove inhibitors.- Optimize the PCR protocol, including running a temperature gradient for annealing and titrating primer concentrations. |
| Difficulty in distinguishing recrudescence from reinfection | - High multiplicity of infection (MOI) can complicate the interpretation of genotyping results.- Subjectivity in scoring gel bands for fragment-based analysis (e.g., msp1, msp2).[4] | - Use a panel of markers, including highly polymorphic microsatellites, in addition to msp1 and msp2.[3]- For fragment analysis, establish clear, standardized criteria for defining a "match" between pre- and post-treatment alleles, considering potential minor size variations.[4]- Consider using sequencing-based methods for higher resolution. |
Data Presentation
Table 1: Influence of pfmdr1 N86Y Polymorphism on Lumefantrine Susceptibility
| pfmdr1 Genotype at Codon 86 | Median Lumefantrine IC50 (nM) [IQR] | Interpretation | Reference |
| N86 (Wild-type) | 124 [90 - 155] | Associated with reduced susceptibility | [16] |
| N86Y/N86 (Mixed) | 57 [30 - 67] | Intermediate susceptibility | [16] |
| 86Y (Mutant) | 43 [29 - 66] | Associated with increased susceptibility | [16] |
Table 2: Impact of pfmdr1 Copy Number on Lumefantrine and Artemisinin IC50 Values in the FCB Strain
| Drug | IC50 (nM) in FCB (2 copies of pfmdr1) | IC50 (nM) in Knockdown Clones (1 copy of pfmdr1) | Interpretation | Reference |
| Lumefantrine | 89.6 | 18.1 | Increased pfmdr1 copy number is associated with reduced lumefantrine susceptibility. | [19] |
| Artemisinin | 34 | 19 - 22 | Increased pfmdr1 copy number is associated with reduced artemisinin susceptibility. | [19] |
Experimental Protocols
Protocol 1: P. falciparum Drug Susceptibility Testing using SYBR Green I Assay
This protocol is adapted from standard procedures for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
Materials:
-
P. falciparum culture (synchronized to ring stage) or fresh clinical isolate
-
Complete malaria culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with serum or Albumax)
-
96-well flat-bottom microplates (pre-dosed with antimalarial drugs)
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Parasite Preparation:
-
For lab-adapted strains, synchronize the culture to the ring stage.
-
Adjust the parasitemia to 0.5-1% and the hematocrit to 2% in complete culture medium.
-
-
Plate Seeding:
-
Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free wells as positive controls and wells with uninfected red blood cells as negative controls.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard malaria culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer (final concentration 2x).
-
Add 100 µL of the SYBR Green I working solution to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour (can be extended up to 24 hours).[14]
-
-
Fluorescence Reading:
-
Read the fluorescence of each well using a plate reader with the appropriate filter settings.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected RBCs) from all readings.
-
Plot the fluorescence intensity against the drug concentration (log-transformed).
-
Calculate the 50% inhibitory concentration (IC50) using a non-linear regression model.
-
Protocol 2: Genotyping of pfmdr1 N86Y Polymorphism by Nested PCR-RFLP
Materials:
-
Genomic DNA extracted from P. falciparum infected blood
-
PCR primers for pfmdr1 (outer and nested)
-
Taq DNA polymerase and dNTPs
-
Restriction enzyme AflIII
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Primary PCR:
-
Amplify the region of the pfmdr1 gene spanning codon 86 using outer primers.
-
-
Nested PCR:
-
Use the product of the primary PCR as a template for a nested PCR with internal primers to increase specificity and yield.
-
-
Restriction Digest:
-
Digest the nested PCR product with the restriction enzyme AflIII. The N86 allele (AAT) contains the AflIII recognition site, while the 86Y allele (TAT) does not.
-
-
Gel Electrophoresis:
-
Separate the digested fragments on an agarose gel.
-
Interpretation:
-
Wild-type (N86): The PCR product will be cut by AflIII, resulting in two smaller bands.
-
Mutant (86Y): The PCR product will remain uncut.
-
Mixed infection (N86 + 86Y): Both cut and uncut bands will be visible.
-
-
Visualizations
Caption: Workflow for assessing artemether-lumefantrine resistance.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Out of Africa: Increasing reports of artemether-lumefantrine treatment failures of uncomplicated Plasmodium falciparum infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinction of recrudescences from new infections by PCR-RFLP analysis in a comparative trial of CGP 56 697 and chloroquine in Tanzanian children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Distinction of Plasmodium falciparum recrudescence and re-infection by MSP2 genotyping: A caution about unstandardized classification criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Two Genotyping Methods for Distinguishing Recrudescence from Reinfection in Antimalarial Drug Efficacy/Effectiveness Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical manifestations of new versus recrudescent malaria infections following anti-malarial drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the impact of imperfect adherence to artemether-lumefantrine on malaria treatment outcomes using within-host modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro sensitivity of Plasmodium falciparum and clinical response to lumefantrine (benflumetol) and artemether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. benchchem.com [benchchem.com]
- 11. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 12. researchgate.net [researchgate.net]
- 13. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 14. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and lumefantrine in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, Halofantrine, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Artemether-Lumefantrine Dosage Regimens in Special Patient Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining artemether-lumefantrine (AL) dosage regimens in special patient populations.
Frequently Asked Questions (FAQs)
General Dosing and Administration
Q1: What is the standard adult dosage regimen for artemether-lumefantrine?
The standard oral dosage for adults and children weighing 35 kg or more is a six-dose regimen over three days.[1][2][3][4] This consists of four tablets (each tablet containing 20 mg artemether (B1667619) and 120 mg lumefantrine) administered at 0, 8, 24, 36, 48, and 60 hours for a total of 24 tablets.[1][2][3] It is crucial that AL is taken with food, particularly fatty food, to enhance the absorption of lumefantrine (B1675429).[5][6]
Q2: How should artemether-lumefantrine be administered to patients who have difficulty swallowing tablets?
For patients such as infants and children who cannot swallow tablets, the tablets can be crushed and mixed with a small amount of water (1 to 2 teaspoons) or with food or a milky drink in a clean container.[5][7][8] The entire mixture should be consumed immediately.[5][7] To ensure the full dose is taken, the container should be rinsed with more water and the contents also swallowed.[7]
Q3: What should be done if a patient vomits after taking a dose of artemether-lumefantrine?
If a patient vomits within one to two hours of taking a dose, the dose should be repeated.[5][7] If the repeat dose is also vomited, an alternative antimalarial treatment should be considered.[7]
Special Patient Populations
Q4: How should artemether-lumefantrine dosage be adjusted for children?
Dosage for children is based on weight bands.[1][4][7][9][10] The World Health Organization (WHO) provides the following recommendations:[9]
| Body Weight (kg) | Number of Tablets per Dose | Total Number of Tablets |
| 5 to <15 | 1 | 6 |
| 15 to <25 | 2 | 12 |
| 25 to <35 | 3 | 18 |
Each dose is administered twice daily for three days at 0, 8, 24, 36, 48, and 60 hours.[11]
Studies have shown that young children, especially those underweight, may have lower lumefantrine exposure with standard dosing.[12][13][14] Alternative regimens, such as extending the treatment to five days, have been proposed to improve drug exposure in this population.[6][12][13]
Q5: Is artemether-lumefantrine safe and effective for use in pregnant women?
The WHO recommends artemether-lumefantrine as a first-line treatment for uncomplicated P. falciparum malaria during the second and third trimesters of pregnancy.[15] For the first trimester, it should only be used if other suitable antimalarials are not available.[5] Pharmacokinetic studies have indicated that pregnant women may have lower plasma concentrations of both artemether and lumefantrine compared to non-pregnant adults, which could potentially reduce efficacy.[12][13][16][17][18] Some research suggests that a longer treatment course of five days may be necessary to achieve adequate drug exposure in pregnant women.[13][16]
Q6: Are there significant drug-drug interactions between artemether-lumefantrine and antiretroviral (ARV) drugs in HIV-positive patients?
Yes, significant drug-drug interactions exist between AL and certain ARVs.[19][20][21] Both this compound are metabolized by the CYP3A4 enzyme, which is also involved in the metabolism of many ARVs.[21][22]
-
Efavirenz and Nevirapine: These non-nucleoside reverse transcriptase inhibitors (NNRTIs) can induce CYP3A4, leading to a significant decrease in lumefantrine and dihydroartemisinin (B1670584) (the active metabolite of artemether) exposure.[19][20][22] This may increase the risk of treatment failure. Dose adjustments, such as increasing the AL dose, may be necessary, but this needs to be evaluated in clinical trials.[19][20]
-
Lopinavir/Ritonavir: This protease inhibitor combination inhibits CYP3A4, which can substantially increase lumefantrine exposure while decreasing dihydroartemisinin exposure.[19][20][23] The clinical implications of this interaction are still being investigated, and it is unclear if a dose adjustment is required.[19][20]
Q7: How does malnutrition affect the pharmacokinetics of artemether-lumefantrine?
Severe acute malnutrition (SAM) has been shown to significantly reduce the absorption of lumefantrine, leading to lower drug exposure in children.[24][25] This puts malnourished children at a higher risk of treatment failure and recurrent malaria infections.[24][25] Due to the dose-limited absorption of lumefantrine, simply increasing the dose may not be sufficient to overcome this issue.[24] Alternative dosing strategies, such as an extended 5-day regimen, are being investigated for this vulnerable population.[6][26]
Q8: Are dosage adjustments required for patients with renal or hepatic impairment?
-
Renal Impairment: No dosage adjustments are generally recommended for patients with mild to moderate renal impairment, as there is minimal renal excretion of artemether, lumefantrine, and its active metabolite.[5][7][8][10][15][27][28] However, caution is advised when administering AL to patients with severe renal impairment.[5][8][15][27][28]
-
Hepatic Impairment: For patients with mild to moderate hepatic impairment, no dosage adjustments are typically necessary.[2][7][10] Caution is recommended for patients with severe hepatic impairment, and close monitoring may be required.[5][7][8][15][27][28]
Troubleshooting Guides
Bioanalytical Assays
Issue: High variability or poor recovery of this compound in plasma samples.
-
Possible Cause: Inadequate sample handling and storage. Artemether and its active metabolite, dihydroartemisinin (DHA), are relatively unstable.
-
Troubleshooting Steps:
-
Ensure blood samples are collected in appropriate tubes (e.g., sodium heparin for AL analysis).[20]
-
Process samples promptly after collection. Centrifuge blood to separate plasma, ideally under refrigerated conditions for DHA stability.[20]
-
Immediately freeze plasma samples at -80°C until analysis.[20] Studies have shown stability at -20°C for up to 8 months, but -80°C is preferred for long-term storage.[8]
-
Minimize freeze-thaw cycles.[29]
-
For analysis, use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with stable isotope-labeled internal standards for both artemether and DHA to account for any degradation during sample processing.[7]
-
Issue: Matrix effects interfering with LC-MS/MS analysis.
-
Possible Cause: Co-eluting endogenous components from the plasma matrix suppressing or enhancing the ionization of the analytes.
-
Troubleshooting Steps:
-
Optimize the sample preparation method. Protein precipitation is a common method, but solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may provide a cleaner extract.[7][29]
-
Adjust the chromatographic conditions to better separate the analytes from interfering matrix components. This may involve changing the mobile phase composition, gradient, or using a different type of column.[19][29]
-
Evaluate different ionization sources or parameters on the mass spectrometer.
-
Incorporate a matrix effect assessment during method validation by comparing the response of the analytes in post-extraction spiked plasma with the response in a neat solution.[19]
-
Clinical Trial Conduct
Issue: Poor patient adherence to the dosing schedule.
-
Possible Cause: Complex dosing regimen, lack of understanding, unpleasant taste of the medication, or resolution of symptoms leading to discontinuation of treatment.[10][13][30]
-
Troubleshooting Steps:
-
Provide clear and simple instructions to patients or caregivers, both verbally and in writing.[17] Pictorial aids can be particularly effective.[17]
-
Use patient-friendly formulations, such as dispersible tablets for children, which can improve palatability and ease of administration.[31]
-
Educate patients on the importance of completing the full course of treatment, even if they start to feel better, to prevent recrudescence and the development of drug resistance.[10]
-
Consider directly observed therapy (DOT) for a portion of the doses where feasible.[17]
-
Implement reminder systems, such as phone calls or text messages.
-
Issue: Inconsistent food intake with drug administration, leading to variable lumefantrine absorption.
-
Possible Cause: Patients with malaria often have a poor appetite.[12] Cultural beliefs may also discourage the consumption of fatty foods during illness.[12]
-
Troubleshooting Steps:
-
Strongly emphasize the importance of taking AL with a meal or a fatty drink (like milk) to patients and caregivers.[1][5]
-
Provide specific examples of locally available and culturally acceptable fatty foods.
-
If providing meals is part of the study protocol, ensure they are palatable and have a consistent fat content. Even a small amount of fat (around 1.2g) can significantly improve lumefantrine absorption.
-
Record food intake at the time of each dose administration to account for this variability in the pharmacokinetic analysis.[1]
-
Experimental Protocols
Pharmacokinetic/Pharmacodynamic (PK/PD) Study in a Special Population
This protocol provides a general framework. Specific details should be adapted based on the target population and research question.
-
Study Design: An open-label, single-arm, or parallel-group pharmacokinetic study.
-
Participant Recruitment: Recruit participants from the target special population (e.g., pregnant women in their second or third trimester, children in specific weight bands, HIV-positive individuals on stable ART). Obtain informed consent.
-
Drug Administration: Administer the standard or modified artemether-lumefantrine regimen. Supervise at least the first dose and ensure it is taken with a standardized fatty meal or drink.
-
Blood Sampling:
-
For intensive pharmacokinetic sampling, collect venous blood samples at pre-defined time points. For example: pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 36, 48, 60, 72, 96, 120, 168, and 336 hours post-first dose.[15][32]
-
For sparse sampling in a population pharmacokinetic study, a less intensive schedule can be used (e.g., 3-4 samples per patient at different times post-dose).
-
-
Sample Processing and Storage:
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
For intensive data, use non-compartmental analysis (NCA) to determine key PK parameters (Cmax, Tmax, AUC, t1/2).
-
For sparse data, use population pharmacokinetic (PopPK) modeling (e.g., using NONMEM software) to describe the drug's absorption, distribution, metabolism, and elimination in the population and identify covariates (e.g., weight, pregnancy status, co-medications) that influence the pharmacokinetics.[16][27]
-
-
Pharmacodynamic Analysis:
-
Monitor parasite clearance rates through regular blood smears.
-
Assess clinical outcomes, including fever clearance time and cure rates at day 28 or 42.
-
Correlate pharmacokinetic parameters (e.g., Day 7 lumefantrine concentration) with therapeutic outcomes to establish exposure-response relationships.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic/pharmacodynamic study of artemether-lumefantrine.
Caption: Simplified pharmacokinetic and pharmacodynamic pathway of artemether-lumefantrine.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and application of a PBPK modeling strategy to support antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. ovid.com [ovid.com]
- 6. Artemether/lumefantrine and Alcohol/Food Interactions - Drugs.com [drugs.com]
- 7. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics and Clinical Response for Artemether-Lumefantrine in Pregnant and Nonpregnant Women with Uncomplicated Plasmodium falciparum Malaria in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality and stability of artemether-lumefantrine stored under ambient conditions in rural Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-155. Challenges with this compound in the Management of Uncomplicated Malaria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NONMEM Tutorial Part I: Description of Commands and Options, With Simple Examples of Population Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bfopcu.eg.net [bfopcu.eg.net]
- 13. researchgate.net [researchgate.net]
- 14. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics of Lumefantrine (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population Pharmacokinetics and Pharmacodynamics of this compound during Combination Treatment in Children with Uncomplicated Falciparum Malaria in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intervention to Promote Patients' Adherence to Antimalarial Medication: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmv.org [mmv.org]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics of Artemether-Lumefantrine and Artesunate-Amodiaquine in Children in Kampala, Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quality and stability of artemether-lumefantrine stored under ambient conditions in rural Mali | springermedizin.de [springermedizin.de]
- 23. mesamalaria.org [mesamalaria.org]
- 24. mjas.analis.com.my [mjas.analis.com.my]
- 25. journals.asm.org [journals.asm.org]
- 26. biomedres.us [biomedres.us]
- 27. WWARN Antimalarial – Lumefantrine POP/PK Study Group NONMEM codes 1 & 2 | Infectious Diseases Data Observatory [iddo.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
- 31. actconsortium.mesamalaria.org [actconsortium.mesamalaria.org]
- 32. extranet.who.int [extranet.who.int]
dealing with matrix effects in LC-MS analysis of artemether and lumefantrine
Welcome to the technical support center for the LC-MS analysis of artemether (B1667619) and lumefantrine (B1675429). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to matrix effects in their bioanalytical methods.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the LC-MS analysis of artemether and lumefantrine.
Issue 1: Poor peak shape, peak splitting, or shifting retention times for artemether and/or lumefantrine.
-
Question: My chromatogram shows distorted peaks for this compound. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is often a result of matrix components interfering with the chromatography.[1] Here are some potential causes and solutions:
-
Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering endogenous components from the biological matrix.[2][3] Consider optimizing your sample preparation protocol. See the "Experimental Protocols" section for detailed methods.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation of these highly lipophilic compounds. Ensure the pH and organic content are suitable for your column and analytes.[4] A gradient elution followed by a strong organic wash can help clean the column between injections.[5]
-
Column Degradation: The analytical column may be degrading. Try flushing the column or replacing it if necessary.
-
Issue 2: Low signal intensity (ion suppression) for one or both analytes.
-
Question: The signal for my analyte(s) is much lower than expected. How can I identify and mitigate ion suppression?
-
Answer: Ion suppression is a common matrix effect where co-eluting compounds interfere with the ionization of the target analytes in the mass spectrometer's ion source.[2][6][7]
-
Identify the Source of Suppression: A post-column infusion experiment can help identify the retention time regions where ion suppression is most severe.[3][6] In this experiment, a constant flow of the analyte is infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate regions of ion suppression.[3]
-
Improve Chromatographic Separation: Adjust the chromatographic method to separate the analytes from the suppression zones.[2][3] This can be achieved by modifying the mobile phase gradient or using a different column chemistry.[3]
-
Enhance Sample Preparation: More rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids (B1166683) and other interfering matrix components than Protein Precipitation (PPT).[3][8]
-
Optimize MS Source Conditions: Adjusting parameters like temperature, gas flows, and spray voltage can sometimes minimize the impact of matrix components.[3]
-
Issue 3: Inconsistent and irreproducible quantitative results.
-
Question: I am observing high variability in my quantitative data between replicate injections and different sample lots. What is causing this and how can I improve reproducibility?
-
Answer: Inconsistent results are often a sign of variable matrix effects between different samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[6][9] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus correcting for variations in signal suppression or enhancement.[9] For lumefantrine, using a deuterated internal standard has been shown to overcome matrix effects and ionization saturation.[5][10]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for matrix effects.[2]
-
Thorough Method Validation: Validate your method across multiple lots of the biological matrix to ensure it is robust and reliable.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A: The "matrix" refers to all the components in a sample other than the analyte of interest.[2] In bioanalysis, this includes endogenous substances like proteins, lipids, salts, and phospholipids.[12] Matrix effects occur when these co-eluting components alter the ionization efficiency of the analytes (this compound) in the mass spectrometer's ion source.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[6][11] Lumefantrine, in particular, is a highly hydrophobic compound, which can lead to significant matrix effects in reversed-phase chromatography.[5]
Q2: Which sample preparation technique is best for minimizing matrix effects for these compounds?
A: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While simple Protein Precipitation (PPT) is fast, it is often the least effective at removing interfering components like phospholipids.[3] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts and are more effective at reducing matrix effects.[2][3][8] For lumefantrine, acidifying the plasma sample with formic acid prior to LLE with ethyl acetate (B1210297) has been shown to achieve high recovery and minimize matrix effects.[5][10]
Q3: What type of internal standard (IS) should I use?
A: The use of a co-eluting stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects in LC-MS bioanalysis.[5][9][10] A SIL-IS, such as deuterated lumefantrine (LF-D9), has physicochemical properties that are very similar to the analyte and will experience similar degrees of ion suppression or enhancement.[5][9][10] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[9] Artesunate has been used as an internal standard for the simultaneous analysis of this compound.[4][13]
Q4: How can I quantitatively assess matrix effects in my method?
A: Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. This should be evaluated using at least six different lots of the biological matrix.[5]
Data and Protocols
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various published methods for the LC-MS analysis of this compound.
Table 1: Sample Preparation Method Comparison
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Lumefantrine | Protein Precipitation | 50-65 | 22.7-29.1 | [5] |
| Lumefantrine | LLE (with acidification) | >80 | 97.9-100.4 | [5] |
| Artemether | Protein Precipitation | 93.2 | Not significant | [14] |
| Lumefantrine | Protein Precipitation | 97.1 | Not significant | [14] |
| Artemether | LLE (ethyl acetate) | 92.12 | Minimal | [15] |
| Lumefantrine | LLE (ethyl acetate) | 91.07 | Minimal | [15] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytes | Artemether & Lumefantrine | Artemether, DHA, Lumefantrine, DBL | Lumefantrine |
| Internal Standard | Artesunate | Mefloquine | Deuterated Lumefantrine |
| Sample Prep | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |
| Column | Zorbax SB-Ciano | Zorbax SB-Ciano | Not specified |
| Mobile Phase | Methanol, 10mM Ammonium Acetate with Acetic and Formic Acid | Acetonitrile (B52724), 20mM Ammonium Formate with Formic Acid | Not specified |
| LLOQ (Artemether) | 10 ng/mL | 10 ng/mL | N/A |
| LLOQ (Lumefantrine) | 10 ng/mL | 5 ng/mL | 50 ng/mL |
| Reference | [13] | [14] | [5][10] |
DHA: Dihydroartemisinin, DBL: Desbutyl-lumefantrine, LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of acetonitrile (or methanol) containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 25 µL of plasma sample, add 25 µL of the internal standard solution (e.g., deuterated lumefantrine).[5]
-
Add 100 µL of 5% formic acid to acidify the sample.[5]
-
Add 900 µL of ethyl acetate as the extraction solvent.[5]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Visual Diagrams
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry for the simultaneous quantitation of this compound in human plasma: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lumefantrine Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of lumefantrine (B1675429) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is lumefantrine solubility a challenge in in vitro experiments?
A1: Lumefantrine is a highly lipophilic (fat-soluble) and poorly water-soluble drug, categorized as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2][3] This inherent low aqueous solubility makes it difficult to dissolve in the aqueous-based media typically used for in vitro assays, such as cell culture media and dissolution buffers. This can lead to issues like drug precipitation, inaccurate dosing, and unreliable experimental results. Lumefantrine's solubility in water is extremely low, reported to be less than 80 ng/mL.[4]
Q2: What are the common methods to enhance lumefantrine solubility for in vitro studies?
A2: Several techniques can be employed to improve the solubility of lumefantrine for in vitro experiments. These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and aqueous media.
-
Surfactants: Adding surfactants to the dissolution medium to increase the saturation solubility and wetting of the drug.[5]
-
Solid Dispersions: Dispersing lumefantrine in a hydrophilic polymer matrix to create an amorphous solid dispersion, which has a higher apparent solubility and dissolution rate.[5][6][7][8][9]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins to encapsulate the hydrophobic lumefantrine molecule and increase its aqueous solubility.[3][10][11]
-
Nanosuspensions: Reducing the particle size of lumefantrine to the nanometer range, which increases the surface area and dissolution velocity.[12][13]
-
Lipid-Based Formulations: Utilizing lipid-based delivery systems like self-nano emulsifying drug delivery systems (SNEDDS).[14][15]
-
Cocrystals: Creating a crystalline structure composed of lumefantrine and a coformer, which can alter the physicochemical properties, including solubility.[16][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lumefantrine precipitates out of solution when added to cell culture media. | - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain lumefantrine in solution.- The inherent low aqueous solubility of lumefantrine is exceeded.- Interaction with components in the media (e.g., proteins, salts). | - Increase the initial stock concentration in the organic solvent and add a smaller volume to the media.- Pre-warm the cell culture media before adding the lumefantrine solution.- Consider using a solubility-enhanced formulation of lumefantrine (e.g., cyclodextrin complex or nanosuspension).- Test the stability of lumefantrine in the specific cell culture medium over the time course of the experiment. |
| Inconsistent results in bioassays. | - Incomplete dissolution of lumefantrine leading to inaccurate and variable dosing.- Drug precipitation over the course of the experiment. | - Visually inspect for any undissolved particles or precipitate before use.- Prepare fresh lumefantrine solutions for each experiment.- Validate the concentration of your final working solution using an analytical method like HPLC.[5][18][19][20][21][22] |
| Difficulty preparing a high-concentration stock solution. | - Lumefantrine has limited solubility even in many organic solvents. | - Refer to solubility data to select an appropriate solvent. Chloroform (B151607) and dichloromethane (B109758) have been shown to be effective.[9]- Gentle heating and sonication can aid in dissolution.[6][21][22] |
| Amorphous solid dispersion crystallizes during storage. | - The polymer used is not effective at inhibiting drug crystallization at the given drug loading.- Exposure to high temperature and humidity. | - Select a polymer that has strong interactions with lumefantrine, such as those with acidic moieties.[23]- Store the solid dispersion in a desiccator at a controlled, low temperature.[24] |
Experimental Protocols & Data
Solubility of Lumefantrine in Various Solvents
The following table summarizes the solubility of lumefantrine in different solvents, which is crucial for preparing stock solutions.
| Solvent | Solubility | Reference |
| Water | Practically insoluble (0.002%) | [9] |
| Acetonitrile (B52724) | Very slightly soluble (0.013%) | [9] |
| Chloroform | Soluble (7.5%) | [9] |
| Dichloromethane | Soluble (7.5%) | [9] |
| 0.1 N HCl (pH 1.2) | 0.493 mg/mL | [6] |
| Phosphate (B84403) Buffer (pH 7.2) | 0.459 mg/mL | [6] |
Enhancing Solubility with Different Techniques
This table provides a comparison of the solubility enhancement achieved through various methods.
| Technique | Formulation Details | Solubility Enhancement | Reference |
| Solid Dispersion | Lumefantrine:Soluplus® (1:2 ratio) in 0.1 N HCl + 1% Myrj 52 | 135 ± 3.3 µg/mL | [5] |
| Cyclodextrin Complexation | Lumefantrine-β-cyclodextrin complex in phosphate buffer (pH 6.8) | 0.526 mg/mL (compared to 0.408 mg/mL for pure drug) | [10] |
| Nanosuspension | Lyophilized lumefantrine nanosuspension | 1670 µg/mL (compared to 212.33 µg/mL for pure drug) | [12][13] |
| Cocrystal | Lumefantrine-adipic acid cocrystal (1:1 ratio) | 49.81 µg/mL (a 29.30-fold increase) | [16] |
Detailed Methodologies
1. Preparation of Lumefantrine Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare an amorphous solid dispersion of lumefantrine with a hydrophilic carrier to enhance its dissolution rate.
-
Materials: Lumefantrine, Polyvinylpyrrolidone K-30 (PVP K-30), Chloroform.
-
Protocol:
-
Dissolve lumefantrine and PVP K-30 in a suitable amount of chloroform with continuous stirring for approximately 30 minutes at room temperature until a clear solution is obtained.[6]
-
Allow the solvent to evaporate under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Once the solvent has completely evaporated, collect the solid dispersion.
-
Pass the prepared dispersion through a sieve to obtain a uniform particle size.[6]
-
2. Preparation of Lumefantrine Stock Solution for In Vitro Assays
-
Objective: To prepare a concentrated stock solution of lumefantrine for dilution into aqueous-based in vitro experimental media.
-
Materials: Lumefantrine, Methanol (B129727).
-
Protocol:
-
Accurately weigh 10 mg of lumefantrine.
-
Dissolve the weighed lumefantrine in 10 ml of methanol to get a stock solution of 1 mg/ml.[18]
-
Sonicate the solution for 5 minutes to ensure complete dissolution.[18]
-
Further dilutions can be made from this stock solution using the appropriate solvent for the specific experiment.
-
3. Quantification of Lumefantrine by HPLC
-
Objective: To accurately determine the concentration of lumefantrine in solution.
-
Materials: Acetonitrile (HPLC grade), Potassium phosphate buffer (0.001 M, pH 3.0), Tetrahydrofuran (B95107).
-
Protocol:
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.001 M potassium phosphate buffer (pH 3.0) in a 52:48 v/v ratio.[21][22]
-
Standard Solution Preparation:
-
Accurately weigh 20 mg of artemether (B1667619) and 120 mg of lumefantrine reference standards and transfer to a 100.0 ml volumetric flask.
-
Add 80 ml of tetrahydrofuran and sonicate for 15 minutes to dissolve.[21][22]
-
Make up the volume to 100.0 ml with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.[21][22]
-
-
Sample Preparation:
-
Prepare the sample in a similar manner to the standard solution, ensuring the final concentration is within the linear range of the assay.
-
-
Chromatographic Conditions:
-
Visualizations
Caption: Workflow for preparing and using lumefantrine in in vitro experiments.
Caption: Relationship between solubility enhancement methods and experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Preparation and evaluation of solid dispersion of Lumefantrine for dissolution enhancement [magnascientiapub.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental determination of the physicochemical properties of lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. rjptonline.org [rjptonline.org]
- 12. Formulation development and characterization of lumefantrine nanosuspension for enhanced antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Enhancement of Solubility and Dissolution Rate of Lumefantrine by Pharmaceutical Cocrystals [wisdomlib.org]
- 17. Enhancement of Solubility and Dissolution Rate of Lumefantrine by Pharmaceutical Cocrystals | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 18. A simple and precise method for quantitative analysis of lumefantrine by planar chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomedres.us [biomedres.us]
- 20. mdpi.com [mdpi.com]
- 21. Development of a dissolution method for lumefantrine and artemether in immediate release fixed dose artemether/lumefantrine tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a dissolution method for lumefantrine and artemether in immediate release fixed dose artemether/lumefantrine tablets | springermedizin.de [springermedizin.de]
- 23. Physical stability and release properties of lumefantrine amorphous solid dispersion granules prepared by a simple solvent evaporation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ijcrt.org [ijcrt.org]
methods to improve the stability of artemether in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of artemether (B1667619) in solution.
Frequently Asked Questions (FAQs)
Q1: My artemether solution is showing signs of degradation. What are the common causes?
A1: Artemether is susceptible to degradation under various conditions. The most common causes include:
-
Hydrolysis: The endoperoxide bridge in the artemether molecule is susceptible to hydrolysis, which is accelerated in both acidic and alkaline conditions. Extensive degradation has been observed in hydrolytic conditions.[1]
-
Thermal Stress: Elevated temperatures can increase the kinetic energy of artemether molecules, leading to increased interparticle interactions and degradation.[2] For instance, artemether has been shown to be stable at 60°C, but extensive degradation occurs under hydrolytic conditions at this temperature.[1]
-
Oxidation: Although artemether is relatively stable against oxidation by hydrogen peroxide, its peroxide bridge can interact with heme and other iron-containing compounds, leading to the formation of reactive radicals and subsequent degradation.[3][4]
-
Photodegradation: Exposure to UV light can also contribute to the degradation of artemether. However, studies have shown it to be relatively stable under UV irradiation at 265 nm.[1]
Q2: How can I improve the aqueous solubility of artemether to prepare a stable stock solution?
A2: Artemether is poorly soluble in water, which can lead to precipitation and instability. To improve its solubility, you can employ the following methods:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), can significantly enhance the aqueous solubility of artemether.[5] One study reported that the solubility of artemether in water improved from 1.18 µg/mL to 11.28 mg/mL after forming an inclusion complex with 2-HP-β-CD.
-
Formulation as a Solid Dispersion: Preparing a solid dispersion of artemether with a hydrophilic carrier like polyethylene (B3416737) glycol 6000 (PEG 6000) can increase its solubility and dissolution rate.[6]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Formulating artemether into a SNEDDS can lead to a significant increase in its dissolution rate and aqueous dispersibility.[7][8]
-
Use of Surfactants: The addition of surfactants can improve the wettability and solubility of artemether. For example, the highest solubility for artemether has been observed in 0.1 M hydrochloric acid with 1.0% sodium lauryl sulfate.[9]
Q3: What is the optimal pH range for maintaining the stability of an artemether solution?
A3: Artemether is most stable in neutral to slightly acidic conditions. It undergoes extensive degradation in both strongly acidic (0.1 N HCl) and alkaline (0.1 N NaOH) solutions.[1] One study indicated that artemether is stable in an acidic pH of 2.0 when formulated as nanocrystals.[2] Another study showed stability in a dissolution medium of pH 1.6.[10] Therefore, maintaining the pH between approximately 2 and 7 is recommended for enhanced stability.
Q4: Can antioxidants be used to improve the stability of artemether in solution?
A4: While the primary degradation pathway for artemether in solution is hydrolysis, oxidative degradation can also occur, particularly in the presence of iron. The use of antioxidants could theoretically mitigate oxidative stress. Co-administration of Vitamin C with artemether-lumefantrine has been shown to improve antioxidant effects in vivo.[11] However, there are also reports suggesting that antioxidants might interfere with the antimalarial action of artemether, which relies on the generation of free radicals.[12] Therefore, the use of antioxidants should be carefully evaluated for your specific application.
Troubleshooting Guides
Issue 1: Precipitation is observed in my artemether stock solution upon storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of artemether. | Prepare an inclusion complex of artemether with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD). | Increased solubility and a stable, clear solution. |
| Inappropriate solvent system. | Consider using a co-solvent system or formulating artemether as a self-nanoemulsifying drug delivery system (SNEDDS). | Enhanced solubilization and prevention of precipitation. |
| Temperature fluctuations during storage. | Store the artemether solution at a controlled, cool temperature (2-8°C).[2] | Reduced kinetic energy of molecules, minimizing aggregation and precipitation. |
Issue 2: HPLC analysis shows a significant decrease in artemether concentration over a short period.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolytic degradation due to inappropriate pH. | Adjust the pH of the solution to a neutral or slightly acidic range (pH 2-7).[1][2][10] | Slowed rate of hydrolysis and improved stability of artemether. |
| Thermal degradation. | Prepare and store the solution at a lower temperature. Avoid exposure to high temperatures. | Minimized thermal degradation and prolonged shelf-life of the solution. |
| Presence of catalytic agents (e.g., heme from cell lysates). | If working with biological matrices, consider purification steps to remove components like ferriprotoporphyrin IX that can catalyze degradation.[3] | Reduced catalytic degradation of artemether. |
Quantitative Data Summary
Table 1: Improvement of Artemether Solubility and Dissolution with Different Formulation Strategies
| Formulation Method | Key Excipients | Fold Increase in Solubility | Fold Increase in Dissolution | Reference |
| Solid Dispersion (SD) | Polyethylene glycol 6000 | 11 | 3 | [6] |
| Self-Emulsified Solid Dispersion (SESD) - Group 2 | PEG 6000, Cremophor-A-25, olive oil, HPMC, Transcutol | 95 | 13 | [6] |
| Self-Emulsified Solid Dispersion (SESD) - Group 3 | PEG 6000, Poloxamer 188, olive oil, HPMC, Transcutol | 102 | 14 | [6] |
| Inclusion Complex | 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) | ~9500 | Not Reported | |
| Nanocrystals | Not specified | 6.2 | Not Reported | [2] |
Experimental Protocols
Protocol 1: Preparation of Artemether-2-HP-β-CD Inclusion Complex by Solution Mixing Method
-
Objective: To prepare an inclusion complex of artemether with 2-hydroxypropyl-β-cyclodextrin to enhance its aqueous solubility and stability.
-
Materials:
-
Artemether (ATM)
-
2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
-
-
Procedure:
-
Dissolve a molar ratio of 1:36 of Artemether to 2-HP-β-CD in distilled water separately.
-
Slowly add the artemether solution to the 2-HP-β-CD solution while continuously stirring at room temperature.
-
Continue stirring the mixture for 24 hours to ensure complete complexation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a powdered form of the inclusion complex.
-
Store the resulting ATM-2-HP-β-CD inclusion complex in a desiccator at room temperature.
-
Protocol 2: Preparation of Artemether Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of artemether with polyethylene glycol 6000 to improve its solubility and dissolution rate.[6]
-
Materials:
-
Artemether (ATM)
-
Polyethylene glycol 6000 (PEG 6000)
-
Ethanol
-
Rotary evaporator
-
Water bath
-
-
Procedure:
-
Prepare a solution by dissolving artemether and polyethylene glycol 6000 (in a 12:88 weight ratio) in a sufficient volume of ethanol.
-
Attach the flask containing the solution to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) in the water bath.
-
Continue the evaporation process until a dry, solid mass is formed.
-
Scrape the solid dispersion from the flask and store it in a tightly sealed container, protected from moisture.
-
Visualizations
Caption: Experimental workflows for preparing stabilized artemether formulations.
Caption: Factors influencing artemether stability and corresponding improvement methods.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Smart nanocrystals of artemether: fabrication, characterization, and comparative in vitro and in vivo antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferriprotoporphyrin catalysed decomposition of artemether: analytical and pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of artemether inclusion complexes with hydroxypropyl-β-cyclodextrin | Semantic Scholar [semanticscholar.org]
- 6. Improvement of solubility, dissolution and stability profile of artemether solid dispersions and self emulsified solid dispersions by solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Formulation development and optimization of artemether-lumefantrine self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a dissolution method for lumefantrine and artemether in immediate release fixed dose artemether/lumefantrine tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin C-rich juice co-administration with artemether-lumefantrine ameliorates oxido-inflammatory responses in Plasmodium berghei-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro effects of co-incubation of blood with artemether/lumefantrine & vitamin C on the viscosity & elasticity of blood - PMC [pmc.ncbi.nlm.nih.gov]
minimizing inter-individual variability in artemether-lumefantrine clinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with artemether-lumefantrine (AL). The aim is to help minimize inter-individual variability in clinical studies to ensure robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to inter-individual variability in artemether-lumefantrine exposure?
A1: The most significant factors include:
-
Food Intake: The absorption of lumefantrine (B1675429) is highly dependent on administration with fat.[1][2] Co-administration with a high-fat meal can increase the bioavailability of artemether (B1667619) two- to three-fold and lumefantrine sixteen-fold compared to fasted conditions.[2] Even consumption of milk has been shown to significantly increase lumefantrine bioavailability in children.[3][4][5]
-
Pharmacogenetics: Genetic variations in drug-metabolizing enzymes and transporters can alter drug exposure. Key genes include:
-
CYP3A4/5: These enzymes are the primary route of metabolism for both artemether and lumefantrine.[6][7] Polymorphisms in these genes can affect metabolic rates.[8]
-
ABCB1 (MDR1): This transporter is involved in the efflux of lumefantrine. Certain genetic variants, such as the ABCB1 c.3435C>T SNP, have been associated with treatment outcomes.[7][9][10][11]
-
-
Patient Physiology: Factors such as pregnancy can alter the pharmacokinetics of AL. Physiological changes during pregnancy can lead to lower drug absorption and faster clearance.[8][12]
-
Drug-Drug Interactions: Co-administration of drugs that induce or inhibit CYP3A4 can significantly impact AL concentrations.[13][14] For example, strong CYP3A4 inducers like rifampin can decrease AL levels and efficacy.[13] Grapefruit juice, a known CYP3A4 inhibitor, should be avoided as it can increase plasma concentrations of this compound.[2]
-
Disease State: The patient's clinical condition, such as the severity of malaria, can influence drug absorption and metabolism.[1]
Q2: How can we standardize food intake during a clinical trial to minimize variability?
A2: To standardize food intake, it is crucial to implement a clear and consistent protocol for all study participants. This should include:
-
Standardized Meals: Provide all participants with a standardized meal of known fat content to be consumed with each dose of AL. A high-fat meal is recommended to maximize absorption.[2]
-
Timing of Meals: Specify the timing of the meal relative to drug administration (e.g., within 30 minutes of dosing).
-
Dietary Restrictions: Instruct participants to avoid consuming grapefruit or grapefruit juice during the study period due to its inhibitory effect on CYP3A4.[2]
-
Food Diaries: In outpatient settings, request participants to maintain a food diary to monitor compliance with dietary instructions.
-
Patient Counseling: Educate participants on the importance of taking AL with food to improve its efficacy.[6][15]
Q3: What is the recommended approach for dosing in pediatric populations?
A3: Dosing in children is based on body weight.[16] For children who cannot swallow tablets, the tablets may be crushed and mixed with a small amount of water, milk, or other food immediately before administration.[6][17] It is important to ensure the entire dose is consumed. If the child vomits within one to two hours of administration, the dose should be repeated.[6][15]
Q4: Are there specific recommendations for bioanalytical methods to ensure consistency across study sites?
A4: Yes, using a validated and standardized bioanalytical method is critical. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the simultaneous quantification of artemether, its active metabolite dihydroartemisinin (B1670584) (DHA), and lumefantrine in plasma.[18][19] Key considerations for standardization include:
-
Validated Assay: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.
-
Standard Operating Procedures (SOPs): Detailed SOPs for sample collection, processing, storage, and analysis should be followed at all sites.
-
Central Laboratory: Whenever possible, analyze all samples at a single central laboratory to eliminate inter-laboratory variability.
-
Quality Control: Include quality control samples at multiple concentration levels in each analytical run to ensure accuracy and precision.
Troubleshooting Guides
Issue 1: High variability observed in lumefantrine plasma concentrations despite standardized dosing.
| Potential Cause | Troubleshooting Steps |
| Inconsistent food intake | Review food diaries or interview participants about their food consumption around the time of dosing. Reinforce the importance of taking the medication with a fatty meal.[1][2] |
| Genetic polymorphisms | Genotype participants for key polymorphisms in CYP3A4/5 and ABCB1 genes to investigate if specific genotypes are associated with outlier concentrations.[8][9][10] |
| Undisclosed co-medications | Inquire about the use of any other medications, including over-the-counter drugs and herbal supplements (e.g., St. John's wort), that could interact with AL.[14][20] |
| Vomiting or regurgitation | Check with participants if they experienced any vomiting after taking the medication. The protocol should specify re-dosing if vomiting occurs within 1-2 hours.[6][15] |
Issue 2: Lower than expected therapeutic efficacy in a subset of the study population.
| Potential Cause | Troubleshooting Steps |
| Sub-therapeutic drug exposure | Correlate therapeutic outcomes with measured drug concentrations (Day 7 lumefantrine concentration is a key predictor of efficacy).[1] Low concentrations may be due to poor adherence, insufficient food intake, or rapid metabolism. |
| Drug resistance | If drug exposure is adequate, consider the possibility of parasite resistance. Conduct molecular surveillance for markers of artemisinin (B1665778) and lumefantrine resistance.[21] |
| Incorrect diagnosis | Confirm the initial diagnosis of uncomplicated Plasmodium falciparum malaria. |
| Re-infection vs. Recrudescence | Use PCR genotyping to distinguish between a new infection (re-infection) and a failure of the initial treatment to clear the parasites (recrudescence).[21] |
Quantitative Data Summary
Table 1: Effect of Food on Artemether-Lumefantrine Bioavailability
| Drug Component | Condition | Fold Increase in Bioavailability (Compared to Fasted) | Reference |
| Artemether | High-fat meal | 2 to 3-fold | [2] |
| Lumefantrine | High-fat meal | 16-fold | [2] |
| Lumefantrine | Concomitant meal (crushed tablet in children) | 100% higher mean concentration | [3][4][5] |
| Lumefantrine | Concomitant meal (dispersible tablet in children) | 55% higher mean concentration | [3][4][5] |
| Lumefantrine | Milk (crushed tablet in children) | 57% increase | [3][4][5] |
| Lumefantrine | Milk (dispersible tablet in children) | 65% increase | [3][4][5] |
Detailed Experimental Protocols
Protocol 1: Blood Sampling for Pharmacokinetic Analysis
-
Objective: To obtain plasma samples for the quantification of artemether, dihydroartemisinin (DHA), and lumefantrine.
-
Materials: K2-EDTA collection tubes, centrifuge, cryovials, personal protective equipment (PPE).
-
Procedure:
-
Collect venous blood samples (3-5 mL) into K2-EDTA tubes at pre-defined time points. A recommended sampling schedule to capture the pharmacokinetics of both drugs is: pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, and 168 hours (Day 7) post-first dose.[18]
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquot the plasma into at least two pre-labeled cryovials.
-
Store the plasma samples frozen at -80°C until analysis.
-
Protocol 2: Genotyping for CYP3A4/5 and ABCB1 Polymorphisms
-
Objective: To identify genetic variants in key metabolic and transporter genes that may influence AL pharmacokinetics.
-
Materials: DNA extraction kit, PCR reagents, primers for specific SNPs (e.g., ABCB1 c.3435C>T, CYP3A41B, CYP3A53), real-time PCR instrument or DNA sequencer.
-
Procedure:
-
DNA Extraction: Extract genomic DNA from whole blood or buffy coat samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure sufficient quantity and purity for genotyping.
-
Genotyping:
-
Perform polymerase chain reaction (PCR) to amplify the specific regions of the genes containing the single nucleotide polymorphisms (SNPs) of interest.
-
Use techniques such as TaqMan SNP genotyping assays, PCR-Restriction Fragment Length Polymorphism (PCR-RFLP), or direct sequencing to determine the genotype of each participant for the selected SNPs.[22]
-
-
Data Analysis: Analyze the genotyping results to categorize participants based on their genotypes (e.g., homozygous wild-type, heterozygous, homozygous variant).
-
Visualizations
Caption: Workflow for a clinical study investigating sources of variability in AL pharmacokinetics.
Caption: Simplified pharmacokinetic pathway of this compound.
References
- 1. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]
- 2. drugs.com [drugs.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of food consumption on lumefantrine bioavailability in African children receiving artemether-lumefantrine crushed or dispersible tablets (Coartem) for acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemether-Lumefantrine (Coartem) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 7. The drug transporter ABCB1 c.3435C>T SNP influences artemether–lumefantrine treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pharmacogenetics on plasma lumefantrine pharmacokinetics and malaria treatment outcome in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The drug transporter ABCB1 c.3435C>T SNP influences artemether-lumefantrine treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Population Pharmacokinetics and Clinical Response for Artemether-Lumefantrine in Pregnant and Nonpregnant Women with Uncomplicated Plasmodium falciparum Malaria in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artemether Lumefantrine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. drugs.com [drugs.com]
- 16. pure.uva.nl [pure.uva.nl]
- 17. drugs.com [drugs.com]
- 18. extranet.who.int [extranet.who.int]
- 19. bjmhr.com [bjmhr.com]
- 20. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 21. Efficacy and Safety of Artemether-Lumefantrine Against Uncomplicated Falciparum Malaria Infection in Tanzania, 2022: A Single-Arm Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gh.bmj.com [gh.bmj.com]
Validation & Comparative
A Comparative Analysis of Artemether-Lumefantrine and Other Artemisinin-Based Combination Therapies for Uncomplicated Malaria
For Researchers, Scientists, and Drug Development Professionals
Artemisinin-based combination therapy (ACT) is the cornerstone of treatment for uncomplicated Plasmodium falciparum malaria, recommended by the World Health Organization (WHO) to combat the threat of drug resistance. Among the various available ACTs, artemether-lumefantrine (AL) is one of the most widely adopted first-line treatments globally. This guide provides an objective comparison of the efficacy of artemether-lumefantrine against other WHO-recommended ACTs, including dihydroartemisinin-piperaquine (DHA-PQ), artesunate-amodiaquine (AS-AQ), and artesunate-mefloquine (AS-MQ), supported by data from clinical trials.
Mechanism of Action: A Synergistic Approach
The success of ACTs lies in the combination of a potent, rapidly acting artemisinin (B1665778) derivative with a longer-acting partner drug. The artemisinin component swiftly reduces the parasite biomass during the initial days of treatment, leading to a rapid clinical improvement. The partner drug, with its longer half-life, remains in the bloodstream for an extended period to eliminate the remaining parasites, thus preventing recrudescence and protecting the artemisinin derivative from resistance development.
dot
A Comparative Guide to the Validation of New Analytical Methods for Artemether and Lumefantrine
The fixed-dose combination of artemether (B1667619) and lumefantrine (B1675429) is a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria.[1][2] Ensuring the quality, safety, and efficacy of pharmaceutical products containing these active pharmaceutical ingredients (APIs) necessitates robust and validated analytical methods. This guide provides a comparative overview of validated analytical methods for the simultaneous determination of artemether and lumefantrine, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in the validation of new analytical procedures.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically in Q2(R2), which outline the validation parameters that should be considered.[3][4] These parameters ensure that the method is reliable, reproducible, and provides data that is scientifically sound.[4]
Key Validation Parameters
According to ICH guidelines, the following are the core parameters for analytical method validation:[4][5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][7] A correlation coefficient (r²) of at least 0.995 is generally considered acceptable.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][8]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery of the known added amount of analyte.[4][5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[5][7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][8]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Comparison of Validated RP-HPLC Methods
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the simultaneous analysis of this compound.[9] The following tables summarize the performance data from several validated reversed-phase HPLC (RP-HPLC) methods.
Table 1: Chromatographic Conditions of Validated RP-HPLC Methods
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Vinodh et al.[7] | BDS Hypersil C18 (150 x 4.6 mm, 3 µm) | 0.01M Tetra Butyl Ammonium Hydrogen Sulphate : Acetonitrile (20:80 v/v) | 1.0 | 222 |
| Anonymous[10] | Microsorb-MV100-5 C-18 (250 x 4.6 mm, 5 µm) | Buffer (Orthophosphoric acid, pH 3.5) : Acetonitrile (65:35 v/v) | 1.0 | 254 |
| Saeed, N. K.[11] | C18 (150 x 4.6 mm) | Acetonitrile : 0.02M Potassium Dihydrogen Ortho Phosphate (80:20 v/v), pH 3.0 | 1.5 | 199 |
| Green et al. (Green Chromatography)[12] | J'sphere ODS-H80 | Ethanol 96% : 10 mM Acetic Acid, pH 3.35 (63:37 v/v) | - | 210 |
Table 2: Performance Data of Validated RP-HPLC Methods for Artemether
| Method Reference | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Retention Time (min) |
| Vinodh et al.[7] | 3.2 - 19.2 | 0.999 | 0.201 | 0.609 | 99.18 - 100.19 | < 2 | 4.19 |
| Anonymous[10] | 5 - 30 | > 0.999 | - | - | - | < 2.0 | 2.67 |
| Saeed, N. K.[11] | 80-120% of nominal | 0.999 | - | - | 97.89 - 99.69 | < 2.0 | 3.1 |
| Shamshad et al.[2][13] | 50-150% of nominal | 0.9981 | 0.055 | 0.079 | 100.13 - 101.98 | < 2.0 | - |
Table 3: Performance Data of Validated RP-HPLC Methods for Lumefantrine
| Method Reference | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Retention Time (min) |
| Vinodh et al.[7] | 16 - 96 | 0.999 | 2.99 | 9.086 | 99.96 - 100.07 | < 2 | 5.22 |
| Anonymous[10] | 60 - 210 | > 0.999 | - | - | - | < 2.0 | 4.62 |
| Saeed, N. K.[11] | 80-120% of nominal | 0.999 | - | - | 98.48 - 101.15 | < 2.0 | 1.97 |
| Shamshad et al.[2][13] | 50-150% of nominal | 0.9968 | 0.024 | 0.0714 | 98.89 - 102.12 | < 2.0 | - |
Experimental Protocols
The following are generalized protocols for the preparation of solutions for the analysis of this compound in pharmaceutical formulations by RP-HPLC.
Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and transfer approximately 4 mg of Artemether reference standard and 24 mg of Lumefantrine reference standard into a 25 mL volumetric flask.[7] Add a suitable diluent (e.g., the mobile phase), and sonicate to dissolve the standards completely.[7] Make up the volume to the mark with the diluent to obtain a standard stock solution.[7][14]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the desired concentration range for constructing a calibration curve.[7][15]
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.[7][14][15]
-
Accurately weigh a portion of the powder equivalent to a single dose (e.g., 4 mg of Artemether and 24 mg of Lumefantrine) and transfer it to a 25 mL volumetric flask.[7][15]
-
Add a suitable diluent, and sonicate to ensure complete dissolution of the APIs.[7][15]
-
Make up the volume to the mark with the diluent and filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients.[7]
-
Further dilute the filtered solution with the diluent to obtain a final concentration within the linear range of the method.[14][15]
Visualizations
The following diagrams illustrate the workflow of analytical method validation and the relationship between the key validation parameters.
Caption: Workflow of Analytical Method Validation.
Caption: Relationship of ICH Validation Parameters.
References
- 1. Artemether–Lumefantrine Concentrations in Tablets and Powders from Ghana Measured by a New High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. youtube.com [youtube.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. ijsred.com [ijsred.com]
- 9. researchgate.net [researchgate.net]
- 10. ijlpr.com [ijlpr.com]
- 11. HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF this compound TABLETS - Europub [europub.co.uk]
- 12. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation, process development and evaluation of this compound soft gelatin capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Artemether-Lumefantrine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of the antimalarial drug combination, artemether (B1667619) and lumefantrine (B1675429).
This guide provides a comprehensive comparison of HPLC with UV detection and LC-MS/MS methods for the quantitative analysis of artemether and lumefantrine in pharmaceutical formulations and biological matrices. The selection of an appropriate analytical method is critical for ensuring drug quality, safety, and efficacy. This document summarizes key performance parameters from various studies to aid in the selection of the most suitable technique for your research or quality control needs.
Method Performance: A Head-to-Head Comparison
The following tables summarize the key validation parameters for HPLC and LC-MS/MS methods as reported in the literature. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each method.
Table 1: Comparison of Method Validation Parameters for Artemether Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (µg/mL) | 3.2 - 19.2[1] | Not explicitly stated, but used for bioequivalence studies suggesting a wide range. |
| Correlation Coefficient (r²) | > 0.999[1] | Not explicitly stated, but implied to be high for bioequivalence studies. |
| Accuracy (% Recovery) | 99.18 - 100.19[1] | Not explicitly stated, but meets regulatory requirements for bioequivalence. |
| Precision (% RSD) | < 2% (Intra- and Inter-day)[1] | Not explicitly stated, but meets regulatory requirements for bioequivalence. |
| Limit of Detection (LOD) (µg/mL) | 0.201[1] | Significantly lower than HPLC-UV, enabling detection of low concentrations in plasma.[2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.609[1] | Sufficiently sensitive for pharmacokinetic studies.[2] |
Table 2: Comparison of Method Validation Parameters for Lumefantrine Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (µg/mL) | 16 - 96[1] | 0.050 - 20[3] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9984 ± 0.0014[3] |
| Accuracy (% Recovery) | 99.96 - 100.07[1] | Intra- and inter-day accuracy within ±15% (±20% for LLOQ).[3] |
| Precision (% RSD) | < 2% (Intra- and Inter-day)[1] | Intra- and inter-day precision within ±15% (±20% for LLOQ).[3] |
| Limit of Detection (LOD) (µg/mL) | 2.99[1] | Not explicitly stated, but LLOQ is very low. |
| Limit of Quantification (LOQ) (µg/mL) | 9.086[1] | 0.0156 (in mouse whole blood)[4], 0.050 (in human plasma)[3] |
Experimental Protocols: A Closer Look at the Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the simultaneous estimation of this compound in bulk drugs and pharmaceutical dosage forms.[1][5][6]
-
Chromatographic Separation: A reversed-phase C18 column is typically used for separation.[1][6]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (like 0.01M tetrabutyl ammonium (B1175870) hydrogen sulphate) and an organic solvent (such as acetonitrile) in a specific ratio (e.g., 20:80 v/v).[1] The pH of the aqueous phase is often adjusted to ensure good peak shape and resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: A UV-visible detector is used for quantification, with the wavelength set at a point where both analytes show reasonable absorbance, for instance, 222 nm.[1]
-
Sample Preparation: For solid dosage forms, this involves dissolving the crushed tablets in a suitable solvent, followed by filtration before injection into the HPLC system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the bioanalysis of this compound in biological matrices like human plasma, primarily due to its high sensitivity and selectivity.[2][3][7]
-
Chromatographic Separation: Similar to HPLC, a reversed-phase column is employed.
-
Mobile Phase: The mobile phase is often a gradient mixture of an aqueous solution (e.g., 10mM aqueous ammonium acetate (B1210297) with acetic and formic acid) and an organic solvent like methanol.[7]
-
Sample Preparation: For plasma samples, a protein precipitation step is typically required to remove interferences.[7] This is a critical step to ensure a clean sample is introduced into the mass spectrometer.
-
Detection: A tandem mass spectrometer is used for detection. This involves electrospray ionization (ESI) of the analytes followed by mass analysis. The high selectivity of MS/MS allows for accurate quantification even in complex biological matrices.[7]
Visualizing the Workflow and Logic
The following diagrams illustrate the typical experimental workflow for method validation and the logical relationship in a cross-validation study.
Caption: A typical workflow for analytical method development and validation.
Caption: Logical flow of a cross-validation study comparing two analytical methods.
Conclusion: Choosing the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between them largely depends on the specific application.
-
HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine quality control of pharmaceutical formulations where analyte concentrations are relatively high. Its simplicity and reliability make it an excellent choice for assay and purity testing of bulk drugs and tablets.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the indispensable tool for bioanalytical applications, such as pharmacokinetic studies, where the drug concentrations in biological fluids are very low.[2] While the initial investment and operational costs are higher, the level of detail and accuracy it provides in complex matrices is unmatched by HPLC-UV.
A cross-validation of these methods would involve analyzing the same set of samples by both techniques and statistically comparing the results to ensure that the methods provide equivalent data within acceptable limits. This is particularly important when switching from one method to another during different phases of drug development or for transferring methods between laboratories.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. extranet.who.int [extranet.who.int]
- 3. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of Artemether-Lumefantrine Resistance Markers
For Immediate Release
A comprehensive analysis of molecular markers associated with resistance to the frontline antimalarial drug combination, artemether-lumefantrine, reveals a complex and evolving landscape of parasite genetics. This guide offers researchers, scientists, and drug development professionals an objective comparison of key resistance markers, supported by experimental data, to inform surveillance strategies and the development of next-generation antimalarials.
The emergence and spread of Plasmodium falciparum resistance to artemisinin-based combination therapies (ACTs) pose a significant threat to global malaria control efforts. Artemether-lumefantrine, the most widely used ACT, is facing declining efficacy in some regions due to the selection of parasites with specific genetic mutations. Understanding the molecular basis of this resistance is critical for monitoring its spread and for designing effective countermeasures.
Key Resistance Markers: A Tale of Two Drugs
Resistance to artemether-lumefantrine is a two-pronged issue, with distinct molecular markers associated with each partner drug.
Artemether (B1667619) Resistance: The primary determinant of artemether resistance is mutations in the Kelch13 (PfK13) propeller domain.[1][2][3] These mutations are associated with a delayed parasite clearance phenotype, where parasites are cleared from the bloodstream at a slower rate following treatment.[1][2][4] While numerous non-synonymous mutations in PfK13 have been identified, the World Health Organization (WHO) has validated several, including C580Y, R539T, Y493H, and I543T, as markers of artemisin (B1196932) resistance.[3] The C580Y mutation has become increasingly dominant in the Greater Mekong subregion.[2]
Lumefantrine (B1675429) Resistance: Resistance to lumefantrine is more complex and is primarily associated with polymorphisms and copy number variations (CNVs) in the P. falciparum multidrug resistance gene 1 (pfmdr1).[5][6][7] An increased pfmdr1 copy number has been linked to reduced in vitro susceptibility to lumefantrine and an increased risk of treatment failure.[5][6][8] Specific single nucleotide polymorphisms (SNPs) in pfmdr1, such as N86Y, Y184F, and D1246Y, also modulate parasite susceptibility to lumefantrine.[9][10][11] For instance, parasites carrying the N86 allele are associated with reduced susceptibility to lumefantrine.[12]
Quantitative Analysis of Resistance Markers
The following tables summarize key quantitative data from various studies, providing a comparative overview of the impact of different molecular markers on drug susceptibility and parasite clearance.
Table 1: In Vitro Susceptibility (IC50 Values) of P. falciparum to Dihydroartemisinin (B1670584) (DHA) and Lumefantrine in the Presence of Resistance Markers
| Drug | Marker | Genotype | Median IC50 (nM) | Fold Change vs. Wild Type | Reference(s) |
| Dihydroartemisinin (DHA) | PfK13 | Wild Type | 1.5 | - | [13] |
| C469Y | 2.3 | 1.53 | [13] | ||
| Lumefantrine | pfmdr1 CNV | 1 copy | 6.9 | - | [13] |
| >1 copy | 14.6 | 2.12 | [13] | ||
| pfmdr1 SNP | N86 | Higher IC50 | - | [14] | |
| 86Y | Lower IC50 | - | [14] |
Table 2: Parasite Clearance Half-Life Associated with PfK13 Genotypes
| PfK13 Genotype | Median Parasite Clearance Half-life (hours) | Geographic Region | Reference(s) |
| Wild Type | 1.96 | Vietnam | [4] |
| C580Y | 6.9 | Vietnam | [4] |
| R539T | 6.0 | Vietnam | [4] |
| Y493H | 6.8 | Vietnam | [4] |
| I543T | 6.7 | Vietnam | [4] |
Table 3: Prevalence of Key Resistance Markers in Endemic Regions
| Marker | Region | Prevalence | Reference(s) |
| PfK13 C580Y | Greater Mekong Subregion | High and increasing | [2] |
| Africa | Emergence reported | [3] | |
| pfmdr1 N86 allele | Angola | 63% (NYD haplotype) | [9][10][11] |
| Tanzania | High | [15] | |
| pfmdr1 Copy Number > 1 | Southeast Asia | Common | [7] |
| Africa | Generally low, but increasing in some areas | [8][9][11] |
Experimental Protocols
Accurate and standardized methodologies are essential for the surveillance of artemether-lumefantrine resistance. Below are detailed protocols for key experiments.
In Vitro Drug Susceptibility Testing: SYBR Green I-Based Assay
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial drugs.[16][17][18]
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, providing a measure of parasite growth.[16]
Methodology:
-
Parasite Culture: Asynchronously growing P. falciparum parasites are cultured in human erythrocytes at a specified parasitemia and hematocrit.
-
Drug Plates: 96-well plates are pre-dosed with serial dilutions of artemether and lumefantrine.
-
Incubation: The parasite culture is added to the drug-coated plates and incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve.
Molecular Analysis: pfmdr1 Copy Number Variation by qPCR
Quantitative real-time PCR (qPCR) is the standard method for determining the copy number of the pfmdr1 gene.[19][20][21]
Principle: The relative quantity of the pfmdr1 gene is determined by comparing its amplification to that of a single-copy reference gene (e.g., β-tubulin) in the P. falciparum genome.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from patient blood samples (dried blood spots or whole blood).
-
qPCR Reaction: A multiplex qPCR reaction is set up containing primers and probes for both the pfmdr1 gene and the reference gene. Probes are typically labeled with different fluorescent dyes (e.g., FAM for pfmdr1 and VIC for the reference gene).
-
Thermal Cycling: The qPCR is run on a real-time PCR instrument with standard cycling conditions.
-
Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the pfmdr1 copy number. The Ct value of pfmdr1 is normalized to the Ct value of the reference gene. This is then compared to a calibrator sample with a known single copy of pfmdr1. A copy number ≥ 1.5 is generally considered as an amplification.[12]
Visualizing Resistance Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships in drug resistance.
Caption: Mechanism of artemether action and PfK13-mediated resistance.
Caption: Role of Pfmdr1 in lumefantrine resistance.
Caption: Workflow for molecular surveillance of artemether-lumefantrine resistance.
References
- 1. Association of mutations in the Plasmodium falciparum Kelch13 gene (Pf3D7_1343700) with parasite clearance rates after artemisinin-based treatments-a WWARN individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What exactly does the PfK13 C580Y mutation in Plasmodium falciparum influence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Plasmodium falciparum K13 gene mutation to artemisinin-based combination therapies and partner drugs among malaria-infected population in sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, Halofantrine, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreasing pfmdr1 copy number in plasmodium falciparum malaria heightens susceptibility to mefloquine, lumefantrine, halofantrine, quinine, and artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Prevalence of molecular markers of artemisinin and lumefantrine resistance among patients with uncomplicated Plasmodium falciparum malaria in three provinces in Angola, 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence of molecular markers of artemisinin and lumefantrine resistance among patients with uncomplicated Plasmodium falciparum malaria in three provinces in Angola, 2015 | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. media.malariaworld.org [media.malariaworld.org]
- 13. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and lumefantrine in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes in susceptibility of Plasmodium falciparum to antimalarial drugs in Uganda over time: 2019–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. benchchem.com [benchchem.com]
- 17. iddo.org [iddo.org]
- 18. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 19. Real-time quantitative PCR with SYBR Green I detection for estimating copy numbers of nine drug resistance candidate genes in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iddo.org [iddo.org]
- 21. Assessment of copy number variation in genes related to drug resistance in Plasmodium vivax and Plasmodium falciparum isolates from the Brazilian Amazon and a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Artemether-Lumefantrine's Synergistic Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The artemisinin-based combination therapy (ACT) of artemether (B1667619) and lumefantrine (B1675429) is a cornerstone in the global fight against uncomplicated Plasmodium falciparum malaria. This guide provides an objective comparison of the synergistic action of this combination, supported by experimental data, to elucidate its enhanced therapeutic efficacy over monotherapy. The synergistic effect of artemether-lumefantrine has been demonstrated in vitro, and its high cure rates in in vivo studies provide strong evidence for this interaction, which is crucial for preventing the emergence of drug resistance.[1][2]
Evidence of Synergism: In Vitro and In Vivo Efficacy
The synergistic interaction between artemether and lumefantrine has been demonstrated in vitro through isobologram analysis, particularly during the early ring stage of the P. falciparum parasite.[2] This synergy is a key factor in the combination's potent antimalarial activity.
While direct head-to-head in vivo comparisons of artemether-lumefantrine with its individual components in animal models are not extensively reported in the available literature, the consistently high cure rates observed in numerous clinical trials and in vivo studies in animal models serve as strong indirect evidence of its synergistic efficacy. These studies consistently demonstrate a therapeutic outcome that is superior to what would be expected from the additive effects of the individual drugs.
Comparative Efficacy with Other Antimalarial Therapies
In a comparative study using Plasmodium berghei-infected Swiss albino mice, the efficacy of several artemisinin-based combination therapies was evaluated. While artemether-lumefantrine was found to be effective, other combinations showed higher efficacy in this particular model.[3][4] It is important to note that efficacy can vary depending on the specific parasite strain and animal model used.
Table 1: Comparative In Vivo Efficacy of Artemether-Lumefantrine and Other ACTs in P. berghei-Infected Mice
| Treatment Group | Mean Percentage Parasitemia Reduction (Day 7) | Recrudescence Observed (Day 60) | Reference |
| Artemether-Lumefantrine | 85.71% | Yes | [3][4] |
| Artesunate + Amodiaquine | 100% | No | [3][4] |
| Dihydroartemisinin + Piperaquine | 100% | No | [3][4] |
| Artesunate + Sulphadoxine/Pyrimethamine | 100% | No | [3][4] |
| Artesunate + Mefloquine | Incomplete Clearance | Yes | [3][4] |
Clinical trials in human patients with uncomplicated P. falciparum malaria consistently show high efficacy for artemether-lumefantrine, with PCR-corrected cure rates often exceeding 95%.[5]
Table 2: Clinical Efficacy of Artemether-Lumefantrine in Patients with Uncomplicated P. falciparum Malaria
| Study Location | Number of Patients | Follow-up Duration | PCR-Corrected Cure Rate | Reference |
| Central Ethiopia | 120 | 42 days | 100% | [5] |
| Tabora, Tanzania | 20 | 28 days | 100% | [6] |
| Malawi | 338 | 28 days | 99.3% | [7] |
| Mozambique | 339 | 28 days | 96.0% | [8] |
Experimental Protocols
The in vivo validation of antimalarial drug efficacy typically follows standardized protocols to ensure reproducibility and comparability of results. The Peters' 4-day suppressive test is a widely used method in murine models.
Peters' 4-Day Suppressive Test
This test evaluates the schizonticidal activity of a compound against an established infection.
-
Animal Model: Swiss albino mice are commonly used.
-
Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is often utilized.
-
Inoculation: Mice are inoculated intraperitoneally with parasitized red blood cells.[9]
-
Treatment: Treatment is initiated a few hours after infection and continues for four consecutive days. The drug is typically administered orally or subcutaneously.[9]
-
Parameters Monitored:
-
Parasitemia: Thin blood smears are prepared from the tail blood of each mouse on day 4 post-infection to determine the percentage of parasitized red blood cells.
-
Percentage Inhibition: The average parasitemia in the treated groups is compared to a control group to calculate the percentage of parasite growth inhibition.
-
Survival Time: The mean survival time for each group is recorded.
-
Mechanism of Synergistic Interaction
The synergistic effect of this compound is attributed to their distinct but complementary mechanisms of action, both of which target the parasite's heme detoxification pathway in the food vacuole.
-
Artemether: This artemisinin (B1665778) derivative is a fast-acting, potent blood schizonticide. Its endoperoxide bridge is activated by heme iron in the parasite's food vacuole, leading to the generation of reactive oxygen species (ROS).[10] These ROS cause widespread damage to parasite proteins and membranes, leading to rapid parasite clearance.[10]
-
Lumefantrine: This synthetic aryl-amino alcohol acts more slowly and has a longer half-life. It is believed to interfere with the polymerization of heme into hemozoin, a non-toxic pigment for the parasite.[11][12] The accumulation of free heme is toxic to the parasite.
The proposed synergistic mechanism involves lumefantrine potentially increasing the intra-parasitic concentration of free heme, which in turn enhances the activation of artemether and the generation of parasiticidal ROS.[2]
Visualizing the Synergistic Interaction and Experimental Workflow
Caption: Synergistic mechanism of this compound.
Caption: Workflow for in vivo efficacy testing.
References
- 1. Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumefantrine attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study on the Efficacy of Some Artemisinin Combination Therapies on Plasmodium berghei in Swiss Albino Mice [scirp.org]
- 5. In vivo efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in Central Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of in vivo efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in under fives in Tabora region, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo efficacy of artemether-lumefantrine and artesunate-amodiaquine for uncomplicated Plasmodium falciparum malaria in Malawi, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo efficacy of artemether-lumefantrine and artesunate-amodiaquine for the treatment of uncomplicated falciparum malaria in children: a multisite, open-label, two-cohort, clinical trial in Mozambique | springermedizin.de [springermedizin.de]
- 9. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Artemether? [synapse.patsnap.com]
- 11. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
A Comparative Guide to the Pharmacokinetic Profiles of Artemether-Lumefantrine Formulations
For Researchers, Scientists, and Drug Development Professionals
Artemether-lumefantrine (AL) is a cornerstone of global malaria treatment, recommended by the World Health Organization as a first-line therapy for uncomplicated Plasmodium falciparum malaria. The fixed-dose combination leverages the rapid parasite clearance of artemether (B1667619) and the prolonged action of lumefantrine (B1675429).[1][2] However, the effectiveness of this artemisinin-based combination therapy (ACT) is intrinsically linked to its pharmacokinetic profile, which can be significantly influenced by the drug formulation. This guide provides a detailed comparison of the pharmacokinetic profiles of various AL formulations, supported by experimental data, to inform research and development in this critical therapeutic area.
Executive Summary
The oral bioavailability of both artemether and lumefantrine, particularly lumefantrine, is notoriously poor due to low aqueous solubility.[3] Lumefantrine's absorption is highly dependent on co-administration with fatty food, which can increase its bioavailability by up to 16-fold.[4][5][6] This has driven the development of alternative and novel formulations aimed at improving bioavailability, enhancing patient adherence, and ensuring therapeutic efficacy, especially in vulnerable populations such as children. This guide will delve into the comparative pharmacokinetics of standard tablets, dispersible tablets, generic formulations, and novel delivery systems.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for artemether, its active metabolite dihydroartemisinin (B1670584) (DHA), and lumefantrine across different formulations and study conditions.
Table 1: Pharmacokinetics of Dispersible vs. Crushed Standard Tablets in Pediatric Patients
| Parameter | Analyte | Dispersible Tablet | Crushed Tablet | Study Population | Reference |
| Cmax (ng/mL) | Artemether | 175 ± 168 | 190 ± 168 | African Children | [7] |
| DHA | 64.7 ± 58.1 | 63.7 ± 65.0 | African Children | [7] | |
| Cmax (µg/mL) | Lumefantrine | 6.3 | 7.7 | African Children | [7] |
| AUC0-last (µg·h/mL) | Lumefantrine | 574 | 636 | African Children | [7] |
Cmax: Maximum plasma concentration; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 2: Bioequivalence of a Generic (Artefan®) vs. Innovator (Coartem®) Formulation in Healthy Adults
| Parameter | Analyte | Artefan® (Test) | Coartem® (Reference) | Geometric Mean Ratio (90% CI) | Reference |
| Cmax (ng/mL) | Lumefantrine | - | - | 84% (49-143%) | [8][9] |
| AUC0-t (ng·h/mL) | Lumefantrine | - | - | 84% (53-137%) | [8][9] |
| AUC0-∞ (ng·h/mL) | Lumefantrine | - | - | 84% (52-135%) | [8][9] |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last sampling time; AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity. Note: While the geometric mean ratios for Cmax and AUC were within the 80-125% bioequivalence limits, the 90% confidence intervals fell outside these limits.
Table 3: Pharmacokinetics of Novel Formulations in Animal Models
| Formulation | Analyte | Cmax | AUC | Fold Increase in Bioavailability | Model | Reference |
| Solid Dispersion Tablet | Artemether | Higher | Higher | - | Mice | [3] |
| Lumefantrine | Higher | Higher | - | Mice | [3] | |
| SNEDDS | Artemether | - | Increased by 2 times | 2 | Wistar Rats | [10] |
| Lumefantrine | - | Increased by 1.71 times | 1.71 | Wistar Rats | [10] |
SNEDDS: Self-nanoemulsifying drug delivery system.
The Critical Role of Food in Bioavailability
Across all formulations, the presence of food, particularly fat, dramatically enhances the absorption of lumefantrine. Studies in African children have shown that concomitant food intake can increase lumefantrine plasma concentrations by 55% to 100% for both dispersible and crushed tablets.[11][12][13] In healthy adult volunteers, a high-fat meal increased the relative bioavailability of artemether by two- to three-fold and that of lumefantrine by a remarkable sixteen-fold when compared to fasted conditions.[4] This underscores the importance of patient counseling on the need to take AL with food to ensure therapeutic efficacy.
Detailed Experimental Protocols
Bioequivalence Study of Generic vs. Innovator AL Tablets
A randomized, two-treatment, two-period, crossover study is a standard design for bioequivalence assessment.[8][9]
Study Population: Healthy adult volunteers.
Methodology:
-
Screening: Volunteers are screened for inclusion and exclusion criteria, including a full medical history, physical examination, and laboratory tests.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference, or Reference followed by Test).
-
Dosing: A single oral dose of the assigned AL formulation is administered under fed conditions.
-
Washout Period: A drug-free washout period of sufficient duration (e.g., 42 days) separates the two treatment periods to ensure complete elimination of the drug from the body.[8][9]
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 168 hours post-dose).[8][9]
-
Bioanalysis: Plasma concentrations of the analytes (artemether, DHA, and lumefantrine) are determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each subject.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax and AUC are calculated to determine if they fall within the regulatory acceptance range (typically 80-125%).
Pharmacokinetic Study of Dispersible vs. Crushed Tablets in Children
Study Population: Infants and children with acute uncomplicated P. falciparum malaria.
Methodology:
-
Study Design: A multicenter, randomized, parallel-group study design is employed.[7]
-
Randomization: Patients are randomized to receive either the dispersible tablet formulation or the standard tablet administered crushed.
-
Dosing: The six-dose regimen of AL is administered over three days, with dosing based on body weight.
-
Blood Sampling: For artemether and DHA, blood samples are typically taken at 1 and 2 hours after the first dose to capture the Cmax.[7] For lumefantrine, a sparse sampling strategy is often used, with single blood samples taken at different time points from different patients to reconstruct a full pharmacokinetic profile for the population.[7]
-
Bioanalysis: Plasma drug concentrations are measured using a validated analytical method.
-
Pharmacokinetic Analysis: For artemether and DHA, the higher of the two concentrations at 1 and 2 hours is used as an approximation of Cmax.[7] For lumefantrine, population pharmacokinetic modeling is used to estimate parameters like Cmax and AUC from the sparse sampling data.[7]
Visualizing Experimental Workflows
Caption: A generalized workflow for a clinical pharmacokinetic study comparing different drug formulations.
Conclusion
The formulation of artemether-lumefantrine plays a pivotal role in its pharmacokinetic profile and, consequently, its therapeutic efficacy. While dispersible tablets have shown comparable pharmacokinetics to crushed standard tablets in children, offering a more palatable and user-friendly option, the bioequivalence of generic formulations can vary and requires careful evaluation.[7][8][9][14] Novel formulations such as solid dispersions and self-nanoemulsifying drug delivery systems hold promise for significantly enhancing the bioavailability of these poorly soluble drugs, potentially reducing the food effect and improving treatment outcomes.[3][10] Continued research and development in AL formulations are essential to optimize malaria treatment and combat the threat of drug resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics and Pharmacodynamics of Lumefantrine (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. drugs.com [drugs.com]
- 5. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]
- 6. Bioavailability of Lumefantrine Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Characteristics of a New Pediatric Formulation of Artemether-Lumefantrine in African Children with Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of bioavailability between the most available generic tablet formulation containing this compound on the Tanzanian market and the innovator’s product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of food consumption on lumefantrine bioavailability in African children receiving artemether-lumefantrine crushed or dispersible tablets (Coartem) for acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dispersible formulation of artemether/lumefantrine: specifically developed for infants and young children - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Models for Predicting Artemether-Lumefantrine Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
The combination of artemether (B1667619) and lumefantrine (B1675429) stands as a cornerstone in the global fight against uncomplicated Plasmodium falciparum malaria. Predicting its clinical efficacy through reliable in vitro models is paramount for drug development, monitoring resistance, and ensuring continued therapeutic success. This guide provides a comprehensive comparison of established in vitro models, their validation against clinical data, and detailed experimental protocols to aid researchers in selecting and implementing the most appropriate assays for their work.
Comparison of In Vitro Susceptibility Assays
Several in vitro assays are employed to determine the susceptibility of P. falciparum to antimalarial drugs. The choice of assay often depends on factors such as throughput, cost, sensitivity, and the specific research question. The most common methods include the [³H]-hypoxanthine incorporation assay, fluorescence-based assays using SYBR Green I, and enzyme-based assays detecting parasite lactate (B86563) dehydrogenase (pLDH).
| Feature | [³H]-Hypoxanthine Incorporation Assay | SYBR Green I Fluorescence Assay | Parasite Lactate Dehydrogenase (pLDH) Assay |
| Principle | Measures the incorporation of radiolabeled hypoxanthine (B114508) into parasite nucleic acids during growth. | Measures the fluorescence of SYBR Green I dye that intercalates with parasite DNA. | Measures the activity of the parasite-specific lactate dehydrogenase enzyme released upon parasite lysis. |
| Throughput | Moderate | High | High |
| Cost | High (requires radioisotopes and specialized equipment) | Low to moderate | Moderate |
| Sensitivity | High | High | Good |
| Advantages | Considered the "gold standard" for its high sensitivity and long history of use.[1] | Non-radioactive, simple, and cost-effective, making it suitable for high-throughput screening.[1] | Non-radioactive and relatively simple to perform.[1] |
| Disadvantages | Use of radioactive materials poses safety and disposal challenges.[1] | Can be affected by autofluorescence from test compounds. Requires careful optimization. | Can be less sensitive than other methods, especially at low parasite densities. |
Correlation of In Vitro Data with Clinical Efficacy
A critical aspect of validating any in vitro model is its ability to predict clinical outcomes. For artemether-lumefantrine, several studies have investigated the correlation between in vitro susceptibility data (typically expressed as the 50% inhibitory concentration, IC₅₀) and clinical responses, such as parasite clearance time and cure rates.
One of the most significant findings is the association between increased copy number of the P. falciparum multidrug resistance 1 (pfmdr1) gene and reduced in vitro susceptibility to lumefantrine, which in turn correlates with a higher risk of treatment failure.
| In Vitro Parameter | Clinical Outcome Correlation | Key Findings |
| Lumefantrine IC₅₀ | Treatment Failure: Increased lumefantrine IC₅₀ values have been associated with a higher risk of recrudescence (treatment failure). | Studies have shown that a 2-fold increase in lumefantrine IC₅₀ is associated with an increased pfmdr1 copy number, which significantly increases the risk of treatment failure, particularly with lower-dose regimens. |
| Artemether/Dihydroartemisinin (B1670584) (DHA) IC₅₀ | Parasite Clearance Time: While a direct correlation can be complex, some studies suggest a slight association between higher artemether EC₅₀ values and longer parasite clearance times. | The rapid action of artemether means that even small changes in susceptibility can impact the initial rate of parasite reduction. |
| Ex Vivo Sensitivity of Recurrent Parasites | Reduced Susceptibility: P. falciparum isolates from patients experiencing treatment failure after artemether-lumefantrine therapy have shown significantly higher mean IC₅₀ values for both artemether and lumefantrine compared to baseline isolates. | This demonstrates in vivo selection for parasites with reduced susceptibility. |
Advanced In Vitro Models: High-Content Imaging
Beyond traditional plate-based assays, high-content imaging (HCI) is emerging as a powerful tool for in vitro antimalarial drug screening. This technology combines automated microscopy with sophisticated image analysis to provide multiparametric data on individual parasites.
Advantages of High-Content Imaging:
-
Morphological Profiling: HCI can quantify changes in parasite morphology, providing insights into the drug's mechanism of action.
-
Stage-Specific Effects: It allows for the differentiation and quantification of various parasite life cycle stages, enabling the identification of stage-specific drug activity.
-
Reduced Compound Interference: By imaging individual parasites, HCI can mitigate issues of compound autofluorescence that can affect bulk fluorescence assays.
While not yet a standard method for routine susceptibility testing of artemether-lumefantrine, HCI holds great promise for detailed mechanistic studies and for screening new compounds that could complement or enhance the efficacy of existing therapies.
Experimental Protocols
Detailed methodologies for the three most common in vitro susceptibility assays are provided below.
[³H]-Hypoxanthine Incorporation Assay
This method is considered a gold standard for assessing antimalarial drug susceptibility.
Principle: This assay measures the proliferation of P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis. Inhibition of parasite growth by the drug leads to a reduction in hypoxanthine incorporation.
Protocol:
-
Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in human erythrocytes at a specified hematocrit.
-
Drug Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Incubation: Add the parasite culture to the drug-containing wells and incubate for 24-48 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.
-
Scintillation Counting: Measure the radioactivity of the filter mat using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable model.
SYBR Green I-Based Fluorescence Assay
A widely used, non-radioactive alternative to the hypoxanthine assay.
Principle: This assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite growth.
Protocol:
-
Parasite Culture and Drug Dilution: Prepare parasite cultures and drug dilutions in a 96-well black microtiter plate as described for the hypoxanthine assay.
-
Incubation: Incubate the plates for 72 hours.
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This buffer lyses the erythrocytes and allows the dye to bind to the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
Data Analysis: Determine the IC₅₀ values from the dose-response curves.
Parasite Lactate Dehydrogenase (pLDH) Assay
An enzyme-based colorimetric assay that offers another non-radioactive method for assessing parasite viability.
Principle: This assay measures the activity of lactate dehydrogenase specific to the parasite (pLDH). The level of pLDH activity is proportional to the number of viable parasites.
Protocol:
-
Parasite Culture and Drug Incubation: Culture parasites with serial dilutions of the drugs in a 96-well plate for 48-72 hours.
-
Cell Lysis: Lyse the red blood cells by freeze-thawing to release the parasite pLDH.
-
Enzymatic Reaction: Transfer the lysate to a new plate and add a reaction mixture containing a substrate (L-lactate) and a chromogen that changes color upon reduction by NADH, which is produced by the pLDH-catalyzed reaction.
-
Absorbance Reading: Measure the optical density at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate IC₅₀ values based on the reduction in pLDH activity in drug-treated wells compared to controls.
Mechanisms of Action and Signaling Pathways
The synergistic efficacy of artemether-lumefantrine stems from their distinct and complementary mechanisms of action. Artemether provides a rapid reduction in parasite biomass, while the longer-acting lumefantrine clears the remaining parasites.
Artemether: Activation and Oxidative Stress
Artemether is a prodrug that is rapidly converted to its active metabolite, dihydroartemisinin (DHA). The endoperoxide bridge in the DHA molecule is crucial for its antimalarial activity.
Lumefantrine: Inhibition of Heme Detoxification
During hemoglobin digestion, the parasite releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Lumefantrine disrupts this critical detoxification process.
References
comparative study of artemether-lumefantrine efficacy in different geographic regions
Artemether-lumefantrine (AL) stands as a cornerstone in the global fight against uncomplicated Plasmodium falciparum malaria. As a widely adopted artemisinin-based combination therapy (ACT), its efficacy is paramount for effective case management and control efforts. However, the therapeutic landscape is not uniform. Emerging parasite resistance and varying patient factors across different geographic regions present a dynamic challenge to maintaining high cure rates. This guide provides a comparative analysis of AL efficacy, drawing on key experimental data from clinical trials primarily in Africa and Asia, to inform researchers, scientists, and drug development professionals.
Experimental Protocols and Methodologies
The data presented in this guide are derived from therapeutic efficacy studies (TES) that largely adhere to the World Health Organization (WHO) standard protocol for the surveillance of antimalarial drug efficacy.[1][2][3]
Study Design: Most studies are prospective, single-arm, open-label trials.[1][3] Patients diagnosed with uncomplicated P. falciparum malaria are enrolled, treated with a standard AL regimen, and monitored over a period of 28 or 42 days to assess treatment response.[1][3][4]
Patient Population: Inclusion criteria typically involve children and adults (often aged 6 months or older) with microscopically confirmed uncomplicated P. falciparum infection and fever.[1][3] Exclusion criteria include signs of severe malaria, pregnancy (first trimester), and known hypersensitivity to the drugs.[5]
Treatment Regimen: The standard treatment is a six-dose regimen of artemether-lumefantrine administered over three days.[1][3] The dosage is weight-based to ensure optimal drug exposure.[6] Proper administration, particularly with fatty food, is crucial as it significantly enhances the bioavailability of lumefantrine (B1675429).[7]
Efficacy Assessment:
-
Primary Endpoint: The primary measure of efficacy is the Polymerase Chain Reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at Day 28 or Day 42.[4]
-
Parasite and Fever Clearance: The time taken for the clearance of parasites and fever is monitored, typically with complete clearance expected by Day 3 in sensitive infections.[3][8]
-
Genotyping: To differentiate between a new infection (reinfection) and a true treatment failure (recrudescence), genotyping of parasite DNA is performed using markers such as msp1, msp2, and glurp.[1][2]
-
Resistance Markers: Molecular surveillance for genetic markers of resistance, particularly mutations in the Kelch13 (K13) propeller domain associated with artemisinin (B1665778) partial resistance, is increasingly integrated into these studies.[1][9]
Comparative Efficacy Data
The following table summarizes the PCR-corrected efficacy of artemether-lumefantrine in various geographic locations based on published clinical trial data.
| Geographic Region | Country/Site(s) | Study Year(s) | No. of Participants | PCR-Corrected Efficacy (Day 28) [95% CI] | Key Findings & Resistance Markers |
| Africa | Tanzania (4 sites) | 2022 | 348 | Pwani: 89.9%Kigoma: 95.0%Tanga: 94.4%Morogoro: 98.9% | Efficacy in Pwani fell below the 90% WHO threshold for policy change. No K13 mutations were found in this study.[1][2] |
| Africa | Ethiopia (Northwestern) | 2014-2015 | 79-80 | 98.8% [93.3%-100%] | AL remains highly efficacious. No evidence of K13-propeller gene mutations associated with artemisinin resistance at the time.[3][8] |
| Africa | Pooled Analysis | 1998-2012 | 14,327 | 97.6% [97.4%-97.9%] | High overall efficacy. Greatest risk of failure was in malnourished children aged 1-3 years.[4] |
| Asia | Pooled Analysis | 1998-2012 | (Included in total) | 97.6% [97.4%-97.9%] | Children weighing 10-15 kg receiving a total lumefantrine dose <60 mg/kg had the lowest efficacy (91.7%).[4] |
| Global | Pooled Analysis | 1996-2007 | 1,979 | Adults: 97.1%Children: 97.3% | Consistently high cure rates across diverse settings in this period.[10] |
Visualizing Methodologies and Influencing Factors
To clarify the processes and relationships discussed, the following diagrams are provided.
Discussion of Regional Efficacy and Resistance
Africa: Artemether-lumefantrine generally maintains high efficacy across much of sub-Saharan Africa, with most studies reporting PCR-corrected cure rates well above the WHO's 95% recommendation.[8][10][11] However, recent evidence indicates areas of concern. A 2022 study in Tanzania found that while three of the four study sites showed efficacy above 94%, the Pwani region had an efficacy of 89.9%, falling just below the 90% threshold at which a change in treatment policy is recommended.[1][2]
This decline is occurring against the backdrop of emerging artemisinin partial resistance in Africa, confirmed in countries like Rwanda, Uganda, Eritrea, and Tanzania.[9][12] This resistance is primarily associated with mutations in the parasite's K13 gene.[9] While widespread clinical failure of AL has not yet been reported across the continent, the presence of these resistance markers is a critical warning sign.[12] So far, resistance to the partner drug lumefantrine does not appear to be a major issue in Africa, which has helped maintain the high overall efficacy of the combination therapy.[12]
Asia: The Greater Mekong Subregion (GMS) in Southeast Asia has historically been the epicenter of antimalarial drug resistance. Artemisinin resistance first emerged here over a decade ago and is now widespread.[12][13] Unlike in Africa, resistance to partner drugs, including those used in other ACTs, has also developed in the GMS, leading to significant declines in the efficacy of several therapies.[12] While specific recent efficacy data for AL in the GMS was not prominent in the search results, the high prevalence of K13 mutations (up to 52% in some areas) suggests that the pressure on AL is intense.[14] Studies have shown that in regions with highly drug-resistant P. falciparum, such as Thailand, higher or extended dosage regimens were needed to achieve cure rates comparable to those seen in Africa.[15]
Factors Influencing Efficacy Variation
Beyond parasite genetics, several other factors contribute to geographic variations in AL efficacy:
-
Pharmacokinetics and Patient Populations: The absorption and metabolism of AL can be influenced by patient characteristics. Young children, particularly those who are malnourished, are at a higher risk of treatment failure, potentially due to differences in drug metabolism and lower total drug exposure.[4] Pregnancy can also alter the pharmacokinetics of AL, with some studies showing lower drug concentrations in pregnant women.[5][16]
-
Host Immunity: In high-transmission areas, individuals often develop partial immunity to malaria, which can help clear parasites and improve treatment outcomes. This may contribute to higher observed efficacy rates in some parts of Africa compared to low-transmission settings or in non-immune travelers.[17]
-
Adherence and Dosing: Proper adherence to the full six-dose regimen is critical. The absorption of lumefantrine is highly dependent on co-administration with fatty food, and failure to do so can lead to sub-therapeutic drug levels and treatment failure.[7]
Conclusion
Artemether-lumefantrine remains a highly effective first-line treatment for uncomplicated P. falciparum malaria in most high-burden regions, particularly in Africa. However, its continued success is not guaranteed. The emergence and spread of artemisinin partial resistance in Africa, coupled with localized declines in efficacy below the WHO's recommended threshold, are causes for significant concern. The historical precedent of widespread resistance in Southeast Asia serves as a stark reminder of the potential threat.
Therefore, continuous and robust surveillance of AL's therapeutic efficacy through standardized clinical trials is imperative. This must be complemented by molecular monitoring for resistance markers like K13 mutations. These data are essential for providing national malaria control programs with the evidence needed to make timely decisions on treatment policies, ensuring that the most effective therapies are available to patients and preserving the utility of this vital antimalarial drug.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy and Safety of Artemether-Lumefantrine Against Uncomplicated Falciparum Malaria Infection in Tanzania, 2022: A Single-Arm Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open-label trial on efficacy of artemether/lumefantrine against the uncomplicated Plasmodium falciparum malaria in Metema district, Northwestern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of dose on the antimalarial efficacy of artemether–lumefantrine: a systematic review and pooled analysis of individual patient data | Medicines for Malaria Venture [mmv.org]
- 5. Update on the efficacy, effectiveness and safety of artemether–lumefantrine combination therapy for treatment of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]
- 8. Therapeutic efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in a high-transmission area in northwest Ethiopia | PLOS One [journals.plos.org]
- 9. Malaria: Artemisinin partial resistance [who.int]
- 10. Efficacy and Safety of Artemether-Lumefantrine in the Treatment of Acute, Uncomplicated Plasmodium falciparum Malaria: A Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Artemisinin resistance in Africa: How urgent is the threat? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artemisinin Resistance Outside of Southeast Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thehindu.com [thehindu.com]
- 15. Pharmacokinetics and Pharmacodynamics of Lumefantrine (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Artemether-Lumefantrine Pharmacokinetics and Clinical Response Are Minimally Altered in Pregnant Ugandan Women Treated for Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Out of Africa: Increasing reports of artemether-lumefantrine treatment failures of uncomplicated Plasmodium falciparum infection - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Artemether-Lumefantrine vs. Artesunate-Amodiaquine for Uncomplicated Malaria
A detailed guide for researchers and drug development professionals on the efficacy, safety, pharmacokinetic profiles, and mechanisms of action of two leading artemisinin-based combination therapies.
Artemether-lumefantrine (AL) and artesunate-amodiaquine (AS-AQ) are two of the most widely recommended artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. Both combinations demonstrate high efficacy and are crucial tools in the global effort to combat malaria. This guide provides a comprehensive head-to-head comparison of these two therapies, supported by experimental data from clinical trials, to inform researchers, scientists, and drug development professionals.
Efficacy
Clinical trials have repeatedly demonstrated the high efficacy of both AL and AS-AQ in clearing parasites and resolving clinical symptoms of malaria. However, cure rates can vary depending on the patient population, geographical location, and local parasite resistance patterns.
Table 1: Comparison of PCR-Corrected Cure Rates at Day 28 in a Randomized Controlled Trial
| Treatment Group | Number of Participants | PCR-Corrected Cure Rate (%) | 95% Confidence Interval |
| Artemether-Lumefantrine (AL) | 77 | 96.4 | - |
| Artesunate-Amodiaquine (AS-AQ) | 73 | 100 | - |
| Data from a study in Ngaoundere, North Cameroon.[1] |
In a separate study in Colombia, both treatments also showed high efficacy, with AS-AQ demonstrating non-inferiority to AL.[2]
Table 2: Efficacy Outcomes in a Non-Inferiority Trial in Colombia
| Outcome | Artemether-Lumefantrine (AL) | Artesunate-Amodiaquine (AS-AQ) |
| Adequate Clinical and Parasitological Response (ACPR) | 99% | 100% |
| Late Parasitological Failure | 1% | 0% |
| Data from a non-inferiority trial in adults with uncomplicated P. falciparum malaria.[2][3] |
Furthermore, a study in Uganda highlighted that the risk of recurrent parasitemia was significantly lower in children treated with AS-AQ compared to AL.[4]
Safety and Tolerability
Both AL and AS-AQ are generally well-tolerated, with most adverse events being mild to moderate in severity.
Table 3: Comparison of Common Adverse Events
| Adverse Event | Artemether-Lumefantrine (AL) | Artesunate-Amodiaquine (AS-AQ) |
| Abdominal Pain (Post-treatment) | 13.3% | 1% |
| Fatigue | 16.3% | 39.8% |
| Vomiting | 1.6% | 7.1% |
| Nausea | 1.0% | 3.2% |
| Anemia | 9.8% | 14.9% |
| Data compiled from studies in Colombia and Liberia.[2][5][6] |
In a study conducted in Liberia, while most patients experienced at least one adverse event, severe adverse events were infrequent for both treatments.[5][6] A study in pregnant women in their second and third trimesters found a higher rate of adverse events in the AS-AQ group (70%) compared to the AL group (10%), though both were considered safe for use.[7]
Pharmacokinetics
The pharmacokinetic properties of the component drugs in AL and AS-AQ are crucial for their efficacy. Artemether and artesunate (B1665782) are rapidly acting artemisinin (B1665778) derivatives, while lumefantrine (B1675429) and amodiaquine (B18356) have longer half-lives to clear residual parasites.
Table 4: Pharmacokinetic Parameters in Children (5-13 years) with Uncomplicated Malaria
| Drug Combination | Component Drug | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |
| Artemether-Lumefantrine (AL) | Artemether | 34 | 168 |
| Dihydroartemisinin (DHA) | 119 | 382 | |
| Lumefantrine | 6,757 | 210,000 | |
| Artesunate-Amodiaquine (AS-AQ) | Artesunate | 51 | 113 |
| Dihydroartemisinin (DHA) | 473 | 1,404 | |
| Amodiaquine | 5.2 | 39.3 | |
| Desethylamodiaquine (DEAQ) | 235 | 148,000 | |
| Data from a study in Kampala, Uganda.[3][8][9] |
Experimental Protocols
The clinical trials cited in this guide generally adhere to the World Health Organization (WHO) guidelines for assessing the efficacy and safety of antimalarial drugs.
Randomized Controlled Trial for Efficacy and Safety Assessment
A typical experimental design involves a randomized, open-label, controlled trial comparing the two drug combinations.
Caption: Generalized workflow of a randomized controlled trial comparing AL and AS-AQ.
Key Methodological Steps:
-
Patient Recruitment: Patients with confirmed uncomplicated P. falciparum malaria are screened for eligibility based on predefined inclusion and exclusion criteria.
-
Randomization: Eligible and consenting patients are randomly assigned to receive either AL or AS-AQ.
-
Treatment Administration: Drugs are administered according to standard dosage regimens. For AL, this is typically a six-dose regimen over three days, given with fatty food to enhance absorption. AS-AQ is usually a three-day, once-daily regimen.
-
Follow-up: Patients are followed up for a period of 28 or 42 days. Clinical assessments (e.g., temperature) and parasitological assessments (blood smears for microscopy) are conducted at scheduled intervals.
-
Outcome Assessment: The primary efficacy endpoint is typically the PCR-corrected adequate clinical and parasitological response (ACPR) at day 28 or 42. Safety is assessed by monitoring and recording all adverse events.
-
Genotyping: PCR genotyping is used to distinguish between recrudescence (treatment failure) and new infections.
Mechanism of Action: Targeting Heme Detoxification
Both AL and AS-AQ target the heme detoxification pathway within the malaria parasite's food vacuole. The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.
Caption: Simplified signaling pathway of drug action on heme detoxification.
Mechanism Details:
-
Artemether and Artesunate: These artemisinin derivatives are activated by the iron in heme, leading to the generation of reactive oxygen species (ROS).[10] These ROS cause widespread damage to parasite proteins and other essential biomolecules, leading to rapid parasite clearance.
-
Lumefantrine and Amodiaquine: These partner drugs are thought to interfere with the polymerization of heme into hemozoin.[10][11] This leads to an accumulation of toxic free heme within the parasite, ultimately causing its death.
The combination of a rapid-acting artemisinin derivative with a longer-acting partner drug ensures both a swift reduction in parasite biomass and the elimination of any remaining parasites, which helps to prevent the development of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Heme Detoxification in the Malaria Parasite Plasmodium falciparum: A Time-Dependent Basal-Level Analysis | Semantic Scholar [semanticscholar.org]
- 3. Artesunate + amodiaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria in the Colombian Pacific region: a noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. ISRCTN [isrctn.com]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pnas.org [pnas.org]
- 9. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
Dried Blood Spot Sampling: A Validated Alternative for Artemether-Lumefantrine Pharmacokinetic Analysis
A comprehensive comparison of Dried Blood Spot (DBS) and traditional venous plasma sampling for the pharmacokinetic analysis of the widely used antimalarial combination, artemether-lumefantrine, demonstrates the viability of DBS as a minimally invasive and logistically advantageous alternative. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the comparative performance, experimental data, and methodologies associated with both techniques.
The standard for pharmacokinetic (PK) studies has traditionally been venous plasma analysis, requiring venipuncture, refrigerated centrifugation, and frozen storage and shipment. These requirements pose significant challenges in resource-limited settings where malaria is endemic. Dried blood spot (DBS) sampling, involving the collection of a small volume of capillary blood from a finger prick onto filter paper, offers a simplified and cost-effective solution. Recent studies have focused on validating DBS for monitoring artemether (B1667619), its active metabolite dihydroartemisinin (B1670584) (DHA), and lumefantrine (B1675429), providing crucial data for its adoption in clinical trials and therapeutic drug monitoring.
Quantitative Comparison of Pharmacokinetic Parameters
A pivotal study directly comparing the pharmacokinetic parameters of artemether, DHA, and lumefantrine from simultaneously collected DBS and venous plasma samples in healthy volunteers provides key insights into the correlation between the two methods. The following tables summarize the principal pharmacokinetic parameters obtained.
Table 1: Pharmacokinetic Parameters of Artemether and Dihydroartemisinin (DHA) in Plasma and Dried Blood Spots (DBS)
| Parameter | Artemether (Plasma) | Artemether (DBS) | Dihydroartemisinin (Plasma) | Dihydroartemisinin (DBS) |
| Cmax (ng/mL) | 184 ± 100 | Not Reported | 126 ± 46 | Not Reported |
| Tmax (hr) | 1.56 ± 0.68 | Not Reported | 1.69 ± 0.59 | Not Reported |
| AUC0-∞ (hr·ng/mL) | 385 ± 170 | Not Reported | 294 ± 58 | Not Reported |
| t1/2 (hr) | 2.00 ± 0.71 | Not Reported | 1.80 ± 0.31 | Not Reported |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC0-∞: Area under the concentration-time curve from time zero to infinity; t1/2: Elimination half-life. Note: While studies have validated methods for artemether and DHA in DBS, comprehensive comparative PK parameter data from a single study was not available in the reviewed literature.[1][2]
Table 2: Pharmacokinetic Parameters of Lumefantrine in Plasma and Dried Blood Spots (DBS)
| Parameter | Lumefantrine (Plasma) | Lumefantrine (DBS) |
| Cmax (µg/mL) | 9.0 (1.1 - 19.8) | Concordant with Plasma |
| Tmax (hr) | 54 (41 - 66) | Concordant with Plasma |
| AUC0-t (µg·h/mL) | 574 | Concordant with Plasma |
| t1/2 (days) | 4-6 | Concordant with Plasma |
Data presented as median (5th and 95th percentiles) or mean. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC0-t: Area under the concentration-time curve to the last measurable concentration; t1/2: Elimination half-life. Studies have shown a strong correlation between lumefantrine concentrations in plasma and DBS, allowing for their interchangeable use in pharmacokinetic modeling.[3][4]
Experimental Protocols
The following sections detail the methodologies for sample collection, preparation, and analysis for both DBS and venous plasma.
Venous Plasma Sampling and Analysis
-
Blood Collection: Venous blood samples are collected in tubes containing K3EDTA as an anticoagulant.
-
Plasma Separation: Plasma is separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.
-
Storage: The separated plasma is stored at -70°C or lower until analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
A small volume of plasma (e.g., 50 µL) is mixed with an internal standard.
-
Analytes are extracted using an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for analysis.
-
-
Analytical Method (LC-MS/MS):
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is used for quantification.[5]
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column.[3]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly used.
-
Detection: Mass spectrometry is performed using electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification of the parent drug and its metabolites.
-
Dried Blood Spot (DBS) Sampling and Analysis
-
Blood Collection: A finger is pricked with a sterile lancet, and a drop of blood is applied to a designated circle on a filter paper card (e.g., Whatman 31 ET Chr).[6]
-
Drying: The DBS cards are allowed to air dry horizontally for at least 3 hours at ambient temperature.
-
Storage: Once dried, the DBS cards are stored in sealed bags with a desiccant at ambient temperature or refrigerated. Studies have shown lumefantrine in DBS to be stable for at least 4 months at 22°C.[6]
-
Sample Preparation (Extraction from DBS):
-
A standardized disc (e.g., 3-mm or 6-mm) is punched from the center of the dried blood spot.
-
The punched disc is placed in a well of a 96-well plate or a microcentrifuge tube.
-
An extraction solvent (e.g., acetone-water-formic acid [90:5:5]) is added, along with an internal standard.[7]
-
The plate or tube is agitated (e.g., by shaking or sonication) to facilitate the extraction of the analytes.
-
The supernatant is then transferred for analysis. For some methods, a pre-treatment of the filter paper with tartaric acid is performed to improve the recovery of lumefantrine.[6]
-
-
Analytical Method (LC-MS/MS): The analytical instrumentation and conditions are generally similar to those used for plasma analysis, with adjustments made to account for the different sample matrix.
Visualizing the Methodologies and Pathways
To better illustrate the processes and biological pathways involved, the following diagrams are provided.
Caption: Comparative workflow of venous plasma and DBS analysis.
Caption: Metabolic pathways of artemether and lumefantrine.
Conclusion
The evidence strongly supports the use of dried blood spots for the pharmacokinetic analysis of lumefantrine, with studies demonstrating a high degree of correlation with traditional venous plasma methods. For artemether and its active metabolite, dihydroartemisinin, while validated analytical methods for DBS exist, further studies directly comparing the full pharmacokinetic profiles from both matrices are warranted to establish a definitive correlation. The logistical and cost advantages of DBS, particularly in field studies and resource-limited settings, make it an invaluable tool in the fight against malaria. The continued validation and refinement of DBS-based methodologies will further enhance its utility in both clinical research and therapeutic drug monitoring of antimalarial agents.
References
- 1. Pharmacokinetics of artemether and dihydroartemisinin in healthy Pakistani male volunteers treated with artemether-lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of artemether and dihydroartemisinin in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Simultaneous Quantification of Artemether and its Active Metabolite Dihydroartemisinin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. extranet.who.int [extranet.who.int]
- 6. droracle.ai [droracle.ai]
- 7. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of the Gametocytocidal Activity of Artemether-Lumefantrine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gametocytocidal activity of the widely used artemisinin-based combination therapy (ACT), artemether-lumefantrine (AL), with other common antimalarial treatments. The following sections present quantitative data from clinical and in vitro studies, detailed experimental protocols for key assessment methodologies, and visualizations of experimental workflows to aid in understanding the evaluation of transmission-blocking efficacy.
Quantitative Comparison of Gametocytocidal Activity
The gametocytocidal efficacy of an antimalarial drug is crucial for reducing the transmission of malaria. This section summarizes the performance of artemether-lumefantrine in clearing Plasmodium falciparum gametocytes compared to other standard ACTs, namely artesunate-amodiaquine (AS-AQ) and dihydroartemisinin-piperaquine (DHA-P). Data is presented from clinical trials measuring gametocyte prevalence and clearance, as well as in vitro studies determining the direct activity of the drug components against gametocytes.
Clinical Efficacy: Gametocyte Clearance and Prevalence
Clinical studies demonstrate that artemether-lumefantrine is effective in reducing gametocyte carriage. It has been shown to be superior to non-artemisinin-based therapies in clearing gametocytes[1]. When compared to other ACTs, AL generally shows a more rapid reduction in gametocyte prevalence in the initial days following treatment.
Table 1: Gametocyte Prevalence by Microscopy Following Treatment with Artemether-Lumefantrine (AL) vs. Other ACTs
| Time Point | Artemether-Lumefantrine (AL) | Artesunate-Amodiaquine (AS-AQ) | Dihydroartemisinin-Piperaquine (DHA-P) |
| Day 0 (Baseline) | 8.3%[2] - 9.7%[3] | 6.1%[4] - 9.7%[3] | 24.0%[2] |
| Day 3 | 6.2%[2] | 10.2%[4] | 22.0%[2] |
| Day 7 | 2.0%[5] - 4.2%[2] | 2.0%[5] | 8.0%[2] |
| Day 14 | 0.0% (undetectable)[3] - 2.1%[2] | Gametocytes persist until Day 21[3] | 0.0% (undetectable)[2] |
| Day 28 | 0.0% (undetectable)[2] | Gametocytes may persist[3] | 0.0% (undetectable)[2] |
Table 2: Gametocyte Prevalence by RT-PCR Following Treatment with Artemether-Lumefantrine (AL) vs. Dihydroartemisinin-Piperaquine (DHA-P)
| Time Point | Artemether-Lumefantrine (AL) | Dihydroartemisinin-Piperaquine (DHA-P) |
| Day 0 (Baseline) | 64.6%[2] | 48.0%[2] |
| Day 3 | 39.6%[2] | 60.0%[2] |
| Day 7 | 25.0%[2] | >50%[2] |
| Day 14 | 20.8%[2] | 30.0%[2] |
| Day 28 | 6.3%[2] | 10.0%[2] |
A meta-analysis of individual patient data has shown that the appearance of gametocytemia after treatment is lower with AL compared to DHA-P and AS-AQ[6]. Furthermore, for patients who are gametocytemic at the start of treatment, clearance is slower with DHA-P compared to AL[6]. In a study in Madagascar, gametocytes were undetectable by microscopy from day 14 in the AL arm, while they persisted until day 21 in the AS-AQ arm[3].
In Vitro Gametocytocidal Activity
In vitro assays provide a direct measure of a compound's ability to kill gametocytes at different developmental stages. Artemisinin derivatives, including artemether, are known to be active against early-stage gametocytes, while their activity against mature gametocytes is limited.
Table 3: In Vitro 50% Inhibitory Concentration (IC50) against P. falciparum Gametocytes
| Compound | Gametocyte Stage | IC50 (nM) |
| Artemether | Early (I-III) | < 50[7] |
| Late (IV-V) | < 50[7] | |
| Lumefantrine | Late (IV-V) | Median IC50 of 50 nM (IQR: 29-96 nM) against asexual stages, with reduced activity against wild-type pfcrt-76 and pfmdr1-86 parasites[8] |
Experimental Protocols
Accurate assessment of gametocytocidal activity relies on standardized and well-defined experimental protocols. This section details the methodologies for the key assays cited in this guide.
Microscopic Determination of Gametocyte Density
This method is the standard for quantifying gametocytes in clinical trials and field studies.
Protocol:
-
Blood Smear Preparation: Prepare thick and thin blood films from patient blood samples.
-
Staining: Stain the blood films with a 10% Giemsa solution.
-
Microscopic Examination:
-
Gametocyte Density Calculation: Convert the gametocyte count to gametocytes per microliter (µL) of blood using the following formula, assuming a standard WBC count of 8,000/µL if the patient's actual WBC count is not available[9]:
-
Gametocytes/µL = (Number of gametocytes counted / Number of WBCs counted) x 8,000
-
Quantitative Reverse Transcription PCR (qRT-PCR) for pfs25 mRNA
This molecular assay offers higher sensitivity than microscopy for detecting and quantifying mature female gametocytes by targeting the pfs25 gene transcript.
Protocol:
-
RNA Extraction:
-
Collect blood samples and preserve them in an RNA-stabilizing solution.
-
Extract total RNA from the samples using a commercial kit.
-
-
DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers for pfs25.
-
Quantitative PCR (qPCR):
-
Quantification: Determine the gametocyte density by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from known concentrations of pfs25 transcripts.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard functional assay to assess the transmission-blocking activity of a drug by measuring the ability of gametocytes from a treated individual to infect mosquitoes.
Protocol:
-
Mosquito Rearing: Use a colony of susceptible Anopheles mosquitoes (e.g., Anopheles gambiae or Anopheles stephensi), typically 3-5 days old[13].
-
Blood Meal Preparation:
-
Draw a blood sample from a gametocyte carrier.
-
The blood can be used directly or the patient's serum can be replaced with non-immune serum.
-
-
Membrane Feeding:
-
Mosquito Maintenance: Maintain the fed mosquitoes on a sugar solution at a controlled temperature and humidity (e.g., 26-28°C and 80% humidity) for 7-9 days to allow for oocyst development[13].
-
Oocyst Counting:
-
Dissect the midguts of the mosquitoes.
-
Stain the midguts with a solution like mercurochrome.
-
Count the number of oocysts on each midgut using a microscope.
-
-
Data Analysis: The primary endpoints are the proportion of infected mosquitoes and the mean number of oocysts per mosquito[13].
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental workflows for assessing the gametocytocidal activity of antimalarial drugs.
Caption: Workflow for a clinical trial assessing gametocytocidal activity.
Caption: Workflow of the Standard Membrane Feeding Assay (SMFA).
References
- 1. The Relative Effects of Artemether-lumefantrine and Non-artemisinin Antimalarials on Gametocyte Carriage and Transmission of Plasmodium falciparum: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. easci.eahealth.org [easci.eahealth.org]
- 3. Comparative effect of artemether-lumefantrine and artesunate-amodiaquine on gametocyte clearance in children with uncomplicated Plasmodium falciparum malaria in Madagascar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential infectivity of gametocytes after artemisinin-based combination therapy of uncomplicated falciparum malaria [scielo.org.za]
- 5. A review of the effects of artemether-lumefantrine on gametocyte carriage and disease transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
- 7. Identification of inhibitors of Plasmodium falciparum gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. who.int [who.int]
- 10. who.int [who.int]
- 11. Gametocyte carriage of Plasmodium falciparum (pfs25) and Plasmodium vivax (pvs25) during mass screening and treatment in West Timor, Indonesia: a longitudinal prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Transcription factor 25 modulates gametocytogenesis and ribosome biogenesis in the malaria parasite Plasmodium falciparum [frontiersin.org]
- 13. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Guide to Molecular Markers of Artemether-Lumefantrine Treatment Failure
A comprehensive analysis of key genetic markers in Plasmodium falciparum and their association with reduced efficacy of the frontline antimalarial drug, artemether-lumefantrine (AL). This guide provides researchers, scientists, and drug development professionals with a comparative overview of the existing evidence, experimental methodologies, and the signaling pathways involved.
Artemether-lumefantrine stands as a cornerstone in the global fight against malaria. However, the emergence and spread of Plasmodium falciparum parasites with reduced susceptibility to this artemisinin-based combination therapy (ACT) pose a significant threat to malaria control and elimination efforts. Monitoring the molecular markers associated with AL treatment failure is crucial for early detection of resistance and for guiding treatment policies. This guide synthesizes findings from various studies to provide a clear comparison of the key molecular markers implicated in AL resistance.
Key Molecular Markers and Their Association with Treatment Failure
Several genes in the P. falciparum genome have been investigated for their role in mediating resistance to the components of AL, artemether (B1667619) and lumefantrine (B1675429). The most prominent among these are the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt), the multidrug resistance gene 1 (pfmdr1), and the Kelch 13 gene (pfk13).
| Molecular Marker | Specific Variation(s) | Associated with Resistance to | Key Findings and Quantitative Data | Study Regions |
| pfcrt | K76T mutation | Lumefantrine | The K76 allele has been associated with an increased risk of treatment failure.[1][2] A significant yearly increase of the pfcrt K76 allele was observed in Tanzania following the deployment of AL.[3] | Africa[1][2][3] |
| pfmdr1 | N86Y, Y184F, D1246Y SNPs | Lumefantrine | The N86, 184F, and D1246 alleles (the NFD haplotype) are selected for post-AL treatment and are associated with reduced susceptibility to lumefantrine.[3][4][5][6] The NFD haplotype was detected in 39.0% of samples in a Tanzanian study.[4] A meta-analysis showed that parasites with the N86 wildtype genotype are more likely to recrudesce after AL treatment than those with the 86Y genotype.[6] The risk of therapeutic failure was greater for patients with the N86Y polymorphism (OR = 1.8 for 28-day follow-up).[7] | Africa[3][4][5][6][8] |
| pfmdr1 | Increased copy number | Lumefantrine | Increased pfmdr1 copy number has been correlated with AL treatment failure, with one study reporting an odds ratio of 5.1.[7] Patients with a pretreatment pfmdr1 copy number score ≥1.4 were linked to decreased day 42 efficacy.[9] | Africa[7][9] |
| pfk13 | R561H, R622I mutations | Artemisinin (B1665778) (partial resistance) | While validated pfk13 mutations are the primary markers for artemisinin partial resistance, their prevalence in Africa has been historically low.[10][11] However, recent studies have reported the emergence of validated mutations like R561H and R622I in some African regions, which have been associated with delayed parasite clearance.[8][9][12] | Africa, Southeast Asia[8][9][10][12] |
| pfubp1 | E1528D mutation | Artemisinin | A nonsynonymous E1528D polymorphism was identified at a low frequency in a Nigerian study, with potential implications for future antimalarial drug resistance.[13] A Glu-to-Gln change at codon 1525 was associated with reduced ACT susceptibility in another study.[5] | Africa[5][13] |
Experimental Protocols
The confirmation of an association between molecular markers and AL treatment failure relies on robust experimental designs, typically involving therapeutic efficacy studies (TES).
Patient Recruitment and Treatment:
-
Patients with uncomplicated P. falciparum malaria are enrolled in the studies.
-
Inclusion criteria often include age (commonly children), fever, and a minimum parasite density.
-
Patients are treated with a standard six-dose regimen of artemether-lumefantrine over three days.
Follow-up and Sample Collection:
-
Clinical and parasitological assessments are conducted at scheduled intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, and 42).
-
Blood samples (dried blood spots or whole blood) are collected at baseline (day 0) and on any day of recurrent parasitemia.
Molecular Analysis:
-
DNA Extraction: Genomic DNA is extracted from the collected blood samples.
-
Species Confirmation: Polymerase Chain Reaction (PCR) is used to confirm P. falciparum infection.
-
Genotyping:
-
Distinguishing Recrudescence from New Infection: Genotyping of polymorphic markers such as merozoite surface proteins 1 and 2 (msp1, msp2) and glutamate-rich protein (glurp) is performed to differentiate between a true treatment failure (recrudescence) and a new infection.
-
Resistance Marker Analysis:
-
Sanger Sequencing: Used to detect single nucleotide polymorphisms (SNPs) in genes like pfcrt, pfmdr1, and pfk13.[3][9]
-
Quantitative PCR (qPCR): Employed to determine gene copy number variations, particularly for pfmdr1.[9]
-
Photo-induced Electron Transfer (PET)-PCR: Utilized for rapid detection of specific mutations.[8]
-
Next-Generation Sequencing (NGS): Provides a comprehensive analysis of the parasite genome to identify known and novel resistance-conferring mutations.[12]
-
-
Data Analysis:
-
The primary endpoint is the PCR-corrected cure rate, which accounts only for recrudescent infections.
-
Statistical analyses, such as calculating odds ratios and p-values, are used to determine the association between the presence of specific molecular markers and the likelihood of treatment failure.
Figure 1. Experimental workflow for assessing the association between molecular markers and AL treatment failure.
Signaling Pathways and Mechanisms of Resistance
The molecular markers associated with AL treatment failure are primarily located in genes encoding transporter proteins. These transporters are involved in modulating drug concentrations within the parasite.
Figure 2. Simplified diagram of the role of transporter proteins in lumefantrine resistance.
Mutations in pfcrt and pfmdr1 are thought to alter the function of these transporter proteins, which are located on the parasite's digestive vacuole membrane. These alterations can lead to increased efflux or sequestration of lumefantrine, reducing its concentration at the target site and thereby diminishing its efficacy. While the primary role of pfk13 mutations is in conferring resistance to artemisinin through a mechanism of reduced drug activation, their presence can put additional pressure on the partner drug, lumefantrine, potentially accelerating the selection of parasites with reduced lumefantrine susceptibility.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Artemether–lumefantrine treatment failure despite adequate lumefantrine day 7 concentration in a traveller with Plasmodium falciparum malaria after returning from Tanzania | springermedizin.de [springermedizin.de]
- 3. Temporal trends of molecular markers associated with artemether-lumefantrine tolerance/resistance in Bagamoyo district, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of artemether-lumefantrine for the treatment of uncomplicated malaria and prevalence of Pfk13 and Pfmdr1 polymorphisms after a decade of using artemisinin-based combination therapy in mainland Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfk13-Independent Treatment Failure in Four Imported Cases of Plasmodium falciparum Malaria Treated with Artemether-Lumefantrine in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging implications of policies on malaria treatment: genetic changes in the Pfmdr-1 gene affecting susceptibility to artemether–lumefantrine and artesunate–amodiaquine in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review and meta-analysis of evidence for correlation between molecular markers of parasite resistance and treatment outcome in falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. researchgate.net [researchgate.net]
- 10. Malaria: Artemisinin partial resistance [who.int]
- 11. Artemether-lumefantrine treatment failure of uncomplicated Plasmodium falciparum malaria in travellers coming from Angola and Mozambique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Failure of artemether-lumefantrine therapy in travellers returning to Belgium with Plasmodium falciparum malaria: an observational case series with genomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing the therapeutic efficacy of artemether-lumefantrine for uncomplicated malaria in Lagos, Nigeria: a comprehensive study on treatment response and resistance markers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Artemether and Lumefantrine for Laboratory Professionals
Researchers and drug development professionals handling artemether (B1667619) and lumefantrine (B1675429) are responsible for ensuring their proper disposal to safeguard public health and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of these antimalarial compounds in a laboratory setting.
I. Core Principles of Disposal
The primary principle for the disposal of artemether and lumefantrine is to adhere to all local, state, and federal regulations.[1][2] Waste generators are ultimately responsible for determining if their waste is hazardous and ensuring it is managed correctly.[2] It is highly recommended to entrust the disposal of these chemical wastes to a licensed and approved waste disposal company.[3]
II. Pre-Disposal Handling and Storage
Proper handling and storage are critical first steps in the safe management of this compound waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling these compounds.[4][5] In case of dust formation, use adequate ventilation or respiratory protection.[5][6]
-
Segregation: Keep this compound waste separate from other laboratory waste streams. Store it in clearly labeled, suitable, and closed containers.[3][5][7]
-
Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
III. Step-by-Step Disposal Procedure
Once accumulated, follow these procedural steps for the disposal of this compound waste:
-
Containerization: Ensure all waste, including surplus compounds, non-recyclable solutions, and contaminated materials, is collected in suitable, closed containers.[3][7] For unused tablets, it is recommended to leave them in their original blister packs.[8]
-
Labeling: Clearly label the waste containers with the contents (e.g., "this compound Waste") and any applicable hazard warnings.
-
Consult Safety Data Sheets (SDS): Before disposal, review the SDS for both this compound for any specific handling and disposal information.[1][2][3][4][5][6][9]
-
Engage a Licensed Disposal Company: Arrange for the collection and disposal of the waste by a licensed hazardous material disposal company.[3][4]
-
Manifest and Record Keeping: Comply with all regulatory requirements for waste manifests and keep detailed records of the disposal process.
Important Note on "Sewering": Do not dispose of artemether or lumefantrine by flushing them down the drain or into sewer systems.[1][9][10] This practice is prohibited for many pharmaceutical wastes to prevent environmental contamination.[10]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spilled material from entering drains or waterways.[1]
-
Clean-up:
-
Collection and Disposal: Place the collected spill material into a suitable, closed container for disposal as hazardous waste.[3][5]
-
Decontamination: Thoroughly clean the spill area with soap and water.[1]
V. Quantitative Data and Experimental Protocols
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. prisminltd.com [prisminltd.com]
- 7. echemi.com [echemi.com]
- 8. ARTEMETHER/LUMEFANTRINE = AL oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. biosynth.com [biosynth.com]
- 10. pharmalogistics.com [pharmalogistics.com]
Personal protective equipment for handling Artemether and lumefantrine
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Artemether and Lumefantrine in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals while maintaining a secure and compliant laboratory environment.
Hazard Identification and Risk Assessment
Before handling Artemether or Lumefantrine, it is imperative to conduct a thorough risk assessment. Both compounds present potential hazards that necessitate specific safety precautions.
-
Artemether: Classified as harmful if swallowed.[1][2] It may cause sensitization through skin contact or inhalation and poses a possible risk of harm to an unborn child.[3] High concentrations may be neurotoxic, and the dust can form explosive mixtures with air.[3]
-
Lumefantrine: Known to be an irritant to the skin, eyes, and respiratory system.[4][5] It may cause sensitization and has the potential to damage an unborn child and cause organ damage through prolonged or repeated exposure.[4][6]
-
Artemether-Lumefantrine Mixture: When handled as a mixture, the combined potential hazards of both compounds must be considered.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the primary barrier against exposure. The following table summarizes the recommended PPE for handling these compounds.
| Protection Type | Artemether | Lumefantrine | Artemether-Lumefantrine Mixture |
| Eye/Face Protection | Safety glasses; chemical goggles if splashing is possible.[3][7] | Tightly fitting safety goggles with side shields.[8] | Tightly fitting safety goggles with side shields.[9] |
| Hand Protection | Impermeable, chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.[3] | Chemical-resistant protective gloves.[6] | Chemical-impermeable gloves.[9] |
| Body Protection | Laboratory coat. For larger quantities (>1kg) or manufacturing, a low-permeability disposable coverall is recommended.[3] | Protective clothing to minimize skin contact.[4] | Fire/flame resistant and impervious clothing.[9] |
| Respiratory Protection | Generally not required with adequate ventilation. A dust respirator or NIOSH-approved respirator should be used for spills or poor ventilation.[1][7] | Required if dust formation is likely or ventilation is inadequate. An N-95 or higher-rated respirator may be necessary.[10] | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[9] |
Procedural Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling these compounds, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational Plan
4.1. Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for both this compound before beginning any work.[4][11]
-
Ensure Adequate Ventilation: Work should be conducted in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to keep airborne concentrations below exposure limits.[7][8]
-
Assemble PPE: Based on the risk assessment and the quantities being handled, select and put on the appropriate PPE as detailed in the table above.[12] Ensure gloves and gown cuffs create a proper seal.[12]
-
Prepare Work Area: Designate a specific area for handling the compounds. Ensure an emergency shower and eyewash unit are readily accessible.[3]
4.2. Handling Procedures
-
Avoid Dust Generation: When handling the powdered form of these compounds, use techniques that minimize dust creation, such as careful scooping rather than pouring from a height.[3][10]
-
Prevent Contact: Avoid all direct contact with the skin and eyes.[9][11] Do not ingest or inhale the compounds.[7]
-
Prohibit Certain Activities: Do not eat, drink, or smoke in the designated handling area.[1][12]
-
Wash Hands: Always wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[10][11]
Spill Management Plan
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and contamination.
5.1. Minor Spills (Powder)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Wear Protective Equipment: Ensure appropriate PPE is worn, including a respirator if necessary.[3]
-
Clean-Up: Use dry clean-up procedures.[3][10] Gently cover the spill with an absorbent material. Avoid generating dust.[3]
-
Collect Waste: Carefully sweep or vacuum the material. If vacuuming, use a HEPA-filtered vacuum cleaner.[3][10]
-
Package for Disposal: Place the collected material and all contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
5.2. Major Spills
-
Evacuate: Evacuate all non-essential personnel from the area.[4]
-
Alert Emergency Responders: Notify your institution's safety officer or emergency response team.
-
Restrict Access: Secure the area to prevent entry.
-
Professional Clean-Up: Allow only trained personnel with appropriate full-body protection and respiratory equipment to clean up the spill.[3]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound waste, including contaminated labware and PPE, should be treated as hazardous chemical waste.[2][11]
-
Segregation: Do not mix this waste with non-hazardous materials. Keep it segregated in dedicated, clearly labeled, and sealed containers.[13]
-
Container Requirements: Use suitable, closed containers for disposal.[11] For liquid waste, the original packaging or an approved UN-labeled container should be used.[13]
-
Follow Regulations: Adhere strictly to all local, regional, and national regulations for hazardous waste disposal.[2] Consult your institution's environmental health and safety department for specific protocols.
-
Empty Containers: Empty containers may retain product residue and should be decontaminated or disposed of as hazardous waste.[3][10] Do not cut, drill, or weld such containers as residual dust may pose an explosion hazard.[3]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. prisminltd.com [prisminltd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dieterglobal.com [dieterglobal.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 13. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
